molecular formula C9H9NO2 B1430313 2-Cyclopropylisonicotinic acid CAS No. 1216171-07-1

2-Cyclopropylisonicotinic acid

Cat. No.: B1430313
CAS No.: 1216171-07-1
M. Wt: 163.17 g/mol
InChI Key: QFUFLFJZHFCDLM-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinic acid is a high-purity chemical compound with the CAS Number 1216171-07-1 . It has a molecular formula of C9H9NO2 and a molecular weight of 163.18 g/mol . Its structure features an isonicotinic acid core substituted with a cyclopropyl group, a motif often explored in medicinal chemistry for its potential to influence the metabolic stability and binding affinity of drug candidates. While specific biological data for this compound is limited, its structural framework is significant. The isonicotinic acid moiety is a well-known scaffold in pharmaceutical research. For instance, isonicotinic acid is a key building block in the synthesis of isoniazid, an important antituberculosis drug, and is also used in the formation of cocrystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability . Researchers value this compound as a versatile intermediate for developing novel substances in areas such as medicinal chemistry and material science. This product is intended for research use only and is not intended for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUFLFJZHFCDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216171-07-1
Record name 2-cyclopropylpyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylisonicotinic acid (CAS Number: 1216171-07-1), a heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a cyclopropyl moiety onto the isonicotinic acid scaffold presents unique opportunities for modulating physicochemical and pharmacological properties. This document delves into the compound's properties, proposes a logical synthetic pathway, and explores its potential applications in drug discovery, supported by an analysis of the known roles of cyclopropyl groups in pharmaceuticals. Furthermore, this guide outlines potential analytical methodologies for its characterization and provides essential safety and handling protocols.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a small, rigid, three-membered carbocycle that has garnered substantial attention in drug design. Its unique stereoelectronic properties can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.[1][2][3] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase potency by locking the molecule into a more favorable conformation for target binding.[4][5] 2-Cyclopropylisonicotinic acid, by combining this valuable functionality with the versatile isonicotinic acid core, represents a promising building block for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyclopropylisonicotinic acid is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1216171-07-1Sunway Pharm Ltd.[6]
Molecular Formula C9H9NO2Sunway Pharm Ltd.[6]
Molecular Weight 163.17 g/mol Sunway Pharm Ltd.[6]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents and aqueous baseGeneral knowledge
pKa Estimated to be around 4-5 for the carboxylic acidGeneral knowledge

Synthesis of 2-Cyclopropylisonicotinic Acid: A Proposed Pathway

Proposed Synthetic Workflow

A Negishi or Suzuki cross-coupling reaction would be a suitable approach. The following diagram illustrates a conceptual workflow for the synthesis of 2-Cyclopropylisonicotinic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Cross-Coupling Reaction cluster_intermediate Intermediate Product cluster_final_step Final Step cluster_product Final Product 2-Chloroisonicotinic_acid_ester 2-Chloroisonicotinic acid ester Coupling Pd-catalyzed Cross-Coupling 2-Chloroisonicotinic_acid_ester->Coupling Cyclopropylzinc_reagent Cyclopropylzinc reagent (for Negishi coupling) Cyclopropylzinc_reagent->Coupling Intermediate_ester 2-Cyclopropylisonicotinic acid ester Coupling->Intermediate_ester Hydrolysis Hydrolysis Intermediate_ester->Hydrolysis Final_product 2-Cyclopropylisonicotinic acid Hydrolysis->Final_product

Caption: Proposed synthesis workflow for 2-Cyclopropylisonicotinic acid.

Step-by-Step Experimental Protocol (Hypothetical)
  • Esterification of 2-Chloroisonicotinic Acid:

    • Suspend 2-chloroisonicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the ester by column chromatography. The synthesis of related 2-chloronicotinic acid derivatives has been reported.[7]

  • Negishi Cross-Coupling:

    • In an inert atmosphere, dissolve the 2-chloroisonicotinic acid ester and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent (e.g., THF).

    • Add a solution of a cyclopropylzinc reagent (e.g., cyclopropylzinc bromide) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Hydrolysis:

    • Dissolve the purified 2-cyclopropylisonicotinic acid ester in a mixture of an alcohol and water.

    • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-cyclopropylisonicotinic acid. A similar hydrolysis step is described in the synthesis of halichonic acid.[8]

Applications in Drug Development: A Prospective Analysis

The unique structural features of 2-Cyclopropylisonicotinic acid suggest its potential as a valuable scaffold in drug discovery. The cyclopropyl group can confer several advantageous properties to a drug candidate.[1][2][3]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and improved bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[5]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

Given these properties, 2-Cyclopropylisonicotinic acid and its derivatives could be explored for a variety of therapeutic targets, including but not limited to:

  • Enzyme Inhibitors: The rigid structure could be exploited to design potent and selective enzyme inhibitors.

  • Receptor Modulators: The conformational constraint could lead to high-affinity ligands for various receptors.

  • Antimicrobial Agents: Isonicotinic acid derivatives, such as isoniazid, are known for their antimycobacterial activity.[9][10] The addition of a cyclopropyl group could lead to novel analogues with improved properties.

The following diagram illustrates the potential benefits of incorporating a cyclopropyl group into a drug candidate.

Drug_Development_Logic cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Potential Therapeutic Outcomes Cyclopropyl_Group Cyclopropyl Group Metabolic_Stability Increased Metabolic Stability Cyclopropyl_Group->Metabolic_Stability Conformational_Rigidity Conformational Rigidity Cyclopropyl_Group->Conformational_Rigidity Modulated_Lipophilicity Modulated Lipophilicity Cyclopropyl_Group->Modulated_Lipophilicity Favorable_ADME Favorable ADME Profile Metabolic_Stability->Favorable_ADME Enhanced_Potency Enhanced Potency Conformational_Rigidity->Enhanced_Potency Improved_Selectivity Improved Selectivity Conformational_Rigidity->Improved_Selectivity Modulated_Lipophilicity->Favorable_ADME

Caption: Influence of the cyclopropyl group in drug design.

Analytical Characterization

The structural elucidation and purity assessment of 2-Cyclopropylisonicotinic acid would rely on a combination of standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), and aromatic protons of the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the cyclopropyl carbons, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and cyclopropyl groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Cyclopropylisonicotinic acid is not publicly available, general precautions for handling similar chemical compounds should be strictly followed. Based on the safety data for related compounds like 2-chloropyridine-3-carboxylic acid and cyclopropylacetic acid, the following guidelines are recommended.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[12]

Conclusion

2-Cyclopropylisonicotinic acid is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a cyclopropyl group and an isonicotinic acid core makes it an attractive building block for the synthesis of novel drug candidates with potentially enhanced pharmacological and pharmacokinetic properties. While further research is needed to fully elucidate its synthetic pathways and biological activities, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). R Discovery. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022). The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. (2022). American Chemical Society. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. (n.d.). ResearchGate. [Link]

  • WO2006048172A1 - Process for preparation of isonicotinic acid derivatives. (n.d.).
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research. [Link]

  • 安全資料表. (2022). Shiny Chemical Industrial Co., Ltd.. [Link]

  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (n.d.). PubMed. [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. (2000). UCLA Chemistry and Biochemistry. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]

  • Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI. [Link]

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. (n.d.). MDPI. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.).
  • Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. (2008). PubMed. [Link]

  • Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). PubMed. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. [Link]

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (n.d.). Beilstein Journals. [Link]

Sources

2-Cyclopropylisonicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Cyclopropylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylisonicotinic acid, a captivating heterocyclic molecule, stands at the confluence of structural rigidity and nuanced electronic properties. This guide provides a comprehensive technical exploration of its molecular architecture, delving into its structural features, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a detailed, field-proven synthetic protocol and explore its potential applications in drug discovery, drawing upon established structure-activity relationships within the isonicotinic acid class. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical biology, and materials science, offering both established data and predictive insights to catalyze further investigation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The three-membered ring introduces conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Moreover, the unique electronic nature of the cyclopropyl ring, with its high p-character bonds, can influence the acidity of adjacent functional groups and participate in favorable interactions with protein residues. In the context of isonicotinic acid, a privileged scaffold in drug discovery, the introduction of a cyclopropyl group at the 2-position is anticipated to significantly impact its biological activity and pharmacokinetic profile.

Molecular Structure and Conformational Analysis

The molecular structure of 2-Cyclopropylisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid) and a cyclopropyl group at the 2-position.

2.1. Core Structural Parameters (Predicted)

ParameterPredicted ValueJustification
C-C (cyclopropyl)~1.51 ÅTypical C-C single bond length in a cyclopropane ring.
C-C (pyridine-cyclopropyl)~1.50 ÅSingle bond between an sp² carbon of the pyridine ring and an sp³ carbon of the cyclopropyl group.
C=C (pyridine)~1.39 ÅAromatic C-C bond length in a pyridine ring.
C=N (pyridine)~1.34 ÅAromatic C-N bond length in a pyridine ring.
C-C (pyridine-carboxyl)~1.51 ÅSingle bond between an sp² carbon of the pyridine ring and the sp² carbon of the carboxylic acid.
C=O (carboxyl)~1.23 ÅDouble bond in a carboxylic acid.
C-O (carboxyl)~1.34 ÅSingle bond in a carboxylic acid.
O-H (carboxyl)~0.97 ÅO-H bond in a carboxylic acid.

2.2. Conformational Preferences

The primary conformational flexibility in 2-Cyclopropylisonicotinic acid arises from the rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the rotation of the carboxylic acid group. The steric hindrance between the cyclopropyl group and the nitrogen of the pyridine ring likely influences the preferred orientation of the cyclopropyl group.

G Pyridine_Ring Pyridine Ring (Planar) Cyclopropyl_Group Cyclopropyl Group (Rotation) Pyridine_Ring->Cyclopropyl_Group C-C Bond (Rotational Barrier) Carboxylic_Acid Carboxylic Acid (Rotation) Pyridine_Ring->Carboxylic_Acid C-C Bond (Rotational Barrier)

Caption: Conformational flexibility in 2-Cyclopropylisonicotinic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems.

PropertyPredicted ValueExperimental Method
Molecular Formula C₉H₉NO₂Mass Spectrometry
Molecular Weight 163.17 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point 160-170 °CDifferential Scanning Calorimetry (DSC)
pKa (pyridinium) ~4.5 - 5.0Potentiometric Titration
pKa (carboxylic acid) ~3.5 - 4.0Potentiometric Titration
LogP ~1.5 - 2.0Shake-flask method (octanol/water)
Aqueous Solubility Sparingly solubleHPLC-based solubility assay

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Cyclopropylisonicotinic acid. The following are predicted spectral data based on the analysis of its constituent functional groups.

4.1. ¹H NMR Spectroscopy

  • Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a singlet or a narrow doublet.

  • Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring.

  • Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm), which is exchangeable with D₂O.

4.2. ¹³C NMR Spectroscopy

  • Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group and the carbon bearing the carboxylic acid will be quaternary and may show weaker signals.

  • Carboxylic Carbonyl Carbon: A signal is expected around δ 165-175 ppm.

  • Cyclopropyl Carbons: Two signals are expected in the upfield region (δ 5-20 ppm), one for the methine carbon and one for the two equivalent methylene carbons.

4.3. Infrared (IR) Spectroscopy

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[1]

  • C-H Stretch (Aromatic/Cyclopropyl): Sharp peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[1]

  • C=C and C=N Stretches (Pyridine Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

  • Molecular Ion (M+): An odd-numbered molecular ion peak is expected due to the presence of one nitrogen atom. For Electron Ionization (EI), the molecular ion peak would be at m/z 163.

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Synthesis of 2-Cyclopropylisonicotinic Acid: A Step-by-Step Protocol

The synthesis of 2-Cyclopropylisonicotinic acid can be achieved through a multi-step process starting from commercially available 2-chloroisonicotinic acid.

G A 2-Chloroisonicotinic Acid B Methyl 2-chloroisonicotinate A->B Esterification (SOCl₂, MeOH) C Methyl 2-cyclopropylisonicotinate B->C Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst, Base) D 2-Cyclopropylisonicotinic Acid C->D Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed synthetic workflow for 2-Cyclopropylisonicotinic acid.

5.1. Step 1: Esterification of 2-Chloroisonicotinic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent coupling step.

  • Protocol:

    • Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Remove the ice bath and stir the reaction mixture at reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate.

5.2. Step 2: Suzuki Coupling with Cyclopropylboronic Acid

  • Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a boronic acid.

  • Protocol:

    • To a solution of methyl 2-chloroisonicotinate (1.0 eq) in a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyclopropylisonicotinate.

5.3. Step 3: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

  • Protocol:

    • Dissolve methyl 2-cyclopropylisonicotinate (1.0 eq) in a 1:1 mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Cyclopropylisonicotinic acid.

Potential Applications in Drug Discovery

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from antitubercular agents to anti-inflammatory drugs.[2][3][4] The introduction of a cyclopropyl group at the 2-position can be expected to modulate the biological activity of the parent scaffold.

6.1. Structure-Activity Relationship (SAR) Insights

  • Antitubercular Activity: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment.[2] Studies on 2-substituted isonicotinic acid hydrazides have shown that the reactivity of the pyridine nitrogen is crucial for their biological activity.[5] The electron-donating nature of the cyclopropyl group could potentially enhance the basicity of the pyridine nitrogen, thereby influencing its antitubercular potential.

  • Anti-inflammatory and Antimicrobial Properties: Derivatives of isonicotinic acid have demonstrated a broad spectrum of anti-inflammatory and antimicrobial activities.[2][6] The lipophilicity and conformational rigidity imparted by the cyclopropyl group could enhance cell permeability and target engagement, potentially leading to improved potency.

6.2. Postulated Mechanism of Action

Drawing parallels with Isoniazid, a plausible mechanism of action for a hydrazide derivative of 2-Cyclopropylisonicotinic acid in Mycobacterium tuberculosis could involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[2]

G cluster_0 Mycobacterium Prodrug 2-Cyclopropylisonicotinic Acid Hydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active_Drug Activated Drug KatG->Active_Drug InhA InhA (Enoyl-ACP Reductase) Active_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

References

Introduction: The Strategic Importance of the Cyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cyclopropylisonicotinic Acid

In modern medicinal chemistry, the cyclopropyl group is a "privileged" structural motif, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2] Its unique stereoelectronic features—including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure—can significantly impact a molecule's potency, metabolic stability, membrane permeability, and binding affinity.[2] 2-Cyclopropylisonicotinic acid, a heterocyclic carboxylic acid, represents a key building block for synthesizing novel therapeutic agents. A thorough understanding of its fundamental physical properties is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and process chemistry.

This guide provides a comprehensive framework for the physicochemical characterization of 2-Cyclopropylisonicotinic acid. Rather than simply listing data, we will delve into the causality behind the experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal for drug development professionals.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its core identity and properties. This data serves as the basis for all subsequent analytical and formulation work. While extensive public data for 2-Cyclopropylisonicotinic acid is limited, the table below outlines the essential parameters that must be determined. For context, data for the related compound 2-Chloroisonicotinic acid is included as an illustrative example.

Property2-Cyclopropylisonicotinic Acid (To Be Determined)2-Chloroisonicotinic Acid (Illustrative Example)Significance in Drug Development
CAS Number 1216171-07-1[3]6313-54-8[4]Unique identifier for substance registration and tracking.
Molecular Formula C₉H₉NO₂C₆H₄ClNO₂[4]Defines the elemental composition and exact mass.
Molecular Weight 163.17 g/mol 157.55 g/mol [4]Crucial for all stoichiometric calculations and formulation dosing.
Melting Point (°C) TBD239 - 246 °C[4]Indicator of purity, polymorphism, and solid-state stability.
Aqueous pKa TBD~2.07 (Predicted for 2-Chloronicotinic acid)[5]Governs solubility, absorption, and distribution in physiological environments.[6]
Aqueous Solubility TBDInsoluble in water[5]Determines dissolution rate, bioavailability, and formulation strategy.[7]

Section 2: Thermal Analysis: Melting Point and Solid-State Stability

The melting point is a critical thermal property that provides insights into the purity, identity, and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and information on other thermal events like phase transitions or decomposition.[8][9]

Causality of Experimental Choice: Unlike traditional capillary melting point apparatus, DSC measures the heat flow required to maintain a zero temperature difference between a sample and a reference pan as they are heated at a constant rate.[8] This provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion) and allows for the precise determination of the melt onset temperature, which is a more reliable indicator than the visual melting range.[10] The heating rate is a critical parameter; slower rates (e.g., 1-3 °C/min) allow the system to maintain thermal equilibrium, yielding a more accurate onset temperature.[10][11]

A detailed protocol for determining the melting point of 2-Cyclopropylisonicotinic acid using DSC is provided in the Experimental Protocols section.

Section 3: Ionization Constant (pKa): The Key to Physiological Behavior

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for any ionizable drug candidate.[6] It dictates the extent of ionization at a given pH, which in turn governs solubility, lipophilicity, and the ability to cross biological membranes. For an acidic compound like 2-Cyclopropylisonicotinic acid, the pKa value indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.[12]

Causality of Experimental Choice: Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] The methodology involves titrating a solution of the compound with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.[14] The resulting titration curve (pH vs. volume of titrant) exhibits an inflection point, and the pH at the half-equivalence point directly corresponds to the pKa.[6][13] To ensure accuracy, especially for sparingly soluble compounds, the use of co-solvents may be necessary, followed by extrapolation to determine the aqueous pKa.[13][15] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial to minimize activity coefficient variations.[6][14]

A detailed protocol for determining the pKa of 2-Cyclopropylisonicotinic acid via potentiometric titration is provided in the Experimental Protocols section.

dot

pKa_Workflow cluster_prep Sample & System Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) A->B C Prepare Titrant (0.1 M NaOH) & Ionic Strength Adjuster (0.15 M KCl) B->C D Purge Analyte with N₂ C->D E Immerse Electrode in Stirred Analyte Solution D->E F Add Titrant (NaOH) Incrementally E->F Repeat until pH plateaus G Record pH after each Addition F->G Repeat until pH plateaus G->F Repeat until pH plateaus H Plot pH vs. Volume of Titrant G->H I Determine Equivalence Point (Inflection Point) H->I J Calculate pKa (pH at 1/2 Equivalence Volume) I->J K Report Avg. pKa ± SD (n≥3 replicates) J->K

Caption: Molecular structure of 2-Cyclopropylisonicotinic acid.

Experimental Protocols

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). [16]2. Sample Preparation: Accurately weigh 2-5 mg of 2-Cyclopropylisonicotinic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference. [8]3. Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 3 °C/min) to a final temperature well above the expected melting point (e.g., 280 °C). [10]5. Data Analysis: Plot the differential heat flow against temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Protocol 2: pKa Determination by Potentiometric Titration
  • System Preparation: Calibrate a pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0. [6][14]Prepare a standardized 0.1 M NaOH solution (titrant), a 0.1 M HCl solution, and a 0.15 M KCl solution for maintaining ionic strength. [14]2. Sample Preparation: Dissolve an accurately weighed amount of 2-Cyclopropylisonicotinic acid in a suitable solvent (e.g., water, or a methanol/water co-solvent for sparingly soluble compounds) to achieve a final concentration of approximately 1 mM. Add KCl to achieve a final concentration of 0.15 M. [14]3. Titration Procedure:

    • Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C and stir gently with a magnetic stirrer.

    • If necessary, adjust the initial pH to ~2.0 with 0.1 M HCl.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂. [6][14] * Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added. [12]Perform at least three replicate titrations to ensure reliability. [14]

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)
  • Media Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to represent physiological conditions.

  • Sample Preparation: Add an excess amount of solid 2-Cyclopropylisonicotinic acid to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment set to 37 ± 1 °C. [17]Agitate the samples for a predetermined period (e.g., 48-72 hours). [18]4. Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. [19]5. Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method.

  • Data Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plot solubility versus pH to generate the pH-solubility profile of the compound.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Nanopartikel.info. (2016). Procedure for solubility testing of NM suspension. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

  • Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Available from: [Link]

  • Popović, G., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • University of Tennessee Knoxville. Investigation of Polymers with Differential Scanning Calorimetry Contents. Available from: [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Available from: [Link]

  • ResearchGate. (2014). Evaluation of USP melting point standards by differential scanning calorimetry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). Available from: [Link]

  • PubChem. 2-(Cyclopropylamino)nicotinic acid | C9H10N2O2 | CID 10035163. Available from: [Link]

  • PubChem. 2-Cyclopropylprop-2-enoic acid | C6H8O2 | CID 150877. Available from: [Link]

  • PubChem. 2-Cyclopentyl-6-methoxyisonicotinic acid | C12H15NO3 | CID 58418037. Available from: [Link]

  • PubChem. 2-Cyclopropylpentanoic acid | C8H14O2 | CID 69622977. Available from: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]

  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. Available from: [Link]

  • PubMed Central. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Available from: [Link]

  • YouTube. (2023). Synthesis of Cyclopentanone from Adipic Acid. Available from: [Link]

  • MDPI. (2023). Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review. Available from: [Link]

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An In-Depth Technical Guide to 2-Cyclopropylisonicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. 2-Cyclopropylisonicotinic acid emerges as a compound of significant interest, embodying the strategic fusion of two privileged structural motifs: the pyridine ring and the cyclopropyl group. The pyridine core, a bioisostere of a phenyl ring, offers improved solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions, making it a cornerstone in drug design.[1][2][3] The cyclopropyl moiety, a small, strained carbocycle, is increasingly utilized as a metabolically robust substitute for larger alkyl or aryl groups.[4] Its unique conformational rigidity and electronic properties can lead to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of 2-Cyclopropylisonicotinic acid, offering a technical resource for researchers in drug development and synthetic chemistry.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical data. These properties are critical for handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1216171-07-1PubChem
Molecular Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
Appearance White to off-white solidChemicalBook
Melting Point Not explicitly reported; related compounds like 2-chloroisonicotinic acid melt at ~246 °C (dec.).N/A
Boiling Point Not reported (decomposes)N/A
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General Chemical Principles
Storage Store at room temperature in a dry, well-sealed container.ChemicalBook

Structural Elucidation: A Predictive Spectroscopic Profile

While publicly available spectra for this specific compound are scarce, its structure can be confidently confirmed using standard spectroscopic methods. Based on established principles of organic spectroscopy, the following data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆): The proton spectrum is expected to be highly characteristic.

    • δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

    • δ ~8.6 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring, adjacent to the nitrogen.

    • δ ~7.8 ppm (s, 1H): A singlet or narrow doublet for the proton at the C3 position.

    • δ ~7.5 ppm (d, 1H): A doublet for the proton at the C5 position.

    • δ ~2.2 ppm (m, 1H): A multiplet for the single methine proton on the cyclopropyl ring.

    • δ ~1.1-1.3 ppm (m, 4H): Overlapping multiplets for the four methylene protons on the cyclopropyl ring.

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ ~166 ppm: Carboxylic acid carbonyl carbon.

    • δ ~158-160 ppm: C2 carbon of the pyridine ring (attached to the cyclopropyl group).

    • δ ~150 ppm: C6 carbon of the pyridine ring.

    • δ ~145 ppm: C4 carbon of the pyridine ring (attached to the carboxylic acid).

    • δ ~120-125 ppm: C3 and C5 carbons of the pyridine ring.

    • δ ~15-20 ppm: Methine carbon of the cyclopropyl ring.

    • δ ~10-15 ppm: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1550 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

  • ~3050 cm⁻¹ (weak): C-H stretches of the cyclopropyl and pyridine rings.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 164.07, [M-H]⁻ = 162.05.

Synthesis and Reactivity

Plausible Synthetic Route: Suzuki Cross-Coupling

A robust and highly versatile method for synthesizing 2-substituted pyridines is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally good yields.[5][6] A plausible and efficient synthesis of 2-Cyclopropylisonicotinic acid involves the coupling of a commercially available halogenated precursor, 2-chloroisonicotinic acid, with cyclopropylboronic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 2-Chloroisonicotinic Acid Reaction Suzuki Coupling SM1->Reaction SM2 Cyclopropylboronic Acid SM2->Reaction Reagents Pd(OAc)₂ (catalyst) PPh₃ or SPhos (ligand) K₂CO₃ or Cs₂CO₃ (base) Dioxane/H₂O (solvent) Heat (80-100 °C) Reagents->Reaction Product 2-Cyclopropylisonicotinic Acid Reaction->Product Medicinal_Chemistry_Application BuildingBlock 2-Cyclopropyl- isonicotinic Acid Coupling Amide Coupling (e.g., with a chiral amine) BuildingBlock->Coupling Intermediate Advanced Intermediate Coupling->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps API Biologically Active Drug Candidate (API) FurtherSteps->API

Caption: Role as a building block in drug synthesis workflow.

Derivatives of isonicotinic acid have been investigated for a range of biological activities, including antibacterial and antitubercular properties. [7][8]The incorporation of a cyclopropyl group can modulate these activities and improve drug-like properties.

Safety and Handling

No specific toxicology data is available for 2-Cyclopropylisonicotinic acid. However, based on its structure (a heterocyclic carboxylic acid), standard laboratory precautions for handling acidic organic powders are warranted. The following guidance is synthesized from data for related compounds like 2-chloronicotinic acid.

Hazard CategoryGuidanceSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Analogous Compounds [6]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Analogous Compounds [6]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.Standard Laboratory Practice
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.Inhalation: Move to fresh air. If not breathing, give artificial respiration.Standard Laboratory Practice
Storage & Disposal Store in a tightly closed container in a dry and well-ventilated place. Dispose of contents/container to an approved waste disposal plant.Standard Laboratory Practice

Experimental Protocol: Amide Bond Formation

The following protocol details a standard procedure for coupling 2-Cyclopropylisonicotinic acid with a generic primary amine using HATU, a common and efficient peptide coupling reagent. [9]This reaction is fundamental for using this building block in lead optimization campaigns.

Objective: To synthesize N-benzyl-2-cyclopropylisonicotinamide.
Materials:
  • 2-Cyclopropylisonicotinic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclopropylisonicotinic acid (e.g., 163 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL).

  • Addition of Reagents: To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (0.11 mL, 1.05 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL).

    • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure amide product.

Experimental_Workflow Start Dissolve Acid in DMF Activate Add HATU & DIPEA (Pre-activation) Start->Activate 1. Setup Couple Add Amine (Stir at RT) Activate->Couple 2. Activation Monitor Monitor by TLC/LC-MS Couple->Monitor 3. Coupling Monitor->Couple Incomplete Workup Quench & Aqueous Workup (EtOAc/NaHCO₃) Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify 4. Isolation End Pure Amide Product Purify->End 5. Purification

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Conclusion

2-Cyclopropylisonicotinic acid stands as a valuable and versatile building block for the synthesis of complex molecular targets. Its unique combination of a pyridine nucleus and a cyclopropyl group provides a scaffold that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. While direct biological applications of the molecule itself are not prominent, its utility as a synthetic intermediate is clear. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively incorporate this strategic fragment into discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Zhang, Y. et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Publications. Available at: [Link]

  • Uivarosi, V. et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Available at: [Link]

  • Nemr, M. T. M. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Gomha, S. M. et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Available at: [Link]

  • Nemr, M. T. M. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 2-Cyclopropylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Connecticut. Available at: [Link]

  • R Discovery (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Deng, M. Z. et al. (1999). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Atlantis Press (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. Available at: [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

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Navigating the Uncharted Waters of Solubility: A Technical Guide to 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and ultimately, therapeutic efficacy. 2-Cyclopropylisonicotinic acid, a molecule of interest for its unique structural motifs, presents a gap in publicly available physicochemical data. This guide addresses this void not by presenting pre-existing data, but by providing a comprehensive framework for its determination and prediction. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies required to characterize the solubility of this novel compound. We will delve into a structural analysis to predict its behavior, outline a rigorous experimental protocol for determining its thermodynamic solubility, and discuss the critical distinction between kinetic and thermodynamic measurements. This document serves as both a predictive guide and a practical manual for researchers embarking on the characterization of 2-Cyclopropylisonicotinic acid and other novel chemical entities.

Unveiling the Molecule: A Structural and Physicochemical Analysis

Understanding the solubility of 2-Cyclopropylisonicotinic acid begins with a thorough examination of its molecular structure. The molecule is comprised of three key functional components: a pyridine ring, a carboxylic acid group, and a cyclopropyl substituent. Each of these imparts distinct physicochemical properties that collectively govern its solubility profile.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and imparts basicity to the molecule.

  • Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton, becoming a negatively charged carboxylate ion (-COO⁻).[1][2] It is a strong hydrogen bond donor and acceptor, which typically enhances aqueous solubility.[1][2]

  • Cyclopropyl Group: This small, strained aliphatic ring is non-polar and contributes to the lipophilicity of the molecule.[3][4][5] The inclusion of cyclopropyl groups in drug candidates is a common strategy to enhance metabolic stability and modulate potency.[3][4][5][6]

The interplay between the polar, ionizable carboxylic acid and pyridine moieties and the non-polar cyclopropyl group will dictate the molecule's solubility in various media.

Predicting Solubility: A Qualitative Assessment

Based on its structure, we can make several informed predictions about the solubility behavior of 2-Cyclopropylisonicotinic acid.

The "Like Dissolves Like" Principle
  • Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and the nitrogen in the pyridine ring suggests that 2-Cyclopropylisonicotinic acid will exhibit some solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclopropyl group and the aromatic pyridine ring suggest some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in very non-polar environments.

  • Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions without the complexities of proton exchange.

The Critical Role of pH

As an amphoteric substance with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the solubility of 2-Cyclopropylisonicotinic acid in aqueous media is expected to be highly dependent on pH.

  • Acidic Conditions (Low pH): At a pH below the pKa of the carboxylate group, the carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will be protonated (-NH+). The overall positive charge should enhance solubility in aqueous media.

  • Neutral Conditions (Intermediate pH): Near its isoelectric point, the molecule may exist as a zwitterion, with a protonated pyridine and a deprotonated carboxylate. Zwitterions can have lower solubility due to strong intermolecular electrostatic interactions.

  • Basic Conditions (High pH): At a pH above the pKa of the pyridinium ion, the pyridine nitrogen will be neutral, and the carboxylic acid will be deprotonated (-COO⁻). The resulting negative charge will increase its solubility in water.

A critical step in characterization is the determination of the molecule's pKa values, which will define the pH ranges of its different ionization states.[7][8][9] The "rule of 3" in pKa differences can often predict whether a complex will form a co-crystal or a molecular salt, which in turn affects solubility.[10]

Thermodynamic vs. Kinetic Solubility: A Foundational Concept

Before proceeding to experimental design, it is crucial to understand the distinction between thermodynamic and kinetic solubility.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and solid states are in equilibrium.[11] This is the gold standard for formulation and biopharmaceutical classification.[12]

  • Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[13][14][15] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[11]

For drug development, determining the thermodynamic solubility is paramount for accurate biopharmaceutical classification and formulation development.[12][15]

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[13][16][17] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Materials and Equipment
  • 2-Cyclopropylisonicotinic acid (solid form)

  • Selected solvents (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Ethanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Cyclopropylisonicotinic acid to a series of vials, each containing a known volume of the desired solvent. An excess is critical to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[18]

  • Quantification: Analyze the concentration of the dissolved 2-Cyclopropylisonicotinic acid in the filtrate using a validated HPLC method.[19][20] This involves creating a calibration curve with standard solutions of known concentrations.

  • pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[21][22]

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different solvents and conditions.

Solvent SystemTemperature (°C)pH (Initial)pH (Final)Solubility (mg/mL)Solubility (mol/L)
Purified Water25N/Ameasuredexperimental valuecalculated value
0.1 N HCl (pH 1.2)371.2measuredexperimental valuecalculated value
Acetate Buffer (pH 4.5)374.5measuredexperimental valuecalculated value
Phosphate Buffer (pH 6.8)376.8measuredexperimental valuecalculated value
Ethanol25N/AN/Aexperimental valuecalculated value
Acetonitrile25N/AN/Aexperimental valuecalculated value
DMSO25N/AN/Aexperimental valuecalculated value

Visualizing Key Concepts and Workflows

Diagrams are essential for conveying complex relationships and processes. Below are Graphviz (DOT language) representations of the factors influencing solubility and the experimental workflow.

G cluster_intrinsic Molecular Properties cluster_extrinsic Environmental Factors Structure Structure pKa pKa Structure->pKa Ionization LogP LogP Structure->LogP Lipophilicity Crystal Form Crystal Form Structure->Crystal Form Lattice Energy Solubility Solubility Structure->Solubility Crystal Form->Solubility Solvent Solvent pH pH Solvent->pH Temperature Temperature Solvent->Temperature Co-solvents Co-solvents Solvent->Co-solvents Solvent->Solubility pH->Solubility Temperature->Solubility

Caption: Factors influencing the solubility of 2-Cyclopropylisonicotinic acid.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Shake at constant T (24-48h) A->B C Centrifuge B->C D Filter Supernatant (0.22 µm) C->D E Analyze by HPLC D->E F Calculate Concentration E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Drug Development

The solubility data generated for 2-Cyclopropylisonicotinic acid will be instrumental in several key areas of drug development:

  • Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, solubility is a critical parameter for classifying a drug substance (e.g., as Class I, II, III, or IV), which can determine the potential for biowaivers of in vivo bioequivalence studies.[21][22][23][24][25]

  • Formulation Development: Understanding the solubility in various excipients and solvent systems is essential for developing a stable and effective dosage form, whether it be an oral solid, a liquid formulation, or an injectable.

  • Preclinical Studies: Poor solubility can lead to unreliable results in in vitro and in vivo preclinical assays. Knowing the solubility limits ensures that test concentrations are appropriate and that results are not confounded by precipitation.

Conclusion

While specific solubility data for 2-Cyclopropylisonicotinic acid is not yet in the public domain, a systematic approach based on its molecular structure allows for robust predictions of its behavior. This guide provides the theoretical foundation and a detailed, authoritative protocol for researchers to experimentally determine the thermodynamic solubility of this compound. By following these self-validating methodologies, scientists and drug developers can generate the high-quality, reliable data necessary to advance their research, enabling informed decisions in formulation, preclinical testing, and regulatory submissions. The principles and workflows outlined herein are not only applicable to 2-Cyclopropylisonicotinic acid but also serve as a valuable template for the characterization of other novel chemical entities.

References

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  • ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. (2018, August 6). European Medicines Agency. [Link]

  • ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (n.d.). ECA Academy. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

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  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. [Link]

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  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). [Link]

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  • Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. (2025, August 10). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and its Spectroscopic Implications

2-Cyclopropylisonicotinic acid (C₉H₉NO₂) possesses a unique combination of a rigid, strained cyclopropyl ring and an aromatic pyridine-4-carboxylic acid (isonicotinic acid) core. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay between these two moieties is crucial for accurate spectral interpretation.

Diagram 1: Molecular Structure of 2-Cyclopropylisonicotinic Acid

A 2D representation of 2-Cyclopropylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Cyclopropylisonicotinic acid, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-6 (Pyridine)8.6 - 8.8Doublet (d)~5The proton adjacent to the nitrogen is the most deshielded aromatic proton.
H-5 (Pyridine)7.8 - 8.0Doublet of doublets (dd)~5, ~1.5Coupled to both H-6 and H-3.
H-3 (Pyridine)7.4 - 7.6Doublet (d)~1.5Coupled to H-5.
Methine-H (Cyclopropyl)2.2 - 2.5Multiplet (m)-This proton is deshielded by the adjacent aromatic ring.
Methylene-H (Cyclopropyl)1.0 - 1.5Multiplets (m)-The four methylene protons on the cyclopropyl ring will be diastereotopic and are expected to show complex splitting patterns.
Carboxylic Acid-H> 10Broad singlet (br s)-The chemical shift of the acidic proton is highly dependent on the solvent and concentration.

Expert Insight: The upfield chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system. The magnetic anisotropy of the C-C bonds in the cyclopropane ring leads to significant shielding of the protons.[1] The diastereotopic nature of the methylene protons arises from the chiral center at the point of attachment to the pyridine ring, leading to complex, overlapping multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals corresponding to the nine carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.[2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 175The carbonyl carbon is significantly deshielded.[4]
C-2 (Pyridine)158 - 162The carbon atom directly attached to the cyclopropyl group.
C-6 (Pyridine)148 - 152The carbon atom adjacent to the nitrogen.
C-4 (Pyridine)140 - 145The carbon atom bearing the carboxylic acid group.
C-3, C-5 (Pyridine)120 - 125These aromatic carbons are expected to have similar chemical shifts.
Methine-C (Cyclopropyl)15 - 20The carbon atom of the cyclopropyl ring attached to the pyridine.
Methylene-C (Cyclopropyl)5 - 10The two equivalent methylene carbons of the cyclopropyl ring.

Diagram 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2-Cyclopropylisonicotinic Acid NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6, CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire 1H and 13C Spectra Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift, Integration, Multiplicity Analysis Processing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The IR spectrum of 2-Cyclopropylisonicotinic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H Stretch (Aromatic)3000 - 3100MediumAbsorption just above 3000 cm⁻¹ is indicative of C-H bonds on an sp² hybridized carbon.[5]
C-H Stretch (Aliphatic)2850 - 3000MediumC-H stretches of the cyclopropyl group.
C=O Stretch (Carboxylic Acid)1680 - 1720StrongA very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5]
C=C and C=N Stretches (Aromatic)1400 - 1600Medium to StrongMultiple bands are expected in this region due to the vibrations of the pyridine ring.
C-O Stretch (Carboxylic Acid)1200 - 1300MediumAssociated with the C-O single bond of the carboxylic acid.

Methodology for IR Analysis:

  • Sample Preparation: For solid samples, prepare a KBr pellet or a mull in Nujol. For solution-state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Molecular Ion Peak:

  • [M]⁺˙ (Electron Ionization - EI): m/z = 163.06

  • [M+H]⁺ (Electrospray Ionization - ESI, positive mode): m/z = 164.07

  • [M-H]⁻ (ESI, negative mode): m/z = 162.05

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of 2-Cyclopropylisonicotinic acid is expected to proceed through several key pathways:

  • Loss of •OH (m/z 146): A common fragmentation for carboxylic acids.

  • Loss of COOH (m/z 118): Decarboxylation to form a cyclopropylpyridine radical cation.

  • Loss of C₂H₄ (ethene) from the cyclopropyl group (m/z 135): A characteristic fragmentation of cyclopropyl-substituted aromatic compounds.

  • Formation of the pyridiniumyl ion (m/z 78): Cleavage of the cyclopropyl and carboxyl groups.

Diagram 3: Predicted ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample 2-Cyclopropylisonicotinic Acid Solvent Suitable Solvent (e.g., Methanol, Acetonitrile) Sample->Solvent Solution Dilute Solution Solvent->Solution ESI_Source Electrospray Ionization Source Solution->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Identify Molecular Ion Peak and Fragmentation Pattern Mass_Spectrum->Analysis Confirmation Confirm Molecular Formula and Structure Analysis->Confirmation

A generalized workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of 2-Cyclopropylisonicotinic acid is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the interpretation of these spectra, grounded in established chemical principles and data from analogous compounds. By understanding the expected spectroscopic signatures, researchers can confidently identify and assess the purity of this valuable chemical entity in their drug discovery and development endeavors. The synthesis of this compound can be approached through various methods, often involving the modification of a pre-existing isonicotinic acid derivative.[6] The choice of synthetic route can influence the potential impurities, which can be identified using the spectroscopic techniques outlined in this guide.

References

A Senior Application Scientist's Guide to the Synthesis of Novel Cyclopropyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When fused or substituted with a cyclopropyl group, the resulting molecule gains a fascinating set of new characteristics. The cyclopropane ring, with its high ring strain and unique C-C bonds possessing significant p-character, is far from being a simple saturated linker.[2][3] It acts as a "rigidified" double bond isostere, conformationally constraining adjacent groups, which can lead to highly favorable entropic contributions upon binding to a biological target.[3] Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation and can improve physicochemical properties such as solubility and membrane permeability.[3] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these valuable motifs, focusing on the underlying mechanisms and practical considerations essential for laboratory success.

Classical Approaches: Cyclopropanation of Pre-functionalized Pyridines

The most direct conceptual approach to cyclopropyl-pyridines involves the cyclopropanation of a pyridine already bearing a reactive handle, typically a vinyl group. Two cornerstone reactions dominate this space: the Simmons-Smith reaction and the Johnson-Corey-Chaykovsky reaction.

The Simmons-Smith Reaction: A Stereospecific Standard

The Simmons-Smith reaction is a powerful and reliable method for converting alkenes into cyclopropanes stereospecifically.[4][5] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[6]

Causality and Mechanistic Insight: The key to this reaction's success is the formation of the zinc carbenoid. This species is not a free carbene; rather, it delivers the methylene group to the alkene in a concerted fashion via a "butterfly" transition state.[5][7] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For vinylpyridines, the reaction proceeds cleanly, though the choice of solvent and the activation method for the zinc are critical for achieving high yields. A notable modification by Furukawa, using diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides improved reactivity and reproducibility.[6]

Workflow for Simmons-Smith Cyclopropanation

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification ZnCu Zn-Cu Couple Carbenoid ICH2ZnI Carbenoid ZnCu->Carbenoid Activation CH2I2 CH2I2 CH2I2->Carbenoid ReactionMix Reaction Mixture (e.g., in Toluene) Carbenoid->ReactionMix Vinylpyridine Vinylpyridine Substrate Vinylpyridine->ReactionMix Product Cyclopropyl-pyridine ReactionMix->Product Concerted Addition Quench Quench (e.g., NH4Cl aq.) Product->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Chromatography Extract->Purify Final Isolated Product Purify->Final

Caption: General workflow for the Simmons-Smith reaction.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine via Simmons-Smith Reaction

  • Zinc Activation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc dust (10.0 g, 153 mmol) and anhydrous diethyl ether (75 mL). Stir the suspension vigorously while adding a solution of iodine (0.75 g, 2.95 mmol) in diethyl ether (25 mL) dropwise until the iodine color disappears.

  • Carbenoid Formation: Cool the activated zinc suspension to 0 °C. Add a solution of diiodomethane (17.0 g, 63.5 mmol) in diethyl ether (25 mL) dropwise over 30 minutes. After the addition is complete, stir the resulting gray suspension for an additional 30 minutes at 0 °C.

  • Reaction: Add a solution of 2-vinylpyridine (5.0 g, 47.6 mmol) in diethyl ether (25 mL) to the carbenoid suspension. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 50 mL).

  • Purification: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-cyclopropylpyridine.[8][9]

The Johnson-Corey-Chaykovsky Reaction

This reaction provides a complementary approach to the Simmons-Smith, particularly for vinylpyridines activated by electron-withdrawing groups. It involves the reaction of an olefin with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide.[10]

Causality and Mechanistic Insight: The reaction with vinylpyridines is envisioned as a Michael-type conjugate addition of the ylide to the activated double bond.[11] This forms a transient carbanionic intermediate. Subsequent intramolecular nucleophilic displacement of the dimethyl sulfide leaving group by the carbanion forms the cyclopropane ring. The choice of ylide is critical; dimethyloxosulfonium methylide is generally more stable and less reactive, often leading to better outcomes for simple conjugate additions.

Data Presentation: Cyclopropanation of Vinylpyridines with Dimethylsulfonium Methylide [11]

EntrySubstrateProductYield (%)
12-Vinylpyridine2-Cyclopropylpyridine91
24-Vinylpyridine4-Cyclopropylpyridine65
32-Methyl-6-vinylpyridine2-Methyl-6-cyclopropylpyridine40
42-Vinyl-5-ethylpyridine2-Cyclopropyl-5-ethylpyridine73

Modern Titanium-Mediated Synthesis: The Kulinkovich Reaction

The Kulinkovich reaction offers a fundamentally different and highly convergent approach, constructing the cyclopropyl ring from esters or amides derived from pyridinecarboxylic acids.[12] The reaction employs a titanium(IV) alkoxide catalyst and a Grignard reagent (typically with β-hydrogens, like EtMgBr).[13]

Causality and Mechanistic Insight: The elegance of this reaction lies in its catalytic cycle. Two equivalents of the Grignard reagent react with the Ti(IV) precursor to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[12][14] This titanacyclopropane is the key cyclopropanating agent. It reacts with the pyridine ester in a double-alkylation sequence: first, addition to the carbonyl forms an oxatitanacyclopentane, which rearranges to a β-titanio ketone. A second, intramolecular insertion into the remaining Ti-C bond closes the ring to form the titanium cyclopropoxide, which, after workup, yields the cyclopropanol. For pyridine substrates, subsequent dehydration or reduction can afford the desired cyclopropyl-pyridine. The aza-Kulinkovich variant, using amides, directly yields cyclopropylamines, which can be valuable synthons.[15]

Mechanism of the Kulinkovich Reaction

G Ti_IV Ti(OR)4 Ti_Et2 [Et2Ti(OR)2] Ti_IV->Ti_Et2 Transmetalation EtMgX 2 EtMgX EtMgX->Ti_IV Titanacyclopropane Titanacyclopropane Ti_Et2->Titanacyclopropane β-Hydride Elim. Ethane - Ethane Ti_Et2->Ethane Oxatitanacycle Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacycle Insertion PyEster Pyridine Ester (Py-COOR') PyEster->Oxatitanacycle BetaTitanioKetone β-Titanio Ketone Oxatitanacycle->BetaTitanioKetone Rearrangement Product_Ti Titanium Cyclopropoxide BetaTitanioKetone->Product_Ti Intramolecular Insertion Product_Final Cyclopropanol Product Product_Ti->Product_Final Hydrolysis Workup H3O+ Workup Workup->Product_Ti

Caption: Catalytic cycle of the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)cyclopropan-1-ol

  • Setup: To a flame-dried, three-necked 500 mL flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add a solution of ethyl picolinate (10.0 mmol, 1.51 g) in anhydrous toluene (100 mL).

  • Catalyst Addition: Add titanium(IV) isopropoxide (12.0 mmol, 3.55 mL) to the stirred solution.

  • Grignard Addition: Cool the mixture to 0 °C. Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 22.0 mmol, 7.33 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The color will typically change to dark brown or black.

  • Workup: Cool the reaction mixture again to 0 °C and quench by the very slow, dropwise addition of 1 M aqueous HCl (50 mL). Caution: Gas evolution.

  • Purification: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite®. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.[12][15]

The Frontier: Radical and Photoredox-Catalyzed Approaches

Recent advances in synthetic methodology have unlocked powerful new ways to forge C-C bonds under mild conditions, with radical and photoredox-catalyzed reactions at the forefront. These methods offer exceptional functional group tolerance, making them ideal for late-stage functionalization of complex molecules.

Causality and Mechanistic Insight: Photoredox catalysis leverages the ability of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) to absorb visible light and engage in single-electron transfer (SET) events.[1][16] For cyclopropylation, one common strategy involves the SET reduction of a suitable radical precursor to generate a cyclopropyl radical. This radical can then add to an activated pyridine, such as an N-alkoxypyridinium salt, in a Minisci-type reaction.[17][18] The resulting pyridinyl radical intermediate is then oxidized to close the catalytic cycle and regenerate the aromatic product.

A different, innovative strategy involves the photoredox-catalyzed ring-opening of aryl cyclopropanes, followed by pyridylation.[1] In this case, single-electron oxidation of the aryl cyclopropane leads to a radical cation, which undergoes nucleophilic ring-opening. The resulting benzylic radical is then trapped by a pyridine derivative to form the final product.

Logical Flow of a Radical Pyridylation Strategy

G Start Pyridine Derivative (e.g., N-alkoxypyridinium) Addition Radical Addition to Pyridine Start->Addition RadicalSource Cyclopropyl Radical Precursor (e.g., Cyclopropylborate) RadicalGen Generate Cyclopropyl Radical RadicalSource->RadicalGen Photocat Photocatalyst + Light Photocat->RadicalSource SET RadicalGen->Addition Intermediate Pyridinyl Radical Intermediate Addition->Intermediate Oxidation Oxidation & Aromatization Intermediate->Oxidation Product Cyclopropyl-Pyridine Product Oxidation->Product

References

An In-Depth Technical Guide to the Discovery and Development of 2-Cyclopropylisonicotinic Acid and Its Analogs as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, has faced increasing challenges due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred intensive research into novel isonicotinic acid derivatives with improved efficacy and profiles. This technical guide delves into the discovery and development of 2-cyclopropylisonicotinic acid and its analogs, a promising class of compounds designed to address the limitations of existing therapies. We will explore the scientific rationale underpinning their design, detail synthetic methodologies, analyze structure-activity relationships (SAR), and outline the experimental protocols for their biological evaluation. This guide serves as a comprehensive resource for researchers engaged in the fight against tuberculosis, providing both foundational knowledge and practical insights for the development of next-generation antitubercular agents.

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Isoniazid, a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, has been a first-line antitubercular drug for over 70 years.[1] Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. However, mutations in the katG gene are a primary mechanism of isoniazid resistance, rendering the drug ineffective.

This critical need for new therapeutic strategies has led to the exploration of modifications to the isonicotinic acid scaffold. The core hypothesis is that structural alterations, particularly at the 2-position of the pyridine ring, could yield compounds that either evade resistance mechanisms, exhibit enhanced potency, or possess improved pharmacokinetic properties.

The Genesis of 2-Substituted Isonicotinic Acid Analogs: A Rationale

Quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted isonicotinic acid hydrazides have provided crucial insights into the structural requirements for antitubercular activity.[2][3] These studies have shown that the reactivity of the pyridine nitrogen atom is essential for the biological activity of these compounds. It is hypothesized that isonicotinic acid derivatives are incorporated into an NAD analog, thereby disrupting essential metabolic pathways.[2]

Early investigations into substitutions on the pyridine ring revealed that modifications at the 3-position are generally not well-tolerated, often leading to a loss of activity. Conversely, substitutions at the 2-position have been shown to be permissible and can even lead to compounds with activity comparable to or exceeding that of isoniazid. For instance, 2-methyl-isoniazid has demonstrated antimycobacterial activity comparable to the parent drug.[4] This tolerance for substitution at the 2-position opened a promising avenue for the design of novel analogs.

The introduction of a cyclopropyl group at the 2-position was a rational design choice based on several key considerations:

  • Metabolic Stability: The cyclopropyl moiety is known to be relatively resistant to metabolic degradation, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Conformational Rigidity: The rigid three-membered ring can favorably orient the molecule within the active site of its target, potentially increasing binding affinity.

  • Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

Synthesis of 2-Cyclopropylisonicotinic Acid and Its Hydrazide Analog

While a singular "discovery" paper for 2-cyclopropylisonicotinic acid is not readily apparent in the literature, its synthesis can be logically deduced from established methodologies for the preparation of 2-substituted pyridines. A robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.

The general synthetic pathway is envisioned as follows:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Intermediate cluster_3 Hydrazide Formation cluster_4 Final Product 2-halopyridine-4-carboxylic_acid 2-Halopyridine-4-carboxylic acid coupling_reaction Coupling Reaction 2-halopyridine-4-carboxylic_acid->coupling_reaction cyclopropylboronic_acid Cyclopropylboronic acid cyclopropylboronic_acid->coupling_reaction Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->coupling_reaction Base Base (e.g., K2CO3) Base->coupling_reaction 2-cyclopropylisonicotinic_acid 2-Cyclopropylisonicotinic acid coupling_reaction->2-cyclopropylisonicotinic_acid esterification Esterification (e.g., SOCl2, MeOH) 2-cyclopropylisonicotinic_acid->esterification hydrazinolysis Hydrazinolysis (e.g., N2H4·H2O) esterification->hydrazinolysis 2-cyclopropylisonicotinic_acid_hydrazide 2-Cyclopropylisonicotinic acid hydrazide hydrazinolysis->2-cyclopropylisonicotinic_acid_hydrazide

Caption: General synthetic scheme for 2-Cyclopropylisonicotinic acid hydrazide.

Detailed Experimental Protocol: Synthesis of 2-Cyclopropylisonicotinic Acid

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.

Materials:

  • 2-Chloro-4-pyridinecarboxylic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-chloro-4-pyridinecarboxylic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and adjust the pH to ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-cyclopropylisonicotinic acid.

Detailed Experimental Protocol: Synthesis of 2-Cyclopropylisonicotinic Acid Hydrazide

Materials:

  • 2-Cyclopropylisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Esterification:

    • Suspend 2-cyclopropylisonicotinic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

  • Hydrazinolysis:

    • Dissolve the methyl 2-cyclopropylisonicotinate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-cyclopropylisonicotinic acid hydrazide.[1]

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological evaluation of 2-cyclopropylisonicotinic acid and its analogs is primarily focused on their antimycobacterial activity. The key parameter measured is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Structure-Activity Relationship Cascade

SAR_Cascade Isoniazid Isoniazid (INH) (Benchmark) 2-Alkyl_Analogs 2-Alkyl Analogs (e.g., 2-Methyl-INH) Isoniazid->2-Alkyl_Analogs Rationale: Substitution at 2-position is tolerated 2-Cyclopropyl_Analog 2-Cyclopropyl-INH (Lead Candidate) 2-Alkyl_Analogs->2-Cyclopropyl_Analog Hypothesis: Improved metabolic stability and cell wall penetration Further_Analogs Further Analogs (e.g., substituted cyclopropyl, other cycloalkyls) 2-Cyclopropyl_Analog->Further_Analogs Optimization: Fine-tuning of steric and electronic properties

Caption: Logical progression of the Structure-Activity Relationship (SAR) studies.

In Vitro Antitubercular Activity

While specific MIC values for 2-cyclopropylisonicotinic acid hydrazide are not widely published in readily accessible literature, we can extrapolate potential activity based on related compounds.

CompoundR-Group at 2-PositionMIC (µg/mL) vs. M. tuberculosis H37RvReference
Isoniazid-H0.025 - 0.05[1]
2-Methyl-isoniazid-CH₃~0.1[4]
2-Cyclopropyl-isonicotinic acid hydrazide -c-C₃H₅ Hypothesized to be in the range of 0.1 - 1.0 -
Ethambutol (Standard)-1.0 - 5.0[1]

Note: The MIC value for 2-cyclopropyl-isonicotinic acid hydrazide is an educated estimation based on the activity of 2-methyl-isoniazid and the known effects of cyclopropyl substitution. Further experimental validation is required.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This is a standard and widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension and add it to each well of the microplate containing the test compounds.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Read the results visually or using a fluorometer. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Future Directions and Conclusion

The exploration of 2-cyclopropylisonicotinic acid and its analogs represents a logical and promising strategy in the ongoing search for new antitubercular drugs. The rationale for their design is well-grounded in established SAR principles, and their synthesis is achievable through modern synthetic methodologies.

Future research in this area should focus on:

  • Definitive Synthesis and Characterization: A comprehensive report detailing the synthesis, purification, and full characterization of 2-cyclopropylisonicotinic acid and its hydrazide is needed.

  • Comprehensive Biological Evaluation: This includes determining the MIC against a panel of drug-sensitive and drug-resistant M. tuberculosis strains, assessing cytotoxicity in mammalian cell lines, and evaluating in vivo efficacy in animal models of tuberculosis.

  • Mechanism of Action Studies: Investigating whether these analogs share the same mechanism of action as isoniazid or if they possess novel targets is crucial.

  • Exploration of Further Analogs: The synthesis and evaluation of derivatives with substitutions on the cyclopropyl ring or replacement with other small cycloalkyl groups could lead to further optimization of activity and pharmacokinetic properties.

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Ashtekar, D. R., Costa-Perira, R., Nagrajan, K., Vishvanathan, N., & Bhatt, A. D. (1993). Isonicotinic acid hydrazide derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 32B, 764-767.
  • Hegde, P., Boshoff, H. I., Rusman, Y., Barry, C. E., & Aldrich, C. C. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 129, 102100. [Link]

  • Aboul-Fadl, T., Abdel-Aziz, H. A., Abdel-Hamid, M. K., & El-Gendy, M. A. (2011). Design, synthesis and antitubercular activity of certain nicotinic acid hydrazides. Molecules, 16(12), 10115-10129. [Link]

  • Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(47), 8565-8568.
  • Pavan Kumar, M., & Sridhar, B. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.

Sources

Theoretical and Computational Analysis of 2-Cyclopropylisonicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Cyclopropylisonicotinic acid, a molecule of significant interest in medicinal chemistry. While experimental data for this specific compound is not extensively available in the public domain, its structural motifs—the isonicotinic acid core prevalent in anti-tubercular drugs and the versatile cyclopropyl group—suggest considerable therapeutic potential. This document outlines detailed protocols for in-silico analysis, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, to predict its physicochemical properties, biological activity, and potential as a drug candidate. This guide is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic landscape of novel isonicotinic acid derivatives.

Introduction: The Therapeutic Promise of a Hybrid Scaffold

Isonicotinic acid and its derivatives have long been a cornerstone in the fight against tuberculosis, with isoniazid being a frontline treatment for decades. The pyridine-4-carboxylic acid structure is a well-established pharmacophore that engages with key enzymes in Mycobacterium tuberculosis. The introduction of a cyclopropyl group at the 2-position is a strategic modification. The cyclopropyl ring, a "three-membered carbocycle," is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. The unique electronic properties of the cyclopropyl group can also modulate the reactivity and pharmacokinetic profile of the parent molecule.

2-Cyclopropylisonicotinic acid (CAS: 1216171-07-1) represents a compelling, yet underexplored, molecule at the intersection of these two pharmacologically significant moieties. This guide provides a roadmap for its theoretical and computational characterization, offering a foundation for its potential development as a novel therapeutic agent.

Structural and Spectroscopic Characterization: An In-Silico Perspective

In the absence of published experimental spectra, computational methods provide a powerful tool for predicting the spectroscopic features of 2-Cyclopropylisonicotinic acid.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Cyclopropylisonicotinic acid, based on computational predictions and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine-H (ortho to COOH)8.8 - 9.0d
Pyridine-H (meta to COOH)7.8 - 8.0d
Pyridine-H (ortho to cyclopropyl)7.6 - 7.8s
Cyclopropyl-CH2.0 - 2.2m
Cyclopropyl-CH₂ (diastereotopic)1.0 - 1.5m
Carboxylic Acid-OH> 12.0br sSolvent dependent

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 170
Pyridine C-COOH140 - 145
Pyridine C-N (adjacent to cyclopropyl)> 150
Pyridine C-H (ortho to COOH)~150
Pyridine C-H (meta to COOH)120 - 125
Pyridine C-H (ortho to cyclopropyl)120 - 125
Cyclopropyl C-Pyridine15 - 20
Cyclopropyl CH₂5 - 10

Table 3: Predicted Key IR Absorption Frequencies (in cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Cyclopropyl)~3000Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=N, C=C stretch (Pyridine)1550 - 1600Medium-Strong
C-O stretch (Carboxylic Acid)1200 - 1300Strong

Table 4: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Fragment
ESI+164.0657[M+H]⁺
ESI-162.0504[M-H]⁻

Theoretical and Computational Analysis: A Methodological Workflow

This section details the step-by-step protocols for the computational analysis of 2-Cyclopropylisonicotinic acid.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a robust method for determining the ground-state electronic structure of molecules, providing valuable information on geometry, stability, and reactivity.

  • Molecule Building: Construct the 3D structure of 2-Cyclopropylisonicotinic acid using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a good starting point for organic molecules.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). This also provides predicted vibrational frequencies for comparison with IR and Raman spectroscopy.

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as:

    • HOMO and LUMO energies: To assess electronic reactivity and the frontier molecular orbitals.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Mulliken and Natural Population Analysis (NPA) charges: To determine the charge distribution on each atom.

  • NMR and UV-Vis Spectra Prediction: Employ the GIAO (Gauge-Independent Atomic Orbital) method for NMR shielding tensor calculations and TD-DFT (Time-Dependent DFT) for predicting electronic transitions (UV-Vis spectrum).

DFT_Workflow A 1. Build 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Prediction (NMR, IR, UV-Vis) C->E

Caption: Workflow for DFT analysis of 2-Cyclopropylisonicotinic acid.

Molecular Docking: Predicting Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Ligand Preparation:

    • Generate the 3D conformer of 2-Cyclopropylisonicotinic acid.

    • Assign partial charges and define rotatable bonds.

  • Target Protein Selection and Preparation:

    • Based on the known pharmacology of isonicotinic acid derivatives, select a relevant protein target (e.g., InhA from Mycobacterium tuberculosis, PDB ID: 2NSD).

    • Download the protein structure from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Identify the active site of the protein, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • The program will generate a series of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

    • The docking score provides an estimate of the binding affinity.

Docking_Workflow cluster_0 Ligand Preparation cluster_1 Protein Preparation A Generate 3D Conformer B Assign Charges & Rotatable Bonds A->B F Run Docking Simulation B->F C Select Target Protein (e.g., InhA) D Prepare Protein Structure C->D E Define Binding Site D->E E->F G Analyze Binding Poses & Interactions F->G

Caption: Workflow for Molecular Docking of 2-Cyclopropylisonicotinic acid.

Molecular Dynamics (MD) Simulations: Assessing Conformational Stability

MD simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and interactions in a biological environment.

  • System Setup:

    • Place the molecule of interest (either alone or in complex with its target protein) in a simulation box.

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NVT and NPT ensembles).

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the trajectory to study:

    • Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Hydrogen Bond Analysis: To study the dynamics of hydrogen bonding.

MD_Workflow A 1. System Setup (Solvation & Ionization) B 2. Force Field Selection A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT, NPT) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Caption: Workflow for Molecular Dynamics simulations.

Potential Applications in Drug Discovery

The structural features of 2-Cyclopropylisonicotinic acid suggest several promising avenues for drug discovery.

  • Anti-Tubercular Agents: Building on the legacy of isoniazid, this molecule could be investigated for its activity against Mycobacterium tuberculosis. The cyclopropyl group may enhance cell wall penetration or binding to key enzymes.

  • Anti-Inflammatory Agents: Isonicotinic acid derivatives have also shown anti-inflammatory properties. The rigid cyclopropyl moiety could lead to more selective inhibition of inflammatory targets like cyclooxygenase (COX) enzymes.

  • Other Therapeutic Areas: The pyridine and cyclopropane motifs are present in a wide range of bioactive molecules, suggesting that 2-Cyclopropylisonicotinic acid could be a valuable scaffold for exploring other therapeutic areas, such as oncology and neurology.

Conclusion

2-Cyclopropylisonicotinic acid stands as a molecule with significant untapped potential. While this guide is based on theoretical predictions and established computational methodologies due to the limited availability of experimental data, it provides a robust framework for its comprehensive in-silico evaluation. The protocols outlined herein will enable researchers to predict its physicochemical properties, explore its potential biological activities, and lay the groundwork for its synthesis and experimental validation as a novel drug candidate. The convergence of the isonicotinic acid pharmacophore with the unique properties of the cyclopropyl group makes 2-Cyclopropylisonicotinic acid a compelling target for future drug discovery efforts.

References

Due to the theoretical nature of this guide, the references provided are to foundational concepts and methodologies in computational chemistry and to literature on related compounds that support the rationale for studying 2-Cyclopropylisonicotinic acid. No direct citations to experimental or theoretical studies on the title compound are available.

  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

  • BenchChem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]

  • Gilani, S. J., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(15), 2789. [Link]

  • PubChem. (n.d.). 2-Cyclopropylisonicotinic acid. National Center for Biotechnology Information.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

A Comprehensive Guide to the Crystal Structure Analysis of 2-Cyclopropylisonicotinic Acid: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate efficacy, stability, and manufacturability. This in-depth technical guide presents a comprehensive workflow for the crystal structure analysis of 2-cyclopropylisonicotinic acid, a novel molecule of interest in drug discovery. In the absence of a publicly available crystal structure, this document serves as a procedural blueprint for researchers and drug development professionals. It details a systematic approach beginning with synthesis and polymorph screening, proceeding through single-crystal and powder X-ray diffraction, and culminating in advanced computational analyses, including Crystal Structure Prediction (CSP) and Hirshfeld surface analysis. By integrating experimental protocols with theoretical insights, this guide establishes a self-validating system for the complete solid-state characterization of a new chemical entity, ensuring scientific integrity and providing a robust foundation for further development.

Introduction: The Criticality of Solid-State Characterization

2-Cyclopropylisonicotinic acid is a heterocyclic carboxylic acid featuring a pyridine ring, a carboxylic acid group, and a cyclopropyl moiety. This combination of functional groups suggests its potential for forming diverse intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to the formation of crystalline solids. In the pharmaceutical industry, the specific three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences key physicochemical properties.[1][2]

Different crystal forms of the same API are known as polymorphs.[3] Polymorphs can exhibit significant variations in solubility, dissolution rate, bioavailability, stability, and mechanical properties.[4][5] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product's performance and has led to major post-launch failures.[5] Therefore, a thorough investigation of the solid-state landscape of a new API is not merely a regulatory requirement but a cornerstone of rational drug development.[6]

This guide provides a detailed, field-proven methodology for the comprehensive crystal structure analysis of 2-cyclopropylisonicotinic acid, treating it as a novel compound for which no prior structural information exists.

Synthesis and Initial Bulk Material Characterization

A robust crystal structure analysis begins with the synthesis of high-purity material. While various synthetic routes to nicotinic and isonicotinic acid derivatives exist, a plausible approach for 2-cyclopropylisonicotinic acid could involve a Suzuki coupling reaction or a modification of known methods for synthesizing substituted pyridines.[7][8][9]

Following synthesis and purification, the bulk powder must be thoroughly characterized to confirm its identity and purity before proceeding to crystallization studies.

Experimental Protocol: Initial Material Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure of the synthesized 2-cyclopropylisonicotinic acid.

    • The spectra should be consistent with the expected chemical shifts and coupling constants for the cyclopropyl, pyridine, and carboxylic acid protons and carbons.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecule, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum to identify characteristic functional groups. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the pyridine and cyclopropyl rings.[10]

  • Thermal Analysis (DSC and TGA):

    • Perform Differential Scanning Calorimetry (DSC) to determine the melting point and identify any potential phase transitions upon heating.

    • Thermogravimetric Analysis (TGA) will assess the thermal stability of the compound and indicate the presence of any solvates.

Polymorph Screening and Crystal Growth

A comprehensive polymorph screen is essential to discover the accessible crystalline forms of an API.[11] This involves crystallizing the compound from a wide range of solvents under various conditions.

Experimental Protocol: Polymorph Screening

  • Solvent Selection: Choose a diverse set of at least 20-30 solvents with varying polarities, hydrogen-bonding capabilities, and boiling points.

  • Crystallization Techniques: Employ multiple crystallization methods for each solvent:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at different temperatures (e.g., ambient, 4°C).[12]

    • Cooling Crystallization: Slowly cool a hot, saturated solution to induce crystallization.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to precipitate crystals.

    • Slurry Experiments: Stir a suspension of the compound in a solvent for an extended period to encourage conversion to the most stable form at that temperature.

  • Solid Form Analysis: Analyze the solids obtained from each experiment using Powder X-ray Diffraction (PXRD) to identify unique diffraction patterns corresponding to different polymorphs.

Once different polymorphs are identified, the next critical step is to grow single crystals of each form that are of sufficient size and quality for Single-Crystal X-ray Diffraction (SCXRD).[13]

Experimental Protocol: Single Crystal Growth

  • Prepare a saturated or slightly undersaturated solution of the purified compound in a suitable solvent identified from the polymorph screen.

  • Use a slow crystallization technique, such as very slow evaporation in a loosely capped vial or vapor diffusion, where a more volatile anti-solvent slowly diffuses into the solution.

  • Protect the experiment from vibrations and allow it to stand undisturbed for several days to weeks.

  • Carefully harvest well-formed, transparent crystals for SCXRD analysis.

Crystal Structure Determination by X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[2][14]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the precise arrangement of atoms within the crystal's unit cell, including bond lengths, bond angles, and intermolecular interactions.[15]

Experimental Protocol: SCXRD Analysis

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it to collect a complete diffraction pattern.[14] Modern diffractometers automate this process.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain a final, accurate crystal structure.[16] This process yields key crystallographic parameters.

Table 1: Representative Crystallographic Data for a Hypothetical Polymorph of 2-Cyclopropylisonicotinic Acid (Note: As no experimental data exists, this table is illustrative of the type of data generated from an SCXRD experiment, based on typical values for small organic molecules.)

ParameterValue
Chemical FormulaC₉H₉NO₂
Formula Weight163.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.17
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0
Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze bulk crystalline material. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific form.[3] It is the primary tool for identifying polymorphs discovered during screening and for quality control of the API.

dot

Caption: Experimental workflow for solid-state characterization.

Computational Crystal Structure Analysis

Computational methods are indispensable for modern solid-state analysis. They provide a theoretical framework for understanding experimental results and can predict properties before a single crystal is even grown.[17][18]

Crystal Structure Prediction (CSP)

CSP is a computational technique that generates a landscape of possible crystal packings for a given molecule, ranked by their thermodynamic stability (lattice energy).[2][19] This is a powerful tool for assessing polymorphic risk.

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An In-Depth Technical Guide to the Potential Biological Activity of 2-Cyclopropylisonicotinic Acid: A Putative Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing 2-Cyclopropylisonicotinic Acid for Therapeutic Potential

In the landscape of contemporary drug discovery, the pursuit of novel small molecules with specific and potent biological activities is paramount. 2-Cyclopropylisonicotinic acid, a structurally intriguing molecule, presents a compelling case for investigation as a targeted therapeutic agent. Its architecture, featuring a pyridine-4-carboxylic acid (isonicotinic acid) core appended with a cyclopropyl group at the 2-position, suggests a plausible interaction with a class of enzymes critical in epigenetic regulation: the 2-oxoglutarate (2-OG) dependent oxygenases, particularly the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1][2][3] This guide will provide a comprehensive technical overview of the scientific rationale for this hypothesis, a detailed roadmap for its experimental validation, and the potential therapeutic implications.

The isonicotinic acid moiety is a known structural alert for inhibition of 2-OG dependent enzymes. It mimics the endogenous cofactor, 2-oxoglutarate, by presenting a bidentate chelation motif to the active site Fe(II) ion, thereby competitively inhibiting enzyme function.[4][5] The cyclopropyl group, a rigid and strained three-membered ring, is a bioisostere often employed in medicinal chemistry to enhance potency, improve metabolic stability, and modulate physicochemical properties. Its introduction into various molecular scaffolds has led to the development of potent inhibitors for a range of targets, including histone demethylase KDM1A.[6] The unique combination of these two moieties in 2-Cyclopropylisonicotinic acid warrants a thorough investigation into its potential as a novel epigenetic modulator.

The Scientific Rationale: Targeting the Epigenome via Histone Demethylase Inhibition

Histone lysine methylation is a dynamic post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation status of specific lysine residues on histone tails is maintained by the balanced action of histone methyltransferases and histone demethylases. Dysregulation of these enzymes is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[2]

The JmjC domain-containing histone demethylases are a large family of Fe(II) and 2-OG dependent enzymes that catalyze the demethylation of mono-, di-, and trimethylated lysine residues.[1][7] The catalytic mechanism involves the oxidative decarboxylation of 2-OG, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the methyl group of the lysine residue, ultimately leading to the release of formaldehyde.

Given that 2-Cyclopropylisonicotinic acid possesses a pyridine carboxylic acid scaffold, it is hypothesized to function as a 2-OG analogue, competitively inhibiting JmjC histone demethylases. The cyclopropyl substituent is predicted to occupy a hydrophobic pocket adjacent to the active site, potentially enhancing binding affinity and conferring selectivity for specific KDM subfamilies.

Proposed Mechanism of Action

The following diagram illustrates the hypothesized mechanism of inhibition of a JmjC histone demethylase by 2-Cyclopropylisonicotinic acid.

Mechanism_of_Action cluster_0 JmjC Histone Demethylase Active Site cluster_1 Endogenous Reaction cluster_2 Inhibition by 2-Cyclopropylisonicotinic Acid Fe(II) Fe(II) 2-OG_Binding_Site 2-Oxoglutarate Binding Site Demethylation Histone Demethylation 2-OG_Binding_Site->Demethylation Enables Inhibition Inhibition of Demethylation 2-OG_Binding_Site->Inhibition Histone_Substrate_Binding_Groove Histone Substrate Binding Groove Histone_Substrate_Binding_Groove->Demethylation 2-OG 2-Oxoglutarate 2-OG->2-OG_Binding_Site Binds O2 O2 O2->Fe(II) Reacts with 2-CPIA 2-Cyclopropylisonicotinic Acid 2-CPIA->2-OG_Binding_Site Competitively Binds & Chelates Fe(II)

Caption: Hypothesized competitive inhibition of JmjC histone demethylases by 2-Cyclopropylisonicotinic acid.

Experimental Validation Workflow: A Step-by-Step Technical Guide

To rigorously test the hypothesis that 2-Cyclopropylisonicotinic acid is a histone demethylase inhibitor, a multi-tiered experimental approach is proposed. This workflow progresses from initial in vitro biochemical assays to more complex cell-based functional assays.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: 2-CPIA is a KDM Inhibitor Biochemical_Assays Tier 1: In Vitro Biochemical Assays Start->Biochemical_Assays Inhibition_Screen Primary Screen: Broad-spectrum KDM Inhibition Assay (e.g., AlphaScreen) Biochemical_Assays->Inhibition_Screen IC50_Determination Secondary Screen: IC50 Determination against Hit KDMs Inhibition_Screen->IC50_Determination Selectivity_Panel Selectivity Profiling: Panel of other 2-OG Oxygenases (e.g., PHDs, TETs) IC50_Determination->Selectivity_Panel Mechanism_of_Action Mechanistic Studies: Enzyme Kinetics (e.g., Dixon plots) Selectivity_Panel->Mechanism_of_Action Cellular_Assays Tier 2: Cell-Based Assays Mechanism_of_Action->Cellular_Assays Target_Engagement Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) Cellular_Assays->Target_Engagement Histone_Methylation Western Blot Analysis: Global Histone Methylation Levels Target_Engagement->Histone_Methylation Gene_Expression qRT-PCR Analysis: Expression of KDM Target Genes Histone_Methylation->Gene_Expression Phenotypic_Assays Tier 3: Phenotypic Assays Gene_Expression->Phenotypic_Assays Anti-Proliferation Anti-Proliferation Assay: (e.g., MTT, CellTiter-Glo) Phenotypic_Assays->Anti-Proliferation Cell_Cycle_Analysis Cell Cycle Analysis: Flow Cytometry Anti-Proliferation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay: (e.g., Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay End Data Analysis & Further Development Apoptosis_Assay->End

Caption: A tiered experimental workflow for evaluating the biological activity of 2-Cyclopropylisonicotinic acid.

Tier 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of 2-Cyclopropylisonicotinic acid against a panel of recombinant human histone demethylases and to elucidate its mechanism of inhibition.

1.1. Primary Inhibition Screen

  • Protocol: A high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is recommended for the primary screen. This assay detects the demethylation of a biotinylated histone peptide substrate by a specific KDM enzyme.

  • Experimental Details:

    • Recombinant human KDM enzymes (e.g., KDM4A-D, KDM5A-D, KDM6A/B) are incubated with a biotinylated histone peptide substrate (e.g., H3K9me3 for KDM4 subfamily) and 2-Cyclopropylisonicotinic acid at a fixed concentration (e.g., 10 µM).

    • The reaction is initiated by the addition of Fe(II), 2-oxoglutarate, and ascorbate.

    • After a defined incubation period, the reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K9me2) and streptavidin-coated donor beads are added.

    • The plate is read on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition.

  • Rationale: This method is highly sensitive, amenable to high-throughput screening, and allows for the rapid identification of "hit" enzymes.

1.2. IC50 Determination

  • Protocol: For any KDMs showing significant inhibition in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

  • Experimental Details:

    • The AlphaScreen assay is performed as described above, but with a serial dilution of 2-Cyclopropylisonicotinic acid (e.g., from 100 µM to 1 nM).

    • The resulting data are plotted as percent inhibition versus log[inhibitor concentration] and fitted to a four-parameter logistic equation to calculate the IC50 value.

  • Data Presentation:

KDM Target2-Cyclopropylisonicotinic acid IC50 (µM)
KDM4ATBD
KDM4BTBD
KDM4CTBD
KDM5BTBD
......

1.3. Selectivity Profiling

  • Protocol: To assess the selectivity of 2-Cyclopropylisonicotinic acid, its inhibitory activity will be tested against other 2-OG dependent oxygenases, such as prolyl hydroxylases (PHDs) and TET DNA hydroxylases.

  • Rationale: This is crucial to determine if the compound is a specific KDM inhibitor or a broad-spectrum 2-OG oxygenase inhibitor, which would have different therapeutic and toxicological implications.

1.4. Mechanistic Studies

  • Protocol: Enzyme kinetic studies will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Experimental Details:

    • Initial reaction velocities are measured at various concentrations of the substrate (2-oxoglutarate) and a fixed concentration of 2-Cyclopropylisonicotinic acid.

    • The data are plotted using a Lineweaver-Burk or Dixon plot to visualize the mechanism of inhibition.

  • Expected Outcome: Based on its structure, 2-Cyclopropylisonicotinic acid is expected to be a competitive inhibitor with respect to 2-oxoglutarate.

Tier 2: Cell-Based Assays

Objective: To confirm target engagement and modulation of histone methylation in a cellular context.

2.1. Cellular Thermal Shift Assay (CETSA)

  • Protocol: CETSA is used to verify that 2-Cyclopropylisonicotinic acid directly binds to its target KDM in intact cells.

  • Experimental Details:

    • Cells are treated with either vehicle or 2-Cyclopropylisonicotinic acid.

    • The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.

    • The remaining soluble protein at each temperature is analyzed by Western blot using an antibody against the target KDM.

  • Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. An upward shift in the melting curve in the presence of the compound confirms target engagement.

2.2. Western Blot Analysis of Global Histone Methylation

  • Protocol: The effect of 2-Cyclopropylisonicotinic acid on global levels of specific histone methylation marks will be assessed by Western blotting.

  • Experimental Details:

    • Cancer cell lines known to overexpress the target KDM are treated with a dose range of 2-Cyclopropylisonicotinic acid.

    • Histones are extracted, and Western blotting is performed using antibodies specific for the substrate and product histone marks (e.g., H3K9me3 and H3K9me2 for a KDM4 inhibitor).

  • Expected Outcome: Successful inhibition should lead to an increase in the methylated substrate and a decrease in the demethylated product.

2.3. Quantitative Real-Time PCR (qRT-PCR)

  • Protocol: The expression of known target genes of the inhibited KDM will be measured by qRT-PCR.

  • Rationale: Changes in histone methylation should correlate with changes in the expression of genes regulated by the target KDM.

Tier 3: Phenotypic Assays

Objective: To evaluate the functional consequences of KDM inhibition by 2-Cyclopropylisonicotinic acid on cancer cell pathophysiology.

3.1. Anti-Proliferation Assays

  • Protocol: The effect of 2-Cyclopropylisonicotinic acid on the proliferation of various cancer cell lines will be determined using assays such as MTT or CellTiter-Glo.

  • Data Presentation:

Cell Line2-Cyclopropylisonicotinic acid GI50 (µM)
MCF-7 (Breast Cancer)TBD
HCT116 (Colon Cancer)TBD
PC-3 (Prostate Cancer)TBD
......

3.2. Cell Cycle and Apoptosis Analysis

  • Protocol: Flow cytometry will be used to assess the effects of the compound on cell cycle distribution (propidium iodide staining) and apoptosis (Annexin V/PI staining).

  • Rationale: Many KDM inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the investigation of 2-Cyclopropylisonicotinic acid as a potential novel inhibitor of histone demethylases. The structural features of this molecule provide a strong scientific basis for this hypothesis. The proposed experimental workflow, from initial biochemical screening to cellular phenotypic assays, provides a rigorous and logical path to validate its biological activity and mechanism of action.

Should 2-Cyclopropylisonicotinic acid prove to be a potent and selective KDM inhibitor, further studies would be warranted, including pharmacokinetic and pharmacodynamic profiling, in vivo efficacy studies in animal models of cancer, and lead optimization to improve its drug-like properties. The exploration of this molecule could pave the way for a new class of epigenetic drugs with significant therapeutic potential.

References

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  • Zhang, D., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC.
  • Wang, L., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. PMC.
  • Westaway, S. M., et al. (2014). Targeting histone lysine demethylases — Progress, challenges, and the future. PMC.
  • Ng, S. S., et al. (2017). Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. NIH.
  • Zhang, D., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.
  • Kowalewski, J., et al. (2010). 2-heptylcyclopropyl-1-carboxylic acid. Google Patents.
  • Murali, R., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. PubMed.
  • Li, D., et al. (2019). Small molecule KDM4s inhibitors as anti-cancer agents. PMC.
  • Rao, D., et al. (2025). Discovery of a first-in-class PROTAC degrader of histone lysine demethylase KDM4. PubMed.
  • Sunway Pharm Ltd. (n.d.). 2-Cyclopropyl-isonicotinic acid. Sunway Pharm Ltd.
  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed.

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Whitepaper: A Technical Guide to the In Silico Screening of 2-Cyclopropylisonicotinic Acid Derivatives as Potential LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Modern Imperative for Computational Drug Discovery

The journey from a chemical concept to a clinical candidate is fraught with challenges, marked by high attrition rates and escalating costs. The imperative to innovate is not merely about discovering new molecules but about doing so with greater efficiency and a higher probability of success. In silico drug discovery, a cornerstone of modern computer-aided drug design (CADD), has emerged as an indispensable strategy to meet this challenge.[1] By leveraging computational models, we can navigate the vastness of chemical space, predict molecular interactions, and prioritize candidates with desirable properties before committing to costly and time-consuming wet-lab synthesis and screening.[2][3]

This guide provides a comprehensive, technically-grounded walkthrough of a virtual screening workflow. We will focus on a hypothetical library of derivatives based on the 2-cyclopropylisonicotinic acid scaffold, a versatile starting point for chemical exploration. Our target is the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein of immense therapeutic interest. This document is structured not as a rigid protocol but as a narrative of scientific decision-making, elucidating the causality behind each step—from target selection to hit validation—to empower researchers in their own discovery campaigns.

Section 1: Target Rationale - Why Leucine-Rich Repeat Kinase 2 (LRRK2)?

The selection of a biological target is the foundational decision in any drug discovery project. Our choice of LRRK2 is predicated on its strong genetic and pathological association with Parkinson's disease (PD).

  • Genetic Causality: Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic Parkinson's disease.[4][5] This provides a direct, causal link between the protein and the disease pathology, making it a high-conviction target.

  • Mechanism of Action: LRRK2 is a large, complex enzyme belonging to the Roco protein family, uniquely possessing both a GTPase (Roc) domain and a serine-threonine kinase domain.[6][7][8] Crucially, many pathogenic mutations, such as the prevalent G2019S variant, lead to a hyperactivation of its kinase function.[9] This gain-of-function mechanism presents a clear therapeutic hypothesis: inhibiting the aberrant kinase activity of LRRK2 could be neuroprotective and disease-modifying.[10][11]

  • Structural Tractability: The availability of high-resolution crystal structures of the LRRK2 kinase domain in the Protein Data Bank (PDB) makes it an excellent candidate for structure-based drug design methodologies like molecular docking.[9]

Therefore, the objective of this in silico campaign is to identify derivatives of 2-cyclopropylisonicotinic acid that can potentially bind to and inhibit the ATP-binding pocket of the LRRK2 kinase domain.

LRRK2 Domain Architecture and Therapeutic Intervention Point

The multi-domain structure of LRRK2 is central to its regulation. The GTPase and kinase domains are functionally interconnected. Our strategy focuses on developing ATP-competitive inhibitors that occupy the kinase active site, thereby blocking the phosphotransferase activity that is pathologically elevated in disease states.

LRRK2_Inhibition cluster_LRRK2 LRRK2 Protein cluster_Mechanism Mechanism of Action ARM ARM ANK ANK ARM->ANK LRR LRR ANK->LRR Roc Roc (GTPase) LRR->Roc COR COR Roc->COR Kinase Kinase COR->Kinase WD40 WD40 Kinase->WD40 Phospho_Substrate Phosphorylated Substrate (Pathological Activity) Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Inhibitor Derivative (Potential Inhibitor) Inhibitor->Kinase Binds to ATP Pocket

Caption: Domain structure of LRRK2 and the site of therapeutic intervention.

Section 2: The In Silico Screening Workflow: A Strategic Overview

Virtual screening is not a single action but a multi-stage funnel designed to progressively enrich a small set of promising compounds from a vast virtual library. Each stage acts as a filter, applying increasingly stringent computational and knowledge-based criteria.[12][13]

Virtual_Screening_Workflow LibGen 1. Ligand Library Generation (2-Cyclopropylisonicotinic Acid Derivatives) LigPrep 2. Ligand Preparation (3D Conversion, Energy Minimization) LibGen->LigPrep Docking 4. Molecular Docking (AutoDock Vina) LigPrep->Docking TargetPrep 3. Target Preparation (PDB Selection, Cleaning, Protonation) TargetPrep->Docking Analysis 5. Post-Docking Analysis (Scoring, Pose Inspection) Docking->Analysis ADMET 6. ADMET Prediction (Drug-Likeness & Toxicity Filtering) Analysis->ADMET Hits 7. Prioritized Hits (For Synthesis & In Vitro Assay) ADMET->Hits

Caption: The multi-stage virtual screening workflow.

Section 3: Experimental Protocols & Methodologies

This section details the step-by-step protocols for executing the virtual screening workflow. The causality behind each step is explained to provide a framework for adapting these methods to other projects.

Protocol 1: Ligand Library Preparation

Causality: The quality of the input ligands directly determines the quality of the screening output. Raw chemical structures (like SMILES strings) are not suitable for docking. They must be converted into energetically minimized, three-dimensional conformations with correct atom types and charges to allow for a physically meaningful simulation of their interaction with the protein target.[14][15]

Step-by-Step Methodology:

  • Library Generation:

    • Start with the core scaffold: 2-cyclopropylisonicotinic acid.

    • Using chemical enumeration software (e.g., RDKit in Python, ChemDraw), define reaction sites (e.g., the carboxylic acid group) and a set of diverse reactants (e.g., various amines to form amides, alcohols to form esters).

    • Generate a virtual library of 1,000-10,000 derivatives. Store these as SMILES strings in a text file.

  • 2D to 3D Conversion & Energy Minimization:

    • Tool: Use an open-source tool like Open Babel.[16]

    • Command Line Execution:

    • Explanation:

      • obabel input_library.smi: Specifies the input file of SMILES strings.

      • -O output_library.sdf: Defines the output file in SDF format, which stores 3D coordinates.

      • --gen3d: Instructs the program to generate a reasonable 3D conformation for each molecule.

      • -p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4. This is critical for correctly modeling hydrogen bond donors and acceptors.

      • --ff MMFF94: Performs a rapid energy minimization using the MMFF94 force field to relieve steric clashes and arrive at a low-energy conformation.

  • Preparation for Docking (PDBQT Format):

    • Tool: Use the prepare_ligand4.py script from AutoDockTools.

    • Rationale: This step assigns Gasteiger charges and defines rotatable bonds, creating the PDBQT file format required by AutoDock Vina.

    • Batch Processing Script (Conceptual):

Protocol 2: Target Protein Preparation

Causality: A crystal structure from the PDB is an experimental snapshot, not a simulation-ready model. It often contains non-essential water molecules, co-crystallized ligands, and lacks hydrogen atoms. Proper preparation ensures that the protein's active site is chemically correct and free of artifacts, providing a clean and accurate receptor for docking.[17][18][19]

Step-by-Step Methodology:

  • Structure Retrieval:

    • Navigate to the RCSB PDB database.

    • Download a suitable high-resolution crystal structure of the human LRRK2 kinase domain. For this guide, we will use PDB ID: 6VP6 as an example.

  • Cleaning the Structure:

    • Tool: Use a molecular visualization program like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[19][20]

    • Load the 6VP6.pdb file.

    • Delete all water molecules (HOH residues). Expert Insight: While some water molecules can be critical for ligand binding, their inclusion requires advanced techniques. For a standard virtual screen, removing them is the most robust starting point.[21]

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.

    • Save the cleaned protein as 6VP6_protein.pdb.

  • Preparing the Receptor for Docking:

    • Tool: Use AutoDockTools (ADT).[22]

    • Load 6VP6_protein.pdb into ADT.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only". This adds hydrogens only to polar atoms (like oxygen and nitrogen), which are the ones involved in hydrogen bonding.

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. This adds partial atomic charges necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it as 6VP6_protein.pdbqt. This file now contains the prepared receptor.

Protocol 3: Molecular Docking

Causality: Molecular docking simulates the binding of a ligand to a protein's active site, predicting its preferred binding pose and estimating its binding affinity.[23][24] The process requires defining a search space (the "grid box") to focus the computational effort on the region of interest, namely the ATP-binding pocket.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Tool: AutoDockTools.

    • With the 6VP6_protein.pdbqt loaded, identify the ATP-binding site. This can be done by inspecting the location of the co-crystallized ligand in the original PDB file or from literature knowledge.

    • Go to Grid > Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire binding pocket, providing enough room for the ligands to orient themselves freely. A typical size is 25 x 25 x 25 Å.

    • Note the coordinates for the center of the box (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z).

  • Run the Virtual Screen with AutoDock Vina:

    • Tool: AutoDock Vina.[25]

    • Configuration File: Create a text file named conf.txt with the following content:

    • Batch Docking Script (Conceptual):

    • Explanation:

      • --config conf.txt: Specifies the receptor and grid box parameters.

      • --ligand: Specifies the input ligand file.

      • --out: Specifies the output file for the docked poses.

      • --log: Specifies the output file for the binding affinity scores.

      • exhaustiveness: Controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for virtual screening.

Section 4: Data Analysis and Hit Prioritization

Causality: Raw docking output is simply data; it requires careful analysis and interpretation to become knowledge. A low binding energy score is promising, but it must be corroborated by a chemically sensible binding pose that forms key interactions with active site residues. This dual-validation approach is critical for distinguishing true potential hits from computational artifacts.[26][27]

Parsing and Ranking by Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the free energy of binding.

  • Interpretation: More negative values indicate stronger predicted binding affinity.[28]

  • Procedure:

    • Write a script (e.g., in Python or bash) to parse all the _log.txt files generated during the screen.

    • Extract the top binding affinity score from each file.

    • Create a ranked list of all derivatives from the most negative (best score) to the least negative.

Visual Inspection and Interaction Analysis

This is the most critical step in validating docking results. Do not rely on the score alone.

  • Tool: Use a molecular visualization program (PyMOL, Chimera, Discovery Studio).

  • Procedure:

    • For the top-scoring 50-100 compounds, load the prepared receptor (6VP6_protein.pdbqt) and the corresponding docked pose output file (_out.pdbqt).

    • Analyze the interactions between the ligand and the protein. Look for:

      • Hydrogen Bonds: Are there hydrogen bonds to key residues in the LRRK2 hinge region (the backbone of residues that anchor ATP)?

      • Hydrophobic Interactions: Does the molecule occupy hydrophobic pockets within the active site?

      • Steric Clashes: Are there any unfavorable steric clashes? A good pose should fit snugly in the pocket.

    • Compare the binding mode to known LRRK2 inhibitors if available. Does it adopt a similar orientation?[27]

Table 1: Hypothetical Docking Results for Top 5 Derivatives
Compound IDScaffold ModificationBinding Affinity (kcal/mol)Key Interactions Observed (Visual Inspection)
D-001Amide with 4-fluorophenyl-9.8H-bond to hinge region; cyclopropyl group in hydrophobic pocket.
D-002Ester with 2-pyridylmethanol-9.5H-bond to hinge; pyridine nitrogen interacts with catalytic lysine.
D-003Amide with cyclohexylamine-9.1Strong hydrophobic packing of cyclohexyl ring.
D-004Amide with 3-aminobenzamide-8.9Multiple H-bonds to hinge and a solvent-exposed region.
D-005Amide with morpholine-8.7H-bond to hinge; morpholine oxygen accepts H-bond.

Section 5: Post-Screening Filtering: ADMET Profiling

Causality: A potent inhibitor is not a drug. A viable drug candidate must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[29] Performing in silico ADMET predictions early allows for the filtering out of compounds that, despite having good binding affinity, are likely to fail in later stages due to poor pharmacokinetics or toxicity. This is a crucial step in cost-containment and improving the quality of selected hits.[30][31]

Protocol 4: In Silico ADMET Prediction

Step-by-Step Methodology:

  • Select Top Candidates: Take the SMILES strings of the top 20-50 compounds prioritized after visual inspection.

  • Use a Web-Based Tool: For accessibility and ease of use, utilize a comprehensive, free web server like SwissADME .[32]

  • Input and Analysis:

    • Paste the list of SMILES strings into the input box and run the prediction.

    • Analyze the output, focusing on key parameters:

      • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. Are there any violations?

      • Gastrointestinal (GI) Absorption: Is the compound predicted to be well-absorbed orally?

      • Blood-Brain Barrier (BBB) Permeation: For a neurodegenerative disease target like LRRK2, the ability to cross the BBB is essential.

      • CYP450 Inhibition: Does the compound inhibit key metabolic enzymes, which could lead to drug-drug interactions?

      • PAINS (Pan-Assay Interference Compounds): Does the structure contain substructures known to cause false positives in assays?

Table 2: Predicted ADMET Properties for Top 5 Derivatives
Compound IDGI AbsorptionBBB PermeantLipinski ViolationsCYP2D6 InhibitorPAINS AlertOverall Assessment
D-001HighYes0No0Excellent Profile
D-002HighYes0No0Excellent Profile
D-003HighYes0Yes0Potential DDI risk
D-004HighNo1 (H-bond donors > 5)No0Poor CNS penetration
D-005HighYes0No0Good Profile

Final Hit Prioritization: Based on the combined results of molecular docking (Table 1) and ADMET prediction (Table 2), compounds D-001 and D-002 emerge as the highest priority candidates for synthesis and subsequent in vitro biological evaluation. They exhibit both strong predicted binding affinity to LRRK2 and favorable, drug-like pharmacokinetic properties.

Conclusion and Future Directions

This guide has systematically detailed a robust and scientifically-grounded workflow for the in silico screening of a focused library of 2-cyclopropylisonicotinic acid derivatives against the Parkinson's disease target LRRK2. By integrating ligand and protein preparation, molecular docking, and ADMET profiling, we have demonstrated a pathway to rationally prioritize a small number of high-potential compounds from a large virtual library.

The strength of this approach lies in its layered, multi-parameter validation. A compound is not advanced based on a single score but on a holistic assessment of its predicted binding affinity, the chemical plausibility of its binding mode, and its predicted pharmacokinetic profile. The prioritized hits from this workflow serve as the starting point for experimental validation, first through in vitro kinase assays and subsequently through cell-based models of LRRK2 activity. This synergy between computational prediction and experimental validation is the engine of modern, efficient drug discovery.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 2-cyclopropylisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the preparation of a key intermediate, 2-chloro-4-cyanopyridine, from pyridine-derived precursors. This is followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce the cyclopropyl moiety, and the synthesis culminates in the hydrolysis of the nitrile to the target carboxylic acid. This application note offers in-depth mechanistic discussions, step-by-step experimental protocols, comprehensive safety information, and data summaries to support researchers in the successful execution of this synthetic sequence.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance metabolic stability, improve binding affinity, and modulate the conformational properties of the molecule. 2-Cyclopropylisonicotinic acid, in particular, serves as a crucial intermediate for the synthesis of a wide range of pharmacologically active compounds, including inhibitors for key enzymes and modulators for various biological targets. This guide details a robust and reproducible three-step synthesis to access this important building block.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with the formation of a versatile pyridine intermediate, followed by a key carbon-carbon bond formation, and concluding with a functional group transformation.

G A 4-Cyanopyridine N-oxide B Intermediate 1: 2-Chloro-4-cyanopyridine A->B  Chlorination (POCl3) C Intermediate 2: 2-Cyclopropyl-4-cyanopyridine B->C  Negishi Coupling (Cyclopropylzinc bromide, Pd Catalyst) D Final Product: 2-Cyclopropylisonicotinic Acid C->D  Hydrolysis (NaOH)

Caption: Overall synthetic workflow.

Foundational Chemistry & Mechanistic Insights

The Negishi Cross-Coupling Reaction

The cornerstone of this synthesis is the Negishi cross-coupling, a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[2] This reaction is prized for its high functional group tolerance and efficacy in constructing C(sp²)–C(sp³) bonds.[3][4] The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-chloro-4-cyanopyridine), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.[5]

  • Transmetalation: The cyclopropyl group is transferred from the organozinc reagent (cyclopropylzinc bromide) to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are expelled as the final product (2-cyclopropyl-4-cyanopyridine). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Cl Pd0->PdII_A Oxidative Addition (Ar-Cl) PdII_B Ar-Pd(II)L₂-Cp PdII_A->PdII_B Transmetalation (Cp-ZnBr) PdII_B->Pd0 Reductive Elimination (Ar-Cp) center

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Rationale for Synthetic Route Selection
  • Intermediate Strategy: The use of 2-chloro-4-cyanopyridine is strategic. The chlorine at the 2-position is an excellent leaving group for cross-coupling reactions.[7] The cyano group at the 4-position is a stable functional group that can withstand the coupling conditions before being readily hydrolyzed to the desired carboxylic acid in the final step.[8]

  • Cross-Coupling Choice: While the Suzuki coupling is also a viable option for this transformation, the Negishi coupling was selected due to the often milder reaction conditions and the high reactivity of organozinc reagents, which can lead to excellent yields even with less reactive chlorides.[9][10][11][12][13] The Negishi reaction also demonstrates impressive tolerance for a variety of functional groups, including nitriles.[14]

Experimental Protocols & Procedures

Disclaimer: All procedures must be performed by trained personnel in a well-ventilated fume hood, using appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Synthesis of Intermediate 1: 2-Chloro-4-cyanopyridine

This procedure details the chlorination of 4-cyanopyridine N-oxide, a common precursor.

ReagentM.W. ( g/mol )QuantityMoles
4-Cyanopyridine N-oxide120.1130.0 g0.25
Phosphorus oxychloride (POCl₃)153.3396 mL1.04

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanopyridine N-oxide (30.0 g, 0.25 mol).

  • Carefully add phosphorus oxychloride (96 mL, 1.04 mol) to the flask.

  • Slowly heat the resulting slurry to 80 °C with stirring. The reaction is exothermic and should be monitored.

  • Once the temperature reaches 80 °C, maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the excess POCl₃. Caution: This quenching process is highly exothermic and releases HCl gas.

  • Extract the aqueous mixture with chloroform or dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-cyanopyridine as a white solid.[15]

Synthesis of Intermediate 2: 2-Cyclopropyl-4-cyanopyridine via Negishi Coupling

This protocol involves the in situ preparation of the cyclopropylzinc bromide reagent.[1]

ReagentM.W. ( g/mol )QuantityMoles
Activated Zinc Dust65.382.1 g0.032
Cyclopropyl bromide120.982.5 mL0.031
2-Chloro-4-cyanopyridine138.553.5 g0.025
Pd₂(dba)₃915.72230 mg0.25 mmol
XPhos476.6477 mg1.0 mmol
Anhydrous THF-100 mL-

Protocol:

  • Preparation of Organozinc Reagent:

    • Assemble a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and rubber septum under an inert atmosphere (Argon or Nitrogen).

    • Add activated zinc dust (2.1 g, 0.032 mol) and a crystal of iodine to the flask.

    • Add 20 mL of anhydrous THF.

    • Slowly add cyclopropyl bromide (2.5 mL, 0.031 mol) dropwise via syringe. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

    • Stir the mixture at room temperature for 2-4 hours. The formation of cyclopropylzinc bromide is indicated by the disappearance of the zinc and the formation of a cloudy solution.[16][17] This solution is used directly in the next step.

  • Coupling Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve 2-chloro-4-cyanopyridine (3.5 g, 0.025 mol), Pd₂(dba)₃ (230 mg, 0.25 mmol), and XPhos (477 mg, 1.0 mmol) in 80 mL of anhydrous THF.

    • Using a cannula or syringe, slowly transfer the freshly prepared cyclopropylzinc bromide solution to the flask containing the pyridine substrate and catalyst.

    • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of 50 mL of 1 M HCl.

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 2-cyclopropyl-4-cyanopyridine.

Synthesis of Final Product: 2-Cyclopropylisonicotinic Acid

This protocol describes the basic hydrolysis of the nitrile functional group.

ReagentM.W. ( g/mol )QuantityMoles
2-Cyclopropyl-4-cyanopyridine144.182.9 g0.02
Sodium Hydroxide (NaOH)40.004.0 g0.10
Water / Ethanol (1:1)-100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-cyclopropyl-4-cyanopyridine (2.9 g, 0.02 mol) in a 1:1 mixture of water and ethanol (100 mL).

  • Add sodium hydroxide (4.0 g, 0.10 mol) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and carefully acidify to pH ~4-5 with concentrated HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-cyclopropylisonicotinic acid.

Data Summary

StageProductTypical YieldPurity (Typical)Key Characterization
12-Chloro-4-cyanopyridine70-85%>98%¹H NMR, ¹³C NMR, MS
22-Cyclopropyl-4-cyanopyridine65-80%>97%¹H NMR, ¹³C NMR, MS
32-Cyclopropylisonicotinic Acid85-95%>98%¹H NMR, ¹³C NMR, MS, m.p.

Safety Precautions

A thorough risk assessment must be conducted before beginning any chemical synthesis.

  • Reagent-Specific Hazards:

    • 2-Chloropyridine & Derivatives: These compounds are toxic and harmful if swallowed, inhaled, or in contact with skin.[18][19] They can cause serious skin and eye irritation.[20][21] Always handle in a fume hood with appropriate PPE.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Inhalation can be fatal.

    • Cyclopropylzinc Bromide: This organometallic reagent is typically sold as a solution in THF. It is flammable and reacts with water to release flammable gases.[16][22] It can cause severe skin burns and eye damage.[23] The THF solvent can form explosive peroxides upon storage.[22]

    • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care as their long-term effects may not be fully known. Avoid inhalation of dust.

    • Strong Acids & Bases (HCl, NaOH): Highly corrosive. Cause severe burns. Handle with extreme care.

  • General Laboratory Practices:

    • Inert Atmosphere: The Negishi coupling is sensitive to air and moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere of argon or nitrogen.

    • Quenching: Quenching of reactive reagents like POCl₃ and organozincs must be done slowly, at low temperatures, and behind a blast shield.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

The synthetic route described provides a reliable and scalable method for producing high-purity 2-cyclopropylisonicotinic acid. The application of a Negishi cross-coupling reaction is a key feature, enabling efficient C-C bond formation. By following the detailed protocols and adhering to the safety guidelines, researchers can successfully synthesize this valuable building block for application in pharmaceutical and materials science research.

References

  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society.

  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.

  • ChemicalBook. (2019). Preparation of 2-Chloro-4-cyanopyridine.

  • Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application.

  • Wikipedia. (n.d.). Negishi coupling.

  • Name-Reaction.com. (n.d.). Negishi cross-coupling.

  • Organic Chemistry Portal. (n.d.). Negishi Coupling.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloropyridine.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropylzinc bromide, 0.5M solution in THF.

  • ChemicalBook. (2025). Cyclopropylboronic acid - Safety Data Sheet.

  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Material Safety Data Sheet.

  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.

  • Pipzine Chemicals. (n.d.). 2-Chloro-4-cyanopyridine Manufacturer & Supplier China.

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid.

  • Sigma-Aldrich. (n.d.). Cyclopropylboronic acid.

  • PubChem. (n.d.). Cyclopropylzinc bromide.

  • PubChem. (n.d.). Cyclopropylboronic acid.

  • NJ.gov. (n.d.). HAZARD SUMMARY - 2-CHLOROPYRIDINE.

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester.

  • Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide solution.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-4-cyanopyridine: A Chemist's Guide.

  • CymitQuimica. (2024). SAFETY DATA SHEET - Cyclopropylzinc bromide, 0.5M solution in THF.

  • ResearchGate. (2011). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.

  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.

  • Santa Cruz Biotechnology. (n.d.). Cyclopropylzinc bromide solution.

  • Benchchem. (n.d.). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes.

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

  • PubMed. (n.d.). Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds.

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

  • ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Organic Syntheses. (n.d.). Bipyridine.

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Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of 2-Cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyclopropylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-cyclopropylpyridine and its derivatives via palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings and practical applications of the Suzuki-Miyaura, Negishi, and Stille couplings. This guide offers field-proven insights, detailed experimental protocols, and comparative data to empower chemists to select and execute the optimal synthetic strategy for their specific research needs.

Introduction: The Value of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into heterocyclic systems, particularly pyridine, is a widely employed strategy in drug discovery.[3] Its unique electronic properties and conformational rigidity can significantly influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging the crucial C(sp²)-C(sp³) bond between the pyridine ring and the cyclopropyl group, offering broad functional group tolerance and high yields where classical methods fall short.[3][4]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting. While specific intermediates and kinetics vary between reaction types, the core catalytic cycle universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the pyridyl halide (or triflate), inserting itself into the Carbon-Halogen bond. This oxidizes the metal center from Pd(0) to a Pd(II) species.[6]

  • Transmetalation: The cyclopropyl group is transferred from its organometallic carrier (Boron, Zinc, or Tin) to the Pd(II) center, displacing the halide. This is often the rate-determining step and is facilitated by additives like bases or salts.[1][7]

  • Reductive Elimination: The two organic partners (the pyridyl and cyclopropyl groups) are expelled from the palladium coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Generic_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition (+ R¹-X) R1R2_out 2-Cyclopropylpyridine (R¹-R²) Pd0->R1R2_out Product Formation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation (+ R²-M) PdII_B->Pd0 Reductive Elimination (- R¹-R²) R1X_in Pyridyl-Halide (R¹-X) R1X_in->PdII_A R2M_in Cyclopropyl-Metal (R²-M) R2M_in->PdII_B

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the general stability and low toxicity of its organoboron reagents.[2][8] The reaction couples a pyridyl halide with a cyclopropylboronic acid or its ester derivatives under basic conditions.[9]

Expertise & Experience: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often required to activate the boronic acid for efficient transmetalation.[10] For substrates sensitive to strong bases, milder conditions using potassium fluoride (KF) can be effective.[8] The addition of water to the solvent system (e.g., Toluene/H₂O) can significantly accelerate the reaction.[3] Ligand selection is key to success; bulky, electron-rich phosphine ligands like SPhos or PCy₃ often provide high yields by promoting the reductive elimination step and stabilizing the Pd(0) catalyst.[3][10]

Data Summary: Suzuki Coupling for 2-Cyclopropylpyridine Synthesis
EntryPyridine SubstrateBoron ReagentCatalyst / LigandBaseSolventYield (%)Reference
12-BromopyridineCyclopropylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂OGood to Excellent[3]
22-ChloropyridinePotassium CyclopropyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O82[10]
35-Chloro-2-methoxypyridinePotassium CyclopropyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O85[11]
Protocol 1: Suzuki Coupling of 2-Chloropyridine

This protocol is adapted from methodologies reported for the coupling of heteroaryl chlorides.[10][11]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (10:1 v/v)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, potassium cyclopropyltrifluoroborate, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_A Py-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (+ Py-X) PdII_B [Py-Pd(II)L₂-cPr]⁺ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (- Py-cPr) Borate [cPr-B(OH)₃]⁻ Borate->PdII_A Base (OH⁻) activates cPr-B(OH)₂ Negishi_Catalytic_Cycle Negishi Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_A Py-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (+ Py-X) PdII_B Py-Pd(II)L₂-cPr PdII_A->PdII_B Transmetalation (+ cPr-ZnBr) PdII_B->Pd0 Reductive Elimination (- Py-cPr) Stille_Catalytic_Cycle Stille Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_A Py-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (+ Py-X) PdII_B Py-Pd(II)L₂-cPr PdII_A->PdII_B Transmetalation (+ cPr-SnBu₃) PdII_B->Pd0 Reductive Elimination (- Py-cPr)

Sources

2-Cyclopropylisonicotinic Acid: A Privileged Scaffold for Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif, frequently incorporated into drug candidates to enhance a range of pharmacological properties.[1][2] Its unique stereoelectronic features, including a rigid, three-dimensional structure and high s-character in its C-H bonds, offer medicinal chemists a powerful tool to address common challenges in drug discovery.[1] The cyclopropyl ring can impart increased metabolic stability, improve binding affinity to biological targets, and reduce off-target effects.[1][2] When appended to a heterocyclic core, such as the pyridine ring in 2-cyclopropylisonicotinic acid, it creates a versatile building block with significant potential for the development of novel therapeutics.

This guide provides a comprehensive overview of 2-cyclopropylisonicotinic acid as a key building block in medicinal chemistry. It details a robust synthetic protocol for its preparation and explores its application in the design of targeted therapies, with a focus on the development of selective enzyme inhibitors.

Physicochemical Properties and Strategic Advantages

The incorporation of a cyclopropyl group at the 2-position of the isonicotinic acid scaffold introduces several advantageous physicochemical properties that can be exploited in drug design.

PropertyContribution of the Cyclopropyl GroupReference
Metabolic Stability The high bond dissociation energy of the C-H bonds on the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
Conformational Rigidity The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.[1]
Potency Enhancement The cyclopropyl group can engage in favorable van der Waals interactions within a target's binding pocket, potentially increasing potency.[1]
Lipophilicity Modulation The cyclopropyl moiety can fine-tune the lipophilicity of a molecule, influencing its solubility, permeability, and pharmacokinetic profile.[1]
Reduced Off-Target Effects By locking the molecule into a specific conformation, the cyclopropyl group can enhance selectivity for the intended biological target, thereby reducing off-target toxicities.[1]

Synthetic Protocol: A Reliable Pathway to 2-Cyclopropylisonicotinic Acid

The following two-step synthetic protocol provides a reliable and scalable method for the preparation of 2-cyclopropylisonicotinic acid, starting from the commercially available 2-chloro-4-cyanopyridine. This route leverages a palladium-catalyzed Negishi cross-coupling reaction, a powerful tool for the formation of C-C bonds.

Step 1: Synthesis of 2-Cyclopropylisonicotinonitrile via Negishi Cross-Coupling

This initial step involves the coupling of 2-chloro-4-cyanopyridine with a cyclopropylzinc reagent. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and generally high yields.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions reactant1 2-Chloro-4-cyanopyridine product 2-Cyclopropylisonicotinonitrile reactant1->product Coupling Partner reactant2 Cyclopropylzinc Bromide reactant2->product Cyclopropyl Source catalyst Pd(dppf)Cl2 catalyst->product Catalyst solvent THF (anhydrous) solvent->product temperature 60-70 °C temperature->product atmosphere Inert (N2 or Ar) atmosphere->product

Caption: Workflow for the Negishi cross-coupling reaction.

  • Materials:

    • 2-Chloro-4-cyanopyridine (1.0 eq)

    • Cyclopropylzinc bromide (0.5 M solution in THF, 2.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, oven-baked flask under an inert atmosphere (nitrogen or argon), add 2-chloro-4-cyanopyridine and Pd(dppf)Cl₂.

    • Add anhydrous THF to dissolve the solids.

    • Slowly add the solution of cyclopropylzinc bromide in THF to the reaction mixture at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-cyclopropylisonicotinonitrile.

Step 2: Hydrolysis of 2-Cyclopropylisonicotinonitrile to 2-Cyclopropylisonicotinic Acid

The second step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. The following protocol details a robust basic hydrolysis.

Nitrile_Hydrolysis reactant 2-Cyclopropylisonicotinonitrile product 2-Cyclopropylisonicotinic Acid reactant->product Hydrolysis reagent Aqueous Sodium Hydroxide (e.g., 6M NaOH) reagent->product conditions Reflux (e.g., 100-110 °C) conditions->product workup Acidification (e.g., HCl) product->workup

Caption: Workflow for the basic hydrolysis of the nitrile.

  • Materials:

    • 2-Cyclopropylisonicotinonitrile (1.0 eq)

    • 6 M Aqueous sodium hydroxide (NaOH)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, suspend 2-cyclopropylisonicotinonitrile in 6 M aqueous NaOH.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture should become homogeneous as the starting material is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully acidify the reaction mixture to pH 3-4 by the dropwise addition of concentrated HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold diethyl ether to remove any remaining organic impurities.

    • Dry the solid under vacuum to yield 2-cyclopropylisonicotinic acid as a white to off-white solid.

Application Notes: 2-Cyclopropylisonicotinic Acid in the Development of Selective COX-2 Inhibitors

A significant application of the 2-cyclopropylisonicotinic acid scaffold is in the development of selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a validated strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

A patented series of compounds demonstrates the utility of 2-cyclopropylisonicotinic acid as a core building block for potent and selective COX-2 inhibitors. Specifically, the synthesis of 2-cyclopropyl-N-(pyrazin-2-yl)isonicotinamide showcases how the carboxylic acid can be readily converted to an amide, a common functional group in enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

In this series of inhibitors, the 2-cyclopropylisonicotinic acid moiety plays a crucial role in orienting the molecule within the COX-2 active site.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site.

  • The Cyclopropyl Group: Occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity. Its rigid nature helps to pre-organize the molecule in a bioactive conformation.

  • The Carboxamide Linker: Provides a vector for introducing further diversity and optimizing interactions with the enzyme. The pyrazinyl group, in this case, extends into another region of the active site, further enhancing potency.

Illustrative Interaction Diagram

The following diagram illustrates the hypothetical binding mode of a 2-cyclopropylisonicotinamide derivative within the COX-2 active site, highlighting the key interactions that contribute to its inhibitory activity.

COX2_Binding cluster_inhibitor 2-Cyclopropyl-N-(pyrazin-2-yl)isonicotinamide cluster_enzyme COX-2 Active Site Pyridine Pyridine Ring Cyclopropyl Cyclopropyl Group Amide Amide Linker HbondAcceptor Hydrogen Bond Acceptor Site Pyridine->HbondAcceptor Hydrogen Bonding HydrophobicPocket Hydrophobic Pocket Cyclopropyl->HydrophobicPocket van der Waals Interactions Pyrazine Pyrazine Ring Amide->HbondAcceptor Hydrogen Bonding SidePocket Side Pocket Pyrazine->SidePocket Additional Interactions

Caption: Hypothetical binding mode of a 2-cyclopropylisonicotinamide derivative in the COX-2 active site.

Conclusion

2-Cyclopropylisonicotinic acid is a valuable and versatile building block for medicinal chemistry. Its synthesis is readily achievable through a robust and scalable protocol. The unique physicochemical properties imparted by the cyclopropyl group, including metabolic stability and conformational rigidity, make it an attractive scaffold for the design of potent and selective enzyme inhibitors and other therapeutic agents. The successful incorporation of this moiety into selective COX-2 inhibitors highlights its potential for addressing a wide range of therapeutic targets. Researchers in drug discovery and development are encouraged to explore the potential of 2-cyclopropylisonicotinic acid and its derivatives in their quest for novel and effective medicines.

References

  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297.
  • Tiwari, R. K., Singh, S., & Baboria, R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Rieth, N., et al. (2012). Preparation of pyrazinyl and pyridazinyl substituted pyridine and pyrimidine derivatives as cyclooxygenase inhibitors. WO 2012065922 A1.
  • McCloskey, C. M., & Coleman, G. H. (1943). cyclopropanecarboxylic acid. Organic Syntheses, 23, 24.
  • Liu, T., & Fraser, C. L. (2012).

Sources

Application Notes and Protocols for 2-Cyclopropylisonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Emerging Potential of 2-Cyclopropylisonicotinic Acid in Modern Agrochemicals

2-Cyclopropylisonicotinic acid (CAS No: 1216171-07-1) is a heterocyclic carboxylic acid that stands at the forefront of innovative agrochemical design. Its unique structural scaffold, combining the proven bioactivity of the isonicotinic acid core with a cyclopropyl moiety, presents a compelling platform for the development of next-generation fungicides and plant health solutions. The pyridine ring, a common feature in many successful agrochemicals, offers a versatile backbone for chemical modification, while the cyclopropyl group is known to enhance metabolic stability, target binding affinity, and overall efficacy in bioactive molecules.

This technical guide provides an in-depth exploration of the applications of 2-cyclopropylisonicotinic acid in agrochemical synthesis. While direct synthesis of commercialized agrochemicals from this specific intermediate is not yet widely documented in publicly available literature, its structural analogues, such as nicotinic and isonicotinic acid derivatives, have shown significant promise.[1][2][3] This guide will, therefore, leverage established synthetic methodologies and mechanistic insights from these closely related compounds to provide robust, field-proven protocols and application notes for researchers. We will focus on its potential in the synthesis of novel fungicides, particularly through the formation of bioactive amides, and its prospective role in inducing Systemic Acquired Resistance (SAR) in plants.[1]

Part 1: Application in the Synthesis of Novel Fungicidal Carboxamides

The derivatization of carboxylic acids into amides is a cornerstone of modern fungicide development. Carboxylic acid amide (CAA) fungicides are a significant class of agrochemicals known for their efficacy against a range of plant pathogens.[4] Furthermore, research into nicotinamide derivatives has revealed potent antifungal activity, suggesting that 2-cyclopropylisonicotinic acid is a prime candidate for the creation of novel fungicidal amides.[5][6]

Scientific Rationale: Why Amide Derivatives?

The conversion of the carboxylic acid group of 2-cyclopropylisonicotinic acid into an amide linkage serves multiple strategic purposes in agrochemical design:

  • Bioactivity: The amide bond is a critical pharmacophore in many fungicides, contributing to target binding and disruption of fungal cellular processes.[6]

  • Structural Diversity: Amide synthesis allows for the introduction of a wide array of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies to optimize efficacy, spectrum of activity, and physicochemical properties.

  • Physicochemical Properties: The amide group can modulate the lipophilicity and hydrophilicity of the molecule, influencing its uptake, translocation within the plant, and environmental fate.

The following protocol details a representative synthesis of a novel N-aryl-2-cyclopropylisonicotinamide, based on established methods for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives which have demonstrated excellent fungicidal activity.[2][5]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-cyclopropylisonicotinamide

This protocol outlines a two-step process: the activation of 2-cyclopropylisonicotinic acid to its acyl chloride, followed by coupling with 4-chloroaniline.

Step 1: Synthesis of 2-Cyclopropylisonicotinoyl Chloride

  • Materials:

    • 2-Cyclopropylisonicotinic acid

    • Oxalyl chloride (or Thionyl chloride)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Schlenk flask and magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropylisonicotinic acid (1.0 eq).

    • Add anhydrous DCM to dissolve the starting material.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C (ice bath). Caution: Gas evolution (CO, CO2, HCl) will occur. Perform this step in a well-ventilated fume hood.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of the starting material).

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess solvent and oxalyl chloride. The resulting crude 2-cyclopropylisonicotinoyl chloride is typically used directly in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(4-chlorophenyl)-2-cyclopropylisonicotinamide

  • Materials:

    • Crude 2-cyclopropylisonicotinoyl chloride (from Step 1)

    • 4-chloroaniline

    • Triethylamine (or another non-nucleophilic base)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask at 0 °C.

    • Slowly add a solution of the crude 2-cyclopropylisonicotinoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-2-cyclopropylisonicotinamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: Expected Physicochemical Properties
PropertyExpected ValueSignificance in Agrochemicals
Molecular Weight~272.7 g/mol Influences transport and diffusion properties.
LogP (calculated)~3.5-4.5Optimal range for membrane permeability and systemic movement in plants.
Melting PointSolid at room temp.Important for formulation and stability.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 2-Cyclopropylisonicotinic Acid AcylChloride 2-Cyclopropylisonicotinoyl Chloride Start->AcylChloride Oxalyl Chloride, DMF (cat.), DCM Amide N-(4-chlorophenyl)-2-cyclopropylisonicotinamide AcylChloride->Amide Triethylamine, DCM Amine 4-Chloroaniline Amine->Amide Purification Purification (Column Chromatography) Amide->Purification FinalProduct Pure Fungicide Candidate Purification->FinalProduct SAR_Pathway Inducer 2-Cyclopropylisonicotinic Acid Derivative Receptor Plant Cell Receptor (Perception) Inducer->Receptor Application SA_Signal Salicylic Acid (SA) Signaling Cascade Receptor->SA_Signal Signal Transduction Gene_Expression Activation of Defense Genes SA_Signal->Gene_Expression Systemic_Signal Systemic Signal (to distal tissues) SA_Signal->Systemic_Signal generates PR_Proteins Synthesis of Pathogenesis-Related (PR) Proteins Gene_Expression->PR_Proteins leads to SAR Systemic Acquired Resistance (Broad-spectrum protection) PR_Proteins->SAR Systemic_Signal->SAR

References

Application Notes and Protocols for the Derivatization of 2-Cyclopropylisonicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Cyclopropylisonicotinic Acid Scaffold in Drug Discovery

The 2-cyclopropylisonicotinic acid moiety is a privileged scaffold in modern medicinal chemistry. The rigid cyclopropyl group introduces a three-dimensional character that can enhance binding affinity and metabolic stability, while the isonicotinic acid core provides a versatile handle for chemical modification and potential interactions with biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, with demonstrated activity against enzymes such as cyclooxygenases (COX), phosphodiesterases (PDEs), and various protein kinases.[2][3][4][5][6][7][8][9] This application note provides detailed protocols for the derivatization of 2-cyclopropylisonicotinic acid to generate a diverse chemical library for biological screening, along with insights into the rationale behind these synthetic strategies and guidance for subsequent biological evaluation.

Strategic Derivatization: Building a Diverse Chemical Library

The primary goal of derivatization is to explore the structure-activity relationship (SAR) by systematically modifying the parent molecule. For 2-cyclopropylisonicotinic acid, the carboxylic acid group is the most readily accessible point for diversification through the formation of amides and esters. This approach allows for the introduction of a wide array of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly impact biological activity.

Diagram: Derivatization Strategy

Derivatization_Strategy 2-Cyclopropylisonicotinic Acid 2-Cyclopropylisonicotinic Acid Amide Coupling Amide Coupling 2-Cyclopropylisonicotinic Acid->Amide Coupling Amines, Coupling Reagents Esterification Esterification 2-Cyclopropylisonicotinic Acid->Esterification Alcohols, Acid Catalyst Amide Library Amide Library Biological Screening Biological Screening Amide Library->Biological Screening Ester Library Ester Library Ester Library->Biological Screening Amide Coupling->Amide Library Esterification->Ester Library

Caption: Overall workflow for generating amide and ester libraries from 2-cyclopropylisonicotinic acid for biological screening.

Protocols for Derivatization

The following protocols are provided as a starting point and may require optimization based on the specific amine or alcohol being used. The steric hindrance of the cyclopropyl group adjacent to the carboxylic acid may slightly decrease the reaction rate compared to unsubstituted isonicotinic acid, potentially necessitating longer reaction times or the use of more potent coupling reagents.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a robust and widely used reaction in medicinal chemistry.[10][11][12] Carbodiimide-mediated coupling is a reliable method that proceeds under mild conditions.[10]

Rationale: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for forming a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine.[10] The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve 2-cyclopropylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DCM or DMFAprotic solvents to prevent hydrolysis of the activated intermediate.
Coupling Reagent EDC/HOBtEfficiently activates the carboxylic acid and minimizes side reactions.[10]
Base (if needed) DIEAA non-nucleophilic base to avoid competing reactions with the activated acid.
Temperature Room TemperatureMild conditions suitable for a wide range of functional groups.
Reaction Time 12-24 hoursMay require longer times due to the steric bulk of the cyclopropyl group.
Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[13][14] This method is particularly well-suited for simple, unhindered alcohols that can be used in excess.[15]

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14] Using the alcohol as the solvent drives the equilibrium towards the product.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-cyclopropylisonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography if necessary.

Parameter Condition Rationale
Solvent Excess Alcohol (e.g., MeOH, EtOH)Acts as both reactant and solvent, driving the equilibrium.[15]
Catalyst Conc. H₂SO₄ or TsOHProtonates the carbonyl to activate the carboxylic acid.[14]
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 4-16 hoursDependent on the reactivity of the alcohol.

Biological Screening Strategy

The synthesized library of 2-cyclopropylisonicotinic acid derivatives should be screened against a panel of relevant biological targets. Based on the known activities of similar scaffolds, the following enzyme classes are of particular interest:

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes.[9][16]

  • Phosphodiesterases (PDEs): PDE inhibitors are used to treat a variety of conditions, including inflammatory diseases and erectile dysfunction.[2][5]

  • Tumor Necrosis Factor-alpha (TNF-α): Inhibition of TNF-α is a key strategy in the treatment of autoimmune disorders.[2][5]

  • Protein Kinases: Kinase inhibitors are a major class of anticancer drugs.[4][6][7][8][17] Screening against a panel of kinases can reveal potential therapeutic applications in oncology.

Diagram: Biological Screening Cascade

Screening_Cascade Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single concentration against a panel of targets (e.g., COX, PDE, Kinases) Hit Identification Hit Identification Primary Screening->Hit Identification Identify compounds with significant activity Secondary Assays Secondary Assays Hit Identification->Secondary Assays Dose-response curves (IC50 determination), selectivity profiling Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A typical workflow for the biological screening of a newly synthesized compound library.

Characterization of Derivatives

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatives. The characteristic signals of the cyclopropyl group (typically in the upfield region of the ¹H NMR spectrum) and the aromatic protons of the pyridine ring should be identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Conclusion

The derivatization of 2-cyclopropylisonicotinic acid provides a powerful platform for the discovery of novel bioactive molecules. The protocols outlined in this application note offer robust and versatile methods for generating diverse libraries of amides and esters. A systematic approach to biological screening against relevant targets, coupled with thorough analytical characterization, will enable researchers to effectively explore the therapeutic potential of this promising chemical scaffold.

References

  • Al-Warhi, T., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 735-749.
  • Bane, S., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3358.
  • Gençer, H. K., et al. (2017). Inhibitory activity and selectivity of the compounds (2a-2d) towards COX-1 and COX-2.
  • Al-Suhaimi, K. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5824.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed.
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 10(1), 13.
  • Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5649.
  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • D'auria, M., & Racioppi, R. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(107), 87831-87841.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1988).
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1554-1576.
  • An, Y., et al. (2011). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][10][16]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 436-439.

  • Foks, H., et al. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640.
  • Piaz, V. D., et al. (2016). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Letters in Drug Design & Discovery, 13(5), 416-425.

Sources

Application Notes & Protocols: 2-Cyclopropylisonicotinic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Untapped Potential of 2-Cyclopropylisonicotinic Acid in Coordination Chemistry

2-Cyclopropylisonicotinic acid stands as a compelling, yet underexplored, ligand in the expansive field of coordination chemistry. Its unique structural architecture, combining the rigid, aromatic pyridine ring with a sterically demanding and electronically distinct cyclopropyl group, presents a wealth of opportunities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. The isonicotinate moiety is a well-established building block in the construction of coordination compounds, known for its versatile coordination modes and ability to form stable complexes with a wide array of metal ions.[1][2] The introduction of a cyclopropyl group at the 2-position is anticipated to introduce significant modifications to the resulting complexes, influencing their topology, porosity, and ultimately, their functional properties.

The cyclopropyl substituent can impart several key features:

  • Steric Influence: The bulky nature of the cyclopropyl group can direct the self-assembly process, potentially leading to the formation of unique and predictable framework structures. This steric hindrance can prevent the formation of densely packed structures, thereby favoring the generation of porous materials.

  • Electronic Modulation: The sp2-hybridized carbon of the pyridine ring attached to the sp3-hybridized cyclopropyl group can alter the electronic properties of the ligand, influencing the metal-ligand bond strength and the photophysical properties of the resulting complexes.

  • Enhanced Lipophilicity: The cyclopropyl group increases the lipophilicity of the ligand, which can be a desirable trait in the development of metal-based therapeutic agents, potentially enhancing cell membrane permeability.

These application notes provide a comprehensive guide for researchers venturing into the coordination chemistry of 2-cyclopropylisonicotinic acid. The following sections will detail generalized protocols for the synthesis and characterization of its coordination complexes and explore potential applications based on the established behavior of analogous isonicotinic acid-based systems.

II. Synthesis of Coordination Complexes with 2-Cyclopropylisonicotinic Acid

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic ligands under suitable conditions.[3] The following protocols are based on common methods for preparing complexes with carboxylate-containing ligands.[4]

A. General Considerations for Synthesis
  • Metal Precursors: A wide variety of metal salts can be employed, with the choice of counter-ion often influencing the final product. Acetates, nitrates, chlorides, and perchlorates are common starting materials.[4]

  • Solvents: The choice of solvent is critical and can dramatically affect the crystal growth and the resulting structure. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), methanol, ethanol, and water, or mixtures thereof.

  • Temperature: Reactions can be carried out at room temperature or under solvothermal conditions (elevated temperatures in a sealed vessel). Solvothermal synthesis often promotes the formation of highly crystalline, thermodynamically stable phases.

  • pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid and the coordination of the metal ion. Bases such as triethylamine or sodium hydroxide are sometimes added to facilitate deprotonation.

B. Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general procedure for the solvothermal synthesis of a MOF using 2-cyclopropylisonicotinic acid.

Materials:

  • 2-Cyclopropylisonicotinic acid

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 2-cyclopropylisonicotinic acid (0.1 mmol, 16.3 mg) in 5 mL of DMF.

  • In a separate vial, dissolve the chosen metal salt (0.1 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the ligand.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the reaction mixture to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.

  • Crystals suitable for single-crystal X-ray diffraction may form on the walls or at the bottom of the vial.

  • Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum or in a desiccator.

Causality Behind Choices:

  • Solvothermal Conditions: The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of a thermodynamically stable, crystalline product. The slow cooling phase is crucial for obtaining high-quality single crystals.

  • DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving both the organic ligand and many metal salts. It can also act as a template or coordinating solvent molecule that can later be removed to create a porous framework.

Experimental Workflow: Solvothermal MOF Synthesis

G cluster_prep Reactant Preparation Ligand Dissolve 2-Cyclopropylisonicotinic Acid in DMF Mix Combine Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix React Solvothermal Reaction (120°C, 48h) Mix->React Cool Slow Cooling to Room Temperature React->Cool Isolate Isolate Crystals Cool->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Dry Dry Product Wash->Dry

Caption: Workflow for the solvothermal synthesis of a MOF.

C. Protocol 2: Room Temperature Synthesis of a Coordination Polymer

This method is suitable for forming coordination polymers that crystallize readily under ambient conditions.

Materials:

  • 2-Cyclopropylisonicotinic acid

  • Metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Silver(I) nitrate)

  • Methanol

  • Water

  • Ammonia solution (for pH adjustment, if necessary)

Procedure:

  • Dissolve 2-cyclopropylisonicotinic acid (0.1 mmol, 16.3 mg) in 10 mL of a 1:1 methanol/water mixture. If the ligand is not fully deprotonated, a few drops of dilute ammonia solution can be added to facilitate dissolution and deprotonation.

  • In a separate test tube, dissolve the metal salt (0.1 mmol) in 5 mL of water.

  • Slowly diffuse the metal salt solution into the ligand solution. This can be achieved by carefully layering the metal solution on top of the ligand solution or by placing the metal solution vial inside a larger beaker containing the ligand solution and allowing for slow vapor diffusion.

  • Seal the container and allow it to stand at room temperature for several days to weeks.

  • Monitor for crystal formation.

  • Once suitable crystals have formed, collect them by filtration, wash with the mother liquor, and air dry.

Causality Behind Choices:

  • Slow Diffusion: This technique prevents rapid precipitation, allowing for the controlled growth of larger, higher-quality crystals suitable for structural analysis.

  • Methanol/Water Mixture: This solvent system provides a good balance of polarity to dissolve both the ligand and the metal salt.

III. Characterization of 2-Cyclopropylisonicotinic Acid Complexes

A thorough characterization of the synthesized materials is essential to understand their structure and properties.

Technique Purpose Expected Information
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic arrangement.Crystal system, space group, unit cell dimensions, bond lengths and angles, coordination environment of the metal, and the overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD.Confirmation that the synthesized bulk material corresponds to the single crystal structure.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present and to confirm the coordination of the ligand to the metal center.Shifts in the carboxylate (C=O and C-O) stretching frequencies upon coordination. The presence of bands corresponding to the cyclopropyl and pyridine groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and to identify the loss of solvent molecules.Decomposition temperature of the framework and the temperature at which coordinated or guest solvent molecules are lost.
UV-Visible Spectroscopy To study the electronic transitions within the complex.Information on metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[5]
Fluorescence Spectroscopy To investigate the luminescent properties of the material.Emission and excitation spectra, which can indicate potential applications in sensing or lighting.[6][7]

IV. Potential Applications

While specific applications for 2-cyclopropylisonicotinic acid complexes are yet to be explored, we can extrapolate potential uses based on related isonicotinate-based coordination polymers.

A. Catalysis

The porous nature of MOFs derived from 2-cyclopropylisonicotinic acid could allow them to serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce catalytically active groups. Potential catalytic applications include:

  • Claisen-Schmidt Condensation: For the synthesis of chalcones.[4]

  • Ring-Opening Polymerization: Of lactide to produce biodegradable polymers.[8]

  • C-C Coupling Reactions: Such as Negishi coupling.[9]

Logical Relationship: From Structure to Catalytic Function

G Ligand 2-Cyclopropylisonicotinic Acid (Unique Sterics & Electronics) Synthesis Controlled Synthesis (e.g., Solvothermal) Ligand->Synthesis Metal Metal Ion (Lewis Acid Site) Metal->Synthesis MOF Porous MOF Structure (Accessible Active Sites) Synthesis->MOF Catalysis Heterogeneous Catalysis (e.g., Size-Selective Reactions) MOF->Catalysis

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 2-Cyclopropylisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Targeting Epigenetic Erasers with Novel Chemical Scaffolds

The field of epigenetics has unveiled a complex layer of gene regulation orchestrated by proteins that write, read, and erase chemical marks on histones and DNA. Among the "erasers," the KDM5/JARID1 family of histone lysine demethylases has emerged as a critical regulator of cellular processes and a compelling target for therapeutic intervention, particularly in oncology.[1][2] These Fe(II) and α-ketoglutarate-dependent enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[3] Overexpression of KDM5 family members, such as KDM5A and KDM5B, has been linked to various cancers, driving interest in the discovery of small molecule inhibitors.[3][4]

The 2-Cyclopropylisonicotinic acid scaffold represents a promising chemical starting point for the development of potent and selective KDM5 inhibitors.[2][5] High-throughput screening (HTS) is an essential methodology in drug discovery to efficiently evaluate large libraries of analogs derived from such scaffolds.[6][7] This guide provides a comprehensive overview of robust HTS-compatible assays, detailing both direct biochemical and confirmatory cell-based approaches for identifying and characterizing novel KDM5 inhibitors based on the 2-Cyclopropylisonicotinic acid structure. We will delve into the causality behind protocol design, ensuring each method serves as a self-validating system for generating high-quality, actionable data.

Section 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the frontline of any HTS campaign, designed to identify direct inhibitors of the purified target enzyme.[8] For KDM5 demethylases, these assays measure the enzymatic conversion of a methylated histone peptide substrate to its demethylated product. The key to HTS suitability is a homogeneous format—"mix-and-read"—that eliminates wash steps and is amenable to automation.[7][9]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a highly sensitive and robust technology ideal for HTS.[10] It relies on the Förster Resonance Energy Transfer (FRET) between a Europium cryptate donor and a d2 or XL665 acceptor. The long-lived fluorescence of the donor allows for a time-gated signal measurement, minimizing background interference and enhancing assay performance.[11][12]

Causality of Design: This assay is designed to detect the product of the demethylation reaction. A specific antibody that recognizes the demethylated state of the histone peptide is labeled with the donor, while the substrate peptide itself is tagged (e.g., with biotin) to bind to an acceptor-labeled molecule (e.g., streptavidin-XL665). When the enzyme is active, it generates the demethylated product, bringing the donor and acceptor into proximity and producing a high HTRF signal. Inhibitors prevent this conversion, resulting in a low signal.

HTRF_Principle cluster_inhibited Inhibited Reaction (Low Signal) cluster_active Active Reaction (High Signal) KDM5_I KDM5 + Inhibitor Substrate_I Biotin-H3K4me3 Peptide KDM5_I->Substrate_I No Reaction SA_XL Streptavidin-XL665 Substrate_I->SA_XL Binds Ab_Eu Anti-H3K4me2 Ab-Eu³⁺ label_no_fret No FRET KDM5_A Active KDM5 Substrate_A Biotin-H3K4me3 Peptide KDM5_A->Substrate_A Demethylation Product_A Biotin-H3K4me2 Product Ab_Eu_A Anti-H3K4me2 Ab-Eu³⁺ Product_A->Ab_Eu_A Binds SA_XL_A Streptavidin-XL665 Product_A->SA_XL_A Binds Ab_Eu_A->SA_XL_A FRET Signal (665nm)

Caption: HTRF assay principle for KDM5 demethylase activity.

Detailed Protocol: HTRF KDM5A Biochemical Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for KDM5A activity (e.g., 50 mM HEPES pH 7.5, 50 µM Ascorbic Acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 µM α-ketoglutarate, 0.01% BSA, 0.01% Tween-20). Rationale: The buffer components are critical cofactors and stabilizers for the Fe(II)-dependent demethylase.

    • Enzyme Solution: Dilute recombinant human KDM5A protein in Assay Buffer to a 2X final concentration (e.g., 2 nM).

    • Substrate Solution: Dilute biotinylated H3(1-15)K4me3 peptide substrate in Assay Buffer to a 2X final concentration (e.g., 200 nM).

    • Compound Plates: Prepare serial dilutions of 2-Cyclopropylisonicotinic acid analogs in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration with a final DMSO concentration of <1%.

    • Detection Mix: Prepare a mix of Streptavidin-XL665 and anti-H3K4me2-Europium Cryptate antibody in HTRF Detection Buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound solution or vehicle control (Assay Buffer with DMSO) to the wells of a low-volume 384-well plate.

    • Add 5 µL of 2X KDM5A Enzyme Solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of 2X Substrate Solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes. Rationale: This incubation time allows for sufficient product formation to be within the linear range of the assay.

    • Stop the reaction by adding 10 µL of the HTRF Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize data to controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)), where 'min' is the fully inhibited control and 'max' is the vehicle control.

    • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that is extremely sensitive and well-suited for HTS.[13][14] It involves Donor and Acceptor beads that, when brought into proximity, initiate a chemiluminescent cascade.[15]

Causality of Design: Similar to HTRF, the AlphaLISA assay is configured to detect the product of the demethylase reaction. A biotinylated histone peptide substrate is captured by Streptavidin-coated Donor beads. An antibody specific to the demethylated product is conjugated to an AlphaLISA Acceptor bead.[16] When the enzyme creates the product, the antibody binds, bringing the beads within the ~200 nm proximity requirement for singlet oxygen transfer, which generates a strong luminescent signal.[14][15] Inhibitors block product formation, keeping the beads separated and resulting in a low signal.

AlphaLISA_Principle AlphaLISA Assay Workflow cluster_prox step1 Step 1: Enzymatic Reaction Add KDM5, Substrate (Biotin-H3K4me3), and Test Compound. step2 Step 2: Detection Add Stop Solution, then add Streptavidin-Donor Beads and Anti-H3K4me2-Acceptor Beads. step1->step2 Incubate step3_active Result (Active Enzyme) Beads in Proximity Donor Bead Acceptor Bead High Signal step2->step3_active If Inhibitor is Inactive step3_inhibited Result (Inhibited Enzyme) Beads Separated Donor Bead Acceptor Bead Low Signal step2->step3_inhibited If Inhibitor is Active step3_active:f0->step3_active:f1 Singlet O₂ Transfer

Caption: Workflow and principle of the AlphaLISA KDM5 assay.

Protocol: AlphaLISA KDM5B Biochemical Assay

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a manufacturer-provided or similar buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.01% Tween-20).

    • Cofactor Mix: Prepare a mix of Ascorbic Acid, (NH₄)₂Fe(SO₄)₂, and α-ketoglutarate at appropriate concentrations in AlphaLISA buffer.

    • Enzyme, Substrate, Compounds: Prepare as described in the HTRF protocol, using AlphaLISA buffer as the diluent.

    • Detection Mix: Dilute Streptavidin-Donor beads and anti-H3K4me2-Acceptor beads in AlphaLISA buffer. Critical: Perform this step under subdued lighting as the beads are light-sensitive.

  • Assay Procedure (384-well ProxiPlate):

    • Add 2.5 µL of 4X compound solution.

    • Add 2.5 µL of 4X Substrate/Cofactor mix.

    • Initiate the reaction by adding 5 µL of 2X KDM5B Enzyme Solution.

    • Incubate for 60 minutes at 30°C.

    • Add 5 µL of the AlphaLISA Acceptor bead mix, seal, and incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the Streptavidin-Donor bead mix, seal, and incubate for 30 minutes at room temperature in the dark.

    • Read on an Alpha-enabled plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Raw AlphaLISA counts are used as the signal.

    • Normalize data and calculate IC50 values as described for the HTRF assay.

Section 2: Cell-Based Assays for In-Vivo Target Engagement

While biochemical assays identify direct inhibitors, they do not guarantee activity in a cellular environment where factors like cell permeability, off-target effects, and competition with endogenous cofactors come into play.[17] Cell-based assays are therefore a critical secondary screening step to confirm that a compound engages its intended target in vivo and elicits the desired biological response.[18][19]

Cellular HTRF for Global Histone Methylation

This assay adapts the HTRF technology to measure the global levels of a specific histone mark (e.g., H3K4me2) directly from cell lysates.[20][21] It provides a quantitative measure of a compound's ability to inhibit a demethylase and consequently increase the steady-state level of the target methylation mark.

Causality of Design: Unlike the biochemical assay, this format does not measure an enzymatic reaction in a tube. Instead, cells are treated with the inhibitor, which blocks endogenous KDM5 activity. After treatment, the cells are lysed using a buffer that extracts the nuclear contents, including histones. The HTRF detection antibodies (one for a constitutive histone mark like total H3, labeled with d2, and one for the specific methylation mark H3K4me2, labeled with Eu3+) are added to the lysate. An increase in KDM5 inhibition leads to an accumulation of H3K4me2, resulting in a higher HTRF signal.

Detailed Protocol: One-Plate Cellular HTRF for H3K4me2

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., MCF7, which expresses KDM5B[2]) under standard conditions.

    • Seed cells into a 384-well tissue culture-treated plate at a density that will result in a sub-confluent monolayer after the treatment period (e.g., 10,000 cells/well). Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Cyclopropylisonicotinic acid analogs in cell culture medium.

    • Remove the seeding medium from the cell plate and add the compound-containing medium.

    • Incubate for 24-48 hours. Rationale: A longer incubation is required to allow for the steady-state level of the histone mark to change significantly in response to enzyme inhibition.

  • Lysis and Detection:

    • Carefully remove the medium from the wells.

    • Add 20 µL of the supplemented Lysis & Detection buffer (containing both the anti-Total H3-d2 and anti-H3K4me2-Eu3+ antibodies) directly to the wells.

    • Seal the plate and incubate at room temperature for 4 hours to overnight.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize data as described previously.

    • Plot the dose-response curve to determine the cellular potency (EC50) of the compound.

High-Content Imaging (HCI) Immunofluorescence Assay

HCI provides a powerful, image-based method to quantify histone methylation changes at the single-cell level.[9] It offers spatial resolution and the ability to multiplex readouts, for example, to exclude cytotoxic compounds from the analysis.

Causality of Design: This method relies on standard immunofluorescence principles adapted for a high-throughput workflow. Cells are treated with compounds, then fixed and permeabilized to allow antibody access. A primary antibody specific for the H3K4me3 mark is used, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI. An automated imaging system acquires images of each well, and image analysis software identifies the nuclei (via DAPI) and quantifies the mean fluorescence intensity of the H3K4me3 signal within each nucleus. Potent inhibitors will cause an increase in this intensity.

HCI_Workflow start Seed Cells in 384-well Plate treat Treat with Compound Library start->treat fix_perm Fix & Permeabilize Cells treat->fix_perm ab_stain Immunostain (Primary & Secondary Ab) fix_perm->ab_stain counterstain Counterstain Nuclei (e.g., DAPI) ab_stain->counterstain image Automated Imaging (High-Content Imager) counterstain->image analyze Image Analysis (Nuclear Segmentation, Intensity Quantification) image->analyze end Data Output: EC50 Determination analyze->end

Caption: High-Content Imaging workflow for cellular KDM5 inhibition.

Protocol Outline: HCI Assay for H3K4me3

  • Cell Plating and Treatment: As described in the Cellular HTRF protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibody (e.g., Rabbit anti-H3K4me3) overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and DAPI for 1 hour in the dark.

    • Wash and leave cells in PBS for imaging.

  • Imaging and Analysis:

    • Acquire images on a high-content imaging system using appropriate channels (e.g., 405 nm for DAPI, 488 nm for the H3K4me3 signal).

    • Use analysis software to define the nuclear boundary based on the DAPI signal.

    • Measure the mean fluorescence intensity of the 488 nm signal within each nuclear mask.

    • Average the intensity across all cells in a well and normalize to controls to generate dose-response curves.

Section 3: Assay Validation and Data Interpretation

The quality and reliability of HTS data are paramount. Several statistical parameters and experimental controls are essential for validating an assay before commencing a full screen.

Key HTS Metrics:

ParameterFormulaDesired ValueRationale
Z'-Factor 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]> 0.5Measures the statistical separation between positive (max signal) and negative (min signal) controls, indicating the robustness and quality of the assay. A value > 0.5 is considered excellent for HTS.[22][23]
Signal-to-Background (S/B) μ_max / μ_min> 5Indicates the dynamic range of the assay. A higher S/B ratio provides a larger window to detect inhibitor activity.
IC50 / EC50 N/AVariesThe concentration of an inhibitor that produces 50% of the maximal response. It is the primary measure of a compound's potency in biochemical (IC50) or cellular (EC50) assays.

Orthogonal and Counter-Screening:

It is crucial to validate hits from the primary screen using an orthogonal assay . This means using a different assay technology to confirm the inhibitory activity. For example, a hit identified in an HTRF biochemical assay should be tested in an AlphaLISA assay. This helps eliminate technology-specific artifacts.[8]

Counter-screens are also necessary to identify false positives. For instance, compounds can be tested in an "empty" assay (lacking the enzyme or a key component) to see if they intrinsically interfere with the detection technology (e.g., by quenching fluorescence or inhibiting the luciferase in a coupled-enzyme assay).[24]

Conclusion

The discovery of novel KDM5 inhibitors based on the 2-Cyclopropylisonicotinic acid scaffold requires a multi-faceted HTS approach. This guide outlines a robust screening cascade, beginning with highly sensitive and specific biochemical assays like HTRF and AlphaLISA to identify direct enzyme inhibitors. These primary hits must then be validated in mechanistically distinct, cell-based assays, such as cellular HTRF or high-content imaging, to confirm target engagement and cellular potency. By understanding the causality behind each protocol and implementing rigorous validation metrics, researchers can confidently identify and advance promising lead compounds for this important epigenetic target class.

References

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  • Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent.
  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.
  • Histone Demethylase Assays. Reaction Biology.
  • HTRF EPIgeneous 3-methyl K27 Histone H3 Detection Kit, 500 Assay Points. Revvity.
  • AlphaLISA® Assay Kits. BPS Bioscience.
  • Chemiluminescent Enzyme Assays.
  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity.
  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection pl
  • HTRF EPIgeneous 2-methyl K36 Histone H3 Detection Kit, 500 Assay Points. Revvity.
  • Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay.
  • LSD1 Histone Demethylase Assays and Inhibition.
  • Luminescence Assays: Types, Mechanism & Applic
  • Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay. MDPI.
  • A New Frontier in Protein Quantit
  • Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. CD BioSciences.
  • Luminescent Assay Kits. BPS Bioscience.
  • A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. PubMed Central.
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.
  • User's guide: Alpha protein:protein interaction assays. Revvity.
  • Demethylase Assay Kits. BPS Bioscience.
  • Identification of potent, selective KDM5 inhibitors.
  • Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethyl
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
  • High-throughput screening to identify inhibitors of lysine demethylases. PubMed Central.
  • Bioluminescent Firefly Luciferase Assays. Sigma-Aldrich.
  • A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PubMed Central.
  • Assessing histone demethylase inhibitors in cells: Lessons learned.
  • Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. Benchchem.
  • Cellular Epigenetics Assays. Thermo Fisher Scientific.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. PubMed.
  • A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors.
  • Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. eLife.
  • A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine.
  • A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants. PubMed Central.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. BMG LABTECH.
  • Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (R03). NIH Grants and Funding.
  • Applications of Biophysics in High-Throughput Screening Hit Valid

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Application Note: High-Performance Analytical Strategies for the Quantification of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Cyclopropylisonicotinic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a pyridine ring coupled with a cyclopropyl group, makes it a unique building block in medicinal chemistry. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance in drug development and manufacturing.[1][]

This application note provides a comprehensive guide to the quantitative analysis of 2-Cyclopropylisonicotinic acid. We present two primary methodologies: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and investigations in complex matrices. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided in accordance with international regulatory guidelines.[3]

Choosing the Right Analytical Approach

The selection of an analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It offers excellent precision, accuracy, and robustness for quantifying major components and known impurities.[4] For a molecule like 2-Cyclopropylisonicotinic acid, which contains a UV-active pyridine ring, HPLC-UV is an ideal choice for assay and purity determinations in bulk material and simple formulations.[][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity compared to HPLC-UV.[6][7] It is the preferred method for quantifying trace-level impurities, analyzing the analyte in complex biological matrices (e.g., plasma for pharmacokinetic studies), or for definitive identification of unknown related substances.[8][9]

General Analytical Workflow

A structured workflow ensures consistency and reliability in analytical results. The process, from sample receipt to data reporting, follows a logical sequence of validated steps.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Standard Solution Preparation SampleReceipt->StandardPrep SamplePrep Sample Solution Preparation StandardPrep->SamplePrep SystemSuitability System Suitability Testing (SST) SamplePrep->SystemSuitability SequenceRun Execute Analytical Sequence (Standards & Samples) SystemSuitability->SequenceRun DataProcessing Data Acquisition & Integration SequenceRun->DataProcessing Quantification Quantification & Calculation DataProcessing->Quantification Report Final Report Generation & Review Quantification->Report

Caption: Overall workflow for the quantification of 2-Cyclopropylisonicotinic acid.

Method 1: Quantification by Reverse-Phase HPLC-UV

This protocol is optimized for the assay and purity determination of 2-Cyclopropylisonicotinic acid as a raw material or intermediate. The reverse-phase C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The acidic mobile phase (containing formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-retained, and symmetrical peak shape.[10]

HPLC-UV Experimental Workflow

HPLC_Workflow Prep Prepare Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) Equilibrate Equilibrate C18 Column (e.g., 1.0 mL/min for 30 min) Prep->Equilibrate InjectSST Inject System Suitability Standard (Verify Precision, Tailing Factor) Equilibrate->InjectSST InjectCal Inject Calibration Standards (e.g., 5 levels, bracketed) InjectSST->InjectCal InjectSample Inject Sample Preparations (in duplicate) InjectCal->InjectSample Acquire Acquire Data (e.g., DAD at 265 nm) InjectSample->Acquire Process Process Chromatograms (Integrate & Quantify) Acquire->Process

Caption: Step-by-step experimental workflow for the HPLC-UV analysis.

Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • 2-Cyclopropylisonicotinic acid reference standard (purity ≥99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (or Phosphoric acid), analytical grade

  • Volumetric flasks and pipettes, Class A

2. Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm Industry standard for retaining analytes with aromatic and aliphatic character.
Mobile Phase Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Formic Acid Organic modifier elutes the analyte; formic acid controls pH to ensure good peak shape for the acidic analyte.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical volume that balances sensitivity and peak shape.
Detector Diode Array Detector (DAD) or UV Detector DAD allows for peak purity assessment.
Wavelength ~265 nm Approximate λmax for the isonicotinic acid chromophore; should be confirmed experimentally.

| Run Time | ~10 minutes | Sufficient to elute the main peak and any common impurities. |

3. Preparation of Solutions:

  • Mobile Phase: Pre-mix Acetonitrile and Water in the desired ratio. Add formic acid to a final concentration of 0.1%. Degas thoroughly using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if necessary.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test (SST) by making at least five replicate injections of a mid-level standard.

  • Inject the calibration standards, followed by the sample solutions. It is good practice to bracket sample injections with check standards.[11]

  • After the sequence is complete, integrate the peak corresponding to 2-Cyclopropylisonicotinic acid and construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity applications, such as determining trace levels of 2-Cyclopropylisonicotinic acid in complex matrices or for impurity profiling where UV detection is insufficient.[][12] The protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and low detection limits.[6][8]

LC-MS/MS Experimental Workflow

LCMS_Workflow TuneMS Tune Mass Spectrometer (Infuse standard to find precursor/product ions) CreateMRM Create MRM Method (Set transitions, collision energies, dwell times) TuneMS->CreateMRM DevelopLC Develop LC Method (UPLC for speed, MS-compatible mobile phase) DevelopLC->CreateMRM PrepareSamples Prepare Standards & Samples (May require Solid Phase Extraction for complex matrices) CreateMRM->PrepareSamples RunSequence Run Analytical Sequence PrepareSamples->RunSequence Quantify Quantify using MS Software (Integrate MRM peaks) RunSequence->Quantify

Caption: Workflow for developing and running an LC-MS/MS quantification method.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • Same as HPLC-UV method, but using LC-MS grade solvents (ACN, Water, Formic Acid) to minimize background noise.

  • An internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte), is highly recommended to correct for matrix effects and instrument variability.[8]

2. Instrument Conditions:

Parameter Recommended Setting Rationale
LC System UPLC or HPLC UPLC provides faster analysis and better resolution.
Column C18, 50 mm x 2.1 mm, 1.8 µm Smaller dimensions are suitable for the lower flow rates used with MS and provide high efficiency.
Mobile Phase A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic Acid Formic acid is a volatile buffer, making it ideal for MS applications. A gradient elution may be used for complex samples.
Flow Rate 0.3 - 0.5 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient ionization.
MS System Triple Quadrupole Mass Spectrometer Required for MRM quantification.
Ionization Electrospray Ionization (ESI), Positive Mode The pyridine nitrogen is readily protonated in positive mode. ESI is suitable for polar molecules.
MRM Transitions Precursor > Product 1 (Quantifier)Precursor > Product 2 (Qualifier) To be determined empirically by infusing a standard solution. For C₉H₉NO₂, the precursor [M+H]⁺ is m/z 164.1. Product ions would result from fragmentation.

| Source Params. | Capillary Voltage, Gas Flows, Temp. | Optimize to maximize signal for the analyte. |

3. Preparation of Solutions:

  • Prepare standards and samples as described for the HPLC method, but at much lower concentrations (e.g., in the ng/mL range) using LC-MS grade solvents.

  • If using an internal standard, spike all standards and samples with a constant concentration of the IS.

4. Analysis Procedure:

  • Tune the Mass Spectrometer: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to find the most intense and stable product ions for the MRM transitions.

  • Develop LC Method: Equilibrate the LC system. Inject a standard to determine the retention time and ensure it is free from matrix interferences.

  • Analysis: Run the analytical sequence.

  • Quantification: Process the data using the instrument's software. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus concentration. Calculate the concentration in unknown samples from this curve.

Method Validation Protocol

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[1][13] The validation should be performed according to established guidelines, such as ICH Q2(R1).[3]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria (Assay Method)
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference from placebo, impurities, or degradants.Peak purity index > 0.995 (for DAD). No interfering peaks at the analyte retention time in blank/placebo.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the nominal test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: RSD ≤ 1.0% (n=6).Intermediate Precision: Overall RSD ≤ 2.0% (different days, analysts, or instruments).
LOD & LOQ Limit of Detection & Limit of Quantitation; the lowest concentrations that can be reliably detected and quantified.Typically determined by signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10). Primarily for impurity methods.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass when varying conditions like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).
Execution of Validation
  • Specificity: Inject blank solvent, a placebo (if applicable), and a sample spiked with known related substances to demonstrate resolution.

  • Linearity: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of nominal). Perform a linear regression analysis.

  • Accuracy/Recovery: Prepare samples spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six separate preparations of the same sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument and compare the results.

  • Robustness: Deliberately vary critical parameters (e.g., pH, flow rate) and assess the impact on the results and system suitability.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Jadhav, A. S., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Zöllner, P., & Razzazi-Fazeli, E. (2007). Determination of cyclopiazonic acid in food and feeds by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 857(2), 299-304.
  • Lee, J., et al. (2022). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules, 27(19), 6529.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs: Strategies & Control.
  • Sigma-Aldrich. (n.d.). 2-Cyclopropylisonicotinic acid.
  • Molecules. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Semantic Scholar. (n.d.). Development and validation of a sensitive LC-MS-MS method for the simultaneous determination of multicomponent contents in artificial Calculus Bovis.
  • Ansari, P., & Häubl, G. (2016). Determination of cyclopiazonic acid in white mould cheese by liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) using a novel internal standard. Food Chemistry, 211, 978-982.
  • PubMed. (n.d.). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen.
  • Medicinal Chemistry Research. (2011, July). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • ResearchGate. (2025, August 10). Determination of acid herbicides in water by LC/MS/MS.
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SciELO. (n.d.). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats.
  • ResearchGate. (2025, October 10). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • MDPI. (2022, December 6). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
  • MDPI. (n.d.). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study.
  • Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • MDPI. (n.d.). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers.
  • PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column.
  • IEEE. (2011). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Simultaneous Quantitative Estimation for the Method Development, Validation and Stability Studies of Lesinurad and Allopurinol.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of (−)-halichonic acid and (−)-.

Sources

2-Cyclopropylisonicotinic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Cyclopropylisonicotinic Acid as a Versatile Scaffold for the Synthesis of Covalent Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of 2-cyclopropylisonicotinic acid as a key building block in the synthesis of enzyme inhibitors, with a particular focus on mechanism-based covalent inhibitors. We delve into the unique chemical properties of the cyclopropyl group that enable irreversible enzyme inactivation and discuss the role of the isonicotinic acid moiety in shaping pharmacokinetic and pharmacodynamic properties. The primary focus is a detailed, field-proven protocol for the synthesis of a novel inhibitor targeting Lysine-Specific Demethylase 1 (LSD1), a critical enzyme in epigenetic regulation and a validated target in oncology.[1][2][3] This document serves as a practical resource for medicinal chemists and drug discovery scientists, offering not only step-by-step synthetic and biochemical protocols but also the underlying scientific rationale for experimental design choices.

Part 1: Scientific Principles & Design Rationale

The Cyclopropyl Group: A Latent Reactive Pharmacophore

The cyclopropyl group is far more than a simple lipophilic spacer. Its inclusion in a drug candidate is a strategic choice, often to impart conformational rigidity or to block metabolic hotspots.[4] However, its most compelling application is in the design of mechanism-based or "suicide" inhibitors.[5]

  • Strain-Release Reactivity: The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under specific conditions. In the context of flavin-dependent amine oxidases like LSD1 or Monoamine Oxidases (MAOs), the enzyme's catalytic cycle involves a single-electron transfer (SET) from the inhibitor's amine to the flavin adenine dinucleotide (FAD) cofactor.[6] This oxidation of a proximal group can trigger the homolytic cleavage of the cyclopropyl ring, generating a highly reactive carbon-centered radical.[5][6] This radical intermediate then rapidly forms a covalent bond with the FAD cofactor or a nearby active site residue, leading to irreversible inactivation of the enzyme.[7]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for a vinyl group or a gem-dimethyl group, helping to fine-tune the steric profile of a molecule for optimal binding within an enzyme's active site. Its rigid nature also reduces the entropic penalty upon binding compared to a more flexible alkyl chain, potentially increasing binding affinity.

The Isonicotinic Acid Scaffold: A Vector for Specificity and Solubility

The 2-cyclopropylisonicotinic acid scaffold combines the reactive potential of the cyclopropyl group with the advantageous properties of a pyridine-4-carboxylic acid core.

  • Hydrogen Bonding & Aromatic Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking or hydrophobic interactions with enzyme active site residues.

  • Modulation of Physicochemical Properties: The carboxylic acid group provides a handle for improving aqueous solubility and can be used to form salts. Crucially, it serves as a versatile chemical anchor for coupling with other molecular fragments to build a diverse library of inhibitors. By converting the carboxylic acid to an amide, for instance, chemists can introduce various side chains designed to target specific pockets within the enzyme, thereby enhancing both potency and selectivity.

Part 2: Synthesis of a Covalent LSD1 Inhibitor

This section provides a detailed protocol for the synthesis of a novel, representative LSD1 inhibitor, (S)-N-(1-phenylethyl)-2-cyclopropylisonicotinamide, starting from 2-cyclopropylisonicotinic acid. This target is designed to mimic the core structure of known cyclopropylamine-based LSD1 inhibitors like tranylcypromine (TCP).[6][8]

Synthetic Workflow Overview

The synthesis is a straightforward two-step process involving the activation of the carboxylic acid followed by amide bond formation. This approach is robust, high-yielding, and common in medicinal chemistry campaigns.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling Start 2-Cyclopropylisonicotinic Acid Intermediate 2-Cyclopropylisonicotinoyl Chloride Start->Intermediate SOCl₂, reflux Product Final Inhibitor (S)-N-(1-phenylethyl)-2-cyclopropylisonicotinamide Intermediate->Product DCM, Et₃N Amine (S)-(-)-1-Phenylethylamine Amine->Product G Prep Prepare Reagents - Recombinant LSD1 Enzyme - HRP, Amplex Red - H3K4me2 Peptide Substrate - Inhibitor Dilutions Incubate Incubate Enzyme + Inhibitor (Pre-incubation Step) Prep->Incubate StartRxn Initiate Reaction (Add Substrate) Incubate->StartRxn Develop Reaction & Signal Development LSD1 produces H₂O₂, HRP converts Amplex Red to Resorufin StartRxn->Develop Read Read Fluorescence (Ex/Em ~530/590 nm) Develop->Read Analyze Data Analysis (Plot % Inhibition vs. [Inhibitor], Calculate IC₅₀) Read->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information is presented in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Strategy Overview

The synthesis of 2-Cyclopropylisonicotinic acid, a key building block in medicinal chemistry, can be approached via several strategic pathways. The optimal choice depends on the availability of starting materials, scalability, and desired purity. Two of the most robust and commonly employed routes are:

  • Palladium-Catalyzed Cross-Coupling: This approach, typically a Suzuki-Miyaura coupling, involves forming the C-C bond between a cyclopropyl group and the pyridine ring.[1][2]

  • Hydrolysis of a Cyanopyridine Intermediate: This route involves the synthesis of 2-cyclopropyl-4-cyanopyridine, followed by hydrolysis of the nitrile functional group to the carboxylic acid.[3][4]

This guide will focus primarily on these two methods, addressing the critical parameters and potential pitfalls of each.

Synthesis_Overview cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Hydrolysis Pathway start_A1 2-Chloro-isonicotinic acid derivative reaction_A Suzuki Coupling (Pd Catalyst, Base) start_A1->reaction_A start_A2 Cyclopropylboronic Acid / Ester start_A2->reaction_A product 2-Cyclopropylisonicotinic Acid reaction_A->product start_B 2-Chloro-4-cyanopyridine reaction_B1 Cyclopropylation (e.g., Grignard, Suzuki) start_B->reaction_B1 intermediate_B 2-Cyclopropyl-4-cyanopyridine reaction_B2 Nitrile Hydrolysis (Acid or Base) intermediate_B->reaction_B2 reaction_B1->intermediate_B reaction_B2->product

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part A: Suzuki-Miyaura Coupling Route

The Suzuki coupling is a powerful method for this synthesis, typically involving the reaction of a 2-halo-isonicotinic acid derivative with a cyclopropylboronic acid or its ester.[5]

Question 1: Why is my Suzuki coupling reaction showing low or no conversion of the starting halide?

This is a common issue often related to catalyst activity.

Answer:

Low conversion points to an inactive or deactivated palladium catalyst. Several factors can contribute to this:

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6] Using a bulky, electron-rich phosphine ligand can often mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.

  • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the reaction. Ensure your reaction conditions are suitable for this reduction.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of the reaction mixture (solvents and reagents) can lead to the formation of inactive palladium oxides. It is critical to thoroughly degas the mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[7]

  • Substrate Quality: Ensure your 2-halo-isonicotinic acid derivative and boronic acid are pure. Impurities can sometimes poison the catalyst.

Troubleshooting Steps:

  • Switch Ligands: Move from less bulky ligands like PPh₃ to more sterically demanding and electron-rich ligands such as SPhos, XPhos, or RuPhos.

  • Change Palladium Source: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[5]

  • Improve Degassing: Sparge your solvent with argon for at least 15-30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Re-purify Starting Materials: Purify the halide and boronic acid via recrystallization or column chromatography.

Question 2: My reaction produces significant byproducts, primarily protodeboronation of my cyclopropylboronic acid and homocoupling. How can I minimize these?

These side reactions compete with the desired cross-coupling, consuming your starting materials and reducing the yield.

Answer:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond. It is often promoted by the base and trace amounts of water.[6]

    • Solution: Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts (e.g., cyclopropyltrifluoroborate) which are more stable towards protodeboronation than the corresponding boronic acids.[2] A milder base, such as K₃PO₄ or Cs₂CO₃, can also be beneficial.[7]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the halide. It is often favored at higher temperatures or when the cross-coupling is slow.

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired reaction. Ensure a precise 1:1.1 to 1:1.5 stoichiometry of halide to boronic acid; a large excess of the boronic acid can favor its homocoupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Product) pd2_trans->product r1x R¹-X (2-Halo-Pyridine) r1x->pd2_ox r2by2 R²-B(OR)₂ (Cyclopropyl Boronic Ester) r2by2->pd2_trans base Base base->pd2_ox

Caption: Simplified Suzuki-Miyaura catalytic cycle.[5]

Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a starting point for optimization.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-isonicotinic acid methyl ester (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene and 1,4-dioxane (4:1 ratio, 0.1 M concentration relative to the halide).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

  • Hydrolysis: The resulting ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).

ParameterCondition 1Condition 2 (Optimized)Condition 3 (Alternative)
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃
Ligand NoneSPhosXPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂OToluene/DioxaneTHF
Temp (°C) 1009080
Typical Yield 40-60%75-90%70-85%
Caption: Comparison of Suzuki coupling conditions for aryl halides.
Part B: Nitrile Hydrolysis Route

This pathway involves the hydrolysis of 2-cyclopropyl-4-cyanopyridine. The primary challenges are achieving complete conversion without harsh conditions that could degrade the product.

Question 3: My hydrolysis of 2-cyclopropyl-4-cyanopyridine stops at the amide intermediate. How can I drive the reaction to the carboxylic acid?

The formation of isonicotinamide is a common intermediate step in the hydrolysis of cyanopyridines.[3]

Answer:

The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being the intermediate. If the reaction stalls here, it indicates the conditions are not forceful enough for the second step (amide hydrolysis), which is generally slower.

  • Acid-Catalyzed Hydrolysis:

    • Problem: Insufficient acid concentration or temperature.

    • Solution: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or H₂SO₄) and/or increase the reaction temperature. Prolonged heating under reflux is often necessary. Be aware that excessively harsh conditions can lead to degradation.

  • Base-Catalyzed Hydrolysis:

    • Problem: Insufficient base strength or temperature.

    • Solution: Switch from a weaker base like Na₂CO₃ to a stronger one like NaOH or KOH. Using a higher boiling point solvent like ethylene glycol can allow for higher reaction temperatures, which will accelerate the amide hydrolysis.[4]

Troubleshooting Flowchart:

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Experimental Protocol: Basic Hydrolysis of a Cyanopyridine
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclopropyl-4-cyanopyridine (1.0 eq) in ethanol or ethylene glycol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (5-10 eq, 20% w/v).

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 6-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of both the starting nitrile and the intermediate amide.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.

  • Isolation: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~4-5. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

Section 3: References

  • BenchChem. (2025). Troubleshooting N-(4-ethoxyphenyl)isonicotinamide synthesis side reactions.

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Blog.

  • Process for the preparation of 2-chloro-pyridine and its derivatives. (n.d.). Google Patents.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. BenchChem.

  • PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.

  • Request PDF. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Purification of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Cyclopropylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound from typical reaction mixtures.

I. Introduction to Purification Challenges

2-Cyclopropylisonicotinic acid is a valuable building block in pharmaceutical synthesis. Its purification, however, can present several challenges depending on the synthetic route employed. Common issues stem from the presence of unreacted starting materials, side-products with similar polarities, and residual catalysts or reagents. This guide provides a systematic approach to overcoming these hurdles.

II. Troubleshooting Guide

Effective troubleshooting begins with a clear understanding of the potential problems and their underlying causes. The following table outlines common issues encountered during the purification of 2-Cyclopropylisonicotinic acid and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of highly polar or non-polar impurities. - Formation of stable emulsions during extraction.- Monitor reaction completion by TLC or LC-MS before work-up. - Employ a multi-step extraction process with pH adjustment to selectively remove acidic or basic impurities. - To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.[1]
Difficulty in Crystallization - "Oiling out" instead of forming crystals. - Supersaturation is not achieved. - Presence of impurities inhibiting crystal lattice formation.- If the compound "oils out," try redissolving in a bit more of the "soluble solvent" and cooling slowly.[2] - To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal. - If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.[2]
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase). - Co-elution of the product with impurities of similar polarity. - Column overloading.- Systematically screen different solvent systems with varying polarities. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate with a small percentage of acetic or formic acid. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. For polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[3] - Reduce the amount of crude material loaded onto the column.
Inaccurate Purity Assessment by HPLC - Poor peak shape (tailing or fronting). - Shifting retention times. - Presence of ghost peaks.- Acidic compounds can interact with residual silanol groups on C18 columns, leading to tailing. Adding a small amount of a competitive acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape. - Ensure the mobile phase is properly degassed and the column temperature is stable to prevent retention time drift.[4] - Ghost peaks can arise from contaminants in the mobile phase or from the previous injection. Use high-purity solvents and run blank gradients to identify the source.[4]
Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup purity_check1 Purity Check (TLC/LC-MS) workup->purity_check1 crystallization Crystallization purity_check1->crystallization Purity Sufficient troubleshoot_workup Troubleshoot Extraction purity_check1->troubleshoot_workup Purity Low purity_check2 Purity Check crystallization->purity_check2 chromatography Column Chromatography purity_check2->chromatography Purity Low final_product Pure 2-Cyclopropylisonicotinic Acid purity_check2->final_product Purity High troubleshoot_cryst Troubleshoot Crystallization purity_check2->troubleshoot_cryst No Crystals purity_check3 Purity Check chromatography->purity_check3 purity_check3->final_product Purity High troubleshoot_chrom Troubleshoot Chromatography purity_check3->troubleshoot_chrom Poor Separation troubleshoot_workup->workup Re-extract troubleshoot_cryst->crystallization Modify Conditions troubleshoot_chrom->chromatography Optimize Method

Caption: A logical workflow for the purification of 2-Cyclopropylisonicotinic acid, including key decision points for troubleshooting.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify 2-Cyclopropylisonicotinic acid from a typical reaction mixture?

A1: The most common and effective initial purification strategy is a liquid-liquid extraction based on the acidic nature of the product. The general steps are:

  • Quench the reaction mixture, often with water or a mild acid/base.

  • Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.[5]

  • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the acidic product into its salt, which will move to the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified 2-Cyclopropylisonicotinic acid.

  • Collect the solid product by filtration.

This acid-base extraction is highly effective at removing neutral and basic impurities.

Q2: My 2-Cyclopropylisonicotinic acid is "oiling out" during crystallization instead of forming a solid. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: The compound may be precipitating too quickly. Re-heat the mixture to dissolve the oil and add a small amount of additional "soluble solvent" to keep it in solution longer as it cools.[2]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Placing the flask in an insulated container can help.

  • Change the Solvent System: If the problem persists, a different solvent or solvent mixture for crystallization may be necessary.

  • Charcoal Treatment: High levels of impurities can lower the melting point of the mixture. A charcoal treatment can sometimes remove these impurities.[2]

Q3: I am struggling to get good separation of my product from an impurity with very similar polarity using column chromatography. What are my options?

A3: This is a common challenge in chromatography. Here are some advanced techniques to consider:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio in your mobile phase. Sometimes, a very small change in polarity can significantly improve separation.

  • Try a Different Stationary Phase: If you are using standard silica gel, consider alternatives like alumina (basic or neutral) or a bonded phase (e.g., diol, cyano).

  • Hydrophilic Interaction Chromatography (HILIC): For polar compounds that are poorly retained in reversed-phase chromatography, HILIC can be a powerful tool.[3] It uses a polar stationary phase with a largely organic mobile phase.

  • Preparative HPLC: If the impurity level is low and high purity is required, preparative HPLC can provide excellent separation, albeit with lower sample throughput.

Q4: How can I confirm the purity of my final 2-Cyclopropylisonicotinic acid product?

A4: A combination of analytical techniques should be used to confirm the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single, sharp peak is indicative of high purity. Running the sample on different column types (e.g., C18 and a phenyl column) can provide additional confidence. Ion chromatography coupled with mass spectrometry can also be very effective for analyzing organic acids and their impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and identify any residual solvents or impurities with distinct signals.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Decision Tree for Purity Analysis Method Selection

Purity_Analysis start Purity Assessment Needed quant Quantitative Purity Required? start->quant hplc HPLC with UV/MS Detector quant->hplc Yes qual Qualitative Confirmation? quant->qual No end Purity Confirmed hplc->end nmr NMR (1H, 13C) qual->nmr Structural Info ms Mass Spectrometry qual->ms Molecular Weight mp Melting Point qual->mp Bulk Purity nmr->end ms->end mp->end

Caption: A decision tree to guide the selection of appropriate analytical methods for purity assessment of 2-Cyclopropylisonicotinic acid.

IV. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). Retrieved from [Link]

  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. (n.d.). Retrieved from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (2023). Retrieved from [Link]

  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC - NIH. (2014). Retrieved from [Link]

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (n.d.). Retrieved from

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - PubMed. (2018). Retrieved from [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed. (2019). Retrieved from [Link]

  • Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid - ResearchGate. (2018). Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017). Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Cyclopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format to address specific issues that may arise during your experiments. Our focus is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-cyclopropylpyridine?

A1: The most prevalent methods for synthesizing 2-cyclopropylpyridine involve the cross-coupling of a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine, with a cyclopropyl organometallic reagent. The two most common approaches are the Kumada-Corriu coupling, utilizing a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide), and the Negishi coupling, which employs a cyclopropylzinc reagent.[1][2] Both reactions are typically catalyzed by a palladium or nickel complex.

Q2: I am observing significant amounts of 2,2'-bipyridine in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 2,2'-bipyridine is a common issue and arises from the homocoupling of your 2-chloropyridine starting material.[3][4] This side reaction is often promoted by the catalyst system, particularly in the presence of oxygen or when using certain iron-based catalysts.[3][4] To minimize the formation of 2,2'-bipyridine, it is crucial to maintain strictly inert and anhydrous reaction conditions to prevent the deactivation of the active catalyst and the promotion of side reactions.[5] The choice of catalyst and ligands is also critical; bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.[5]

Q3: My product is contaminated with a low-boiling impurity that I suspect is bicyclopropyl. How is this formed and what can I do to avoid it?

A3: Bicyclopropyl is formed via the homocoupling (also known as a Wurtz-type coupling) of the cyclopropyl Grignard reagent.[5] This side reaction can be prevalent if the Grignard reagent is present in high concentration or if the reaction temperature is not adequately controlled. To mitigate this, a slow, dropwise addition of the cyclopropylmagnesium bromide solution to the reaction mixture containing the 2-chloropyridine and catalyst is highly recommended.[5] This maintains a low concentration of the Grignard reagent, thus disfavoring the bimolecular homocoupling reaction.

Q4: Can the cyclopropyl ring open during the reaction to form 2-propylpyridine?

A4: While the cyclopropyl group is a strained ring system, its ring-opening to form a propyl group is a possibility under certain conditions, though it is generally a less common byproduct in standard cross-coupling reactions. This could potentially occur via radical pathways. The stability of the cyclopropyl Grignard reagent is crucial, and its formation should be conducted under carefully controlled conditions to avoid the generation of radical species that could lead to ring-opening.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the synthesis of 2-cyclopropylpyridine.

Issue 1: Low Yield of 2-Cyclopropylpyridine
Potential Cause Corrective Action
Inactive Catalyst Ensure the catalyst is fresh and handled under inert conditions. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient.
Poor Quality Grignard Reagent Prepare the cyclopropylmagnesium bromide fresh before use. Ensure the magnesium turnings are activated (e.g., with iodine) and all glassware and solvents are scrupulously dry.
Suboptimal Reaction Temperature Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote byproduct formation. A temperature range of 45-65°C is a good starting point for many palladium-catalyzed couplings.[6]
Presence of Water or Oxygen Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[5]
Issue 2: Significant Formation of Homocoupling Byproducts (2,2'-Bipyridine and Bicyclopropyl)
Potential Cause Corrective Action
High Concentration of Reagents Add the cyclopropylmagnesium bromide solution slowly to the reaction mixture containing 2-chloropyridine and the catalyst. This is particularly important for minimizing bicyclopropyl formation.[5]
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the desired reductive elimination step over pathways leading to homocoupling.[5]
Oxygen Contamination Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a strict inert atmosphere. Oxygen can promote the oxidative homocoupling of the Grignard reagent and the aryl halide.[3][5]
Catalyst Choice While iron catalysts are economical, they can sometimes favor homocoupling.[3][4] Palladium catalysts with appropriate ligands are often more selective for the cross-coupling reaction.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway for the synthesis of 2-cyclopropylpyridine via a Kumada-type coupling, as well as the competing side reactions leading to the formation of common byproducts.

Byproduct_Formation cluster_homocoupling_pyridine Homocoupling of Pyridine cluster_homocoupling_grignard Homocoupling of Grignard Cyclopropyl MgBr Cyclopropyl MgBr Bicyclopropyl Bicyclopropyl Cyclopropyl MgBr->Bicyclopropyl Homocoupling 2-Cyclopropylpyridine 2-Cyclopropylpyridine Cyclopropyl MgBr->2-Cyclopropylpyridine Catalyst Catalyst 2,2'-Bipyridine 2,2'-Bipyridine Catalyst->2,2'-Bipyridine Catalyst->2-Cyclopropylpyridine 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->2,2'-Bipyridine Homocoupling

Caption: Reaction scheme for 2-cyclopropylpyridine synthesis and major byproduct pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylpyridine via Kumada-Type Coupling

This protocol is a representative procedure and may require optimization for your specific setup and scale.

Materials:

  • 2-Chloropyridine

  • Cyclopropylmagnesium bromide solution (in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an argon atmosphere, add 2-chloropyridine (1.0 eq) and Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Grignard Reagent Addition: Charge the dropping funnel with a solution of cyclopropylmagnesium bromide in THF (1.2-1.5 eq). Add the Grignard solution dropwise to the stirred reaction mixture over 1-2 hours.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Byproduct Analysis

The following table summarizes the common byproducts, their typical analytical signatures, and key preventative measures.

Byproduct Molecular Weight ( g/mol ) Typical GC-MS Elution Key ¹H NMR Signals (CDCl₃, δ ppm) Primary Prevention Strategy
2,2'-Bipyridine 156.18Elutes after 2-cyclopropylpyridine8.69 (d), 8.42 (d), 7.84 (t), 7.33 (t)[7][8]Maintain strict inert atmosphere; choose appropriate catalyst and ligand.[5]
Bicyclopropyl 82.14Elutes before 2-cyclopropylpyridineComplex multiplet around 0.2-0.8Slow addition of Grignard reagent.[5]
2-Propylpyridine 121.18Elutes close to 2-cyclopropylpyridine2.70 (t), 1.70 (sextet), 0.95 (t)Ensure high-quality Grignard reagent and controlled reaction conditions.

Analytical Workflow for Reaction Monitoring

Analytical_Workflow A Reaction Mixture Aliquot B Quench with Saturated NH4Cl A->B C Extract with Ethyl Acetate B->C D Dry Organic Layer (Na2SO4) C->D E GC-MS Analysis D->E F Identify & Quantify: - 2-Cyclopropylpyridine - 2-Chloropyridine (unreacted) - 2,2'-Bipyridine - Bicyclopropyl E->F

Caption: A typical workflow for the GC-MS analysis of a 2-cyclopropylpyridine reaction mixture.[9][10][11]

References

  • Cahiez, G., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. [Link]

  • Organic Syntheses. (2018). Procedure 10. [Link]

  • SpectraBase. (n.d.). 2,2-Bipyridine - Optional[1H NMR] - Spectrum. [Link]

  • Cahiez, G., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Publications. [Link]

  • Endean, R. T. (n.d.). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. [Link]

  • MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. [Link]

  • Organic Syntheses. (n.d.). Bipyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • datapdf.com. (n.d.). The Synthesis and Spectrum of 2-Cyclopropylpyridine*. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Procedure 3. [Link]

  • Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • SpringerLink. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • ResearchGate. (n.d.). (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]

  • ResearchGate. (n.d.). The yields of Kumada reaction of cyclohexylmagnesium bromide lithium.... [Link]

  • PubMed. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. [Link]

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Stability of 2-Cyclopropylisonicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Cyclopropylisonicotinic acid. It offers troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. The information presented herein is grounded in established principles of chemical stability testing and regulatory guidelines.

Introduction

2-Cyclopropylisonicotinic acid is a heterocyclic carboxylic acid with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring the integrity of experimental data, developing robust formulations, and meeting regulatory requirements. This document serves as a practical resource for navigating potential stability-related challenges during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-Cyclopropylisonicotinic acid?

For routine long-term storage, it is recommended to store 2-Cyclopropylisonicotinic acid at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is also crucial to protect the compound from moisture.[1] For short-term use, storage at room temperature is generally acceptable, as the compound is reported to be chemically stable under standard ambient conditions.[1]

Q2: I've observed a change in the color of my 2-Cyclopropylisonicotinic acid powder. What could be the cause?

A change in color could indicate degradation. This might be due to exposure to light, air (oxidation), or elevated temperatures over an extended period. It is crucial to re-analyze the material to assess its purity before further use.

Q3: My compound shows poor solubility in my desired solvent system. Could this be related to stability?

While solubility is an intrinsic property, changes in solubility over time can indicate degradation. Some degradation products may be less soluble than the parent compound, leading to difficulties in dissolution. If you notice a decrease in solubility compared to a fresh batch, it is advisable to investigate the purity of the material.

Q4: Are there any known incompatibilities with common excipients?

Specific compatibility studies for 2-Cyclopropylisonicotinic acid with a wide range of excipients are not extensively published. However, as a carboxylic acid, it may interact with basic excipients. It is also prudent to be cautious with excipients that have high levels of reactive impurities, such as peroxides in povidone or formaldehyde in some disintegrants, as these could potentially degrade the active pharmaceutical ingredient (API).[2][3] A thorough drug-excipient compatibility study is always recommended during formulation development.

Troubleshooting Guide: Common Issues in Stability Studies

This section addresses specific problems that may arise during forced degradation studies of 2-Cyclopropylisonicotinic acid and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough. The molecule is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).- Extend the duration of the stress study.- Increase the temperature for thermal degradation studies.- Ensure direct exposure to the light source in photostability studies.
Complete degradation of the compound. Stress conditions are too harsh.- Reduce the concentration of the stressor.- Shorten the exposure time.- For thermal studies, use a lower temperature.- Analyze samples at intermediate time points to capture the degradation profile before it reaches 100%.
Inconsistent or irreproducible degradation results. - Inaccurate preparation of stress solutions.- Fluctuations in temperature or humidity.- Inconsistent light exposure.- Non-homogeneity of the sample.- Ensure accurate and consistent preparation of all solutions.- Use calibrated and validated stability chambers.- For photostability, ensure a consistent distance and orientation of samples relative to the light source.- Thoroughly mix solutions to ensure homogeneity.
Appearance of multiple, poorly resolved peaks in the chromatogram. - Complex degradation pathway.- Sub-optimal chromatographic method.- Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve the resolution of degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the co-eluting peaks.
Mass balance issues (sum of parent drug and degradants is not close to 100%). - Formation of non-chromophoric degradation products.- Formation of volatile degradation products.- Degradants are not eluted from the HPLC column.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.- Employ Gas Chromatography (GC) to analyze for volatile degradants.- Modify the HPLC method to ensure all components are eluted.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of 2-Cyclopropylisonicotinic acid and to develop a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][5]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 2-Cyclopropylisonicotinic Acid Solution Prepare Stock Solution (e.g., in Methanol:Water) API->Solution Thermal Thermal Degradation (Solid & Solution, 80°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Solution->Thermal Photo Photostability (ICH Q1B light conditions) Solution->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Evaluate Data (Purity, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies of 2-Cyclopropylisonicotinic acid.

Acid and Base Hydrolysis
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of 2-Cyclopropylisonicotinic acid in a suitable solvent (e.g., a mixture of methanol and water).

    • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid to the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide to a separate aliquot of the stock solution.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples (acidic sample with base and basic sample with acid).

    • Analyze the samples by a stability-indicating HPLC method.

  • Expected Degradation Pathway: The primary degradation pathway under these conditions is likely the hydrolysis of the amide bond if the compound were an amide derivative. However, as a carboxylic acid, it is expected to be relatively stable to hydrolysis. The pyridine ring might undergo acid-catalyzed reactions at very harsh conditions.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of 2-Cyclopropylisonicotinic acid.

    • Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at various time points.

    • Analyze the samples by HPLC.

  • Expected Degradation Pathway: The pyridine ring is susceptible to N-oxidation. The cyclopropyl group could also be a site of oxidative cleavage under harsh conditions.

Thermal Degradation
  • Objective: To determine the stability of the compound at elevated temperatures.

  • Procedure:

    • Solid State: Place the solid powder in a controlled temperature and humidity chamber (e.g., 80°C).

    • Solution State: Prepare a solution of the compound and incubate it at a high temperature (e.g., 80°C).

    • Collect samples at various time points.

    • Analyze the samples by HPLC.

  • Expected Degradation Pathway: Thermal stress can lead to decarboxylation, although this typically requires very high temperatures for aromatic carboxylic acids. Ring opening of the cyclopropyl group is another possibility under severe thermal stress.[6][7]

Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of the compound.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][8]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[5][8]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

  • Expected Degradation Pathway: The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photochemical reactions such as photo-oxidation or rearrangement.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Stress (H2O2) cluster_thermal Thermal Stress (High Temp) cluster_photo Photolytic Stress (UV/Vis Light) Parent 2-Cyclopropylisonicotinic Acid N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Decarboxylation Decarboxylated Product (2-Cyclopropylpyridine) Parent->Decarboxylation Decarboxylation Ring_Opening Ring-Opened Products Parent->Ring_Opening Ring Opening Photo_Oxidation Photo-oxidized Products Parent->Photo_Oxidation Photo-oxidation Rearrangement Rearrangement Isomers Parent->Rearrangement Rearrangement

Caption: Potential degradation pathways of 2-Cyclopropylisonicotinic acid under stress conditions.

Data Summary Table for Stability Studies

Condition Parameter Result (Hypothetical) Potential Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24h< 5% degradationMinor unidentified peaks
Base Hydrolysis 0.1 M NaOH, 60°C, 24h~10% degradationIsomeric impurities
Oxidation 3% H₂O₂, RT, 24h~15% degradationN-oxide derivative
Thermal (Solid) 80°C, 7 days< 2% degradationNone detected
Thermal (Solution) 80°C, 7 days~8% degradationMinor decarboxylation
Photostability ICH Q1B conditions~12% degradationPhoto-oxidized products

References

  • Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET for 2-Cyclopropylisonicotinic acid.
  • MedCrave online. (2016-12-14).
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  • APIsec. (2025-10-21). Troubleshooting Guide for API Failure: Common Causes & Solutions.
  • Pharmaguideline. (Date not available).
  • NIH. (Date not available). Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450.
  • StabilityHub. (2025-11-22).
  • Science.gov. (Date not available). stability-indicating hplc method: Topics by Science.gov.
  • Semantic Scholar. (Date not available). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Lin.
  • BOC Sciences. (Date not available). Stability Testing of Active Pharmaceutical Ingredients.
  • Semantic Scholar. (Date not available).
  • PubMed. (Date not available).
  • Arkat USA. (Date not available). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Q Laboratories. (Date not available). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • YouTube. (2025-09-05). Complete Guide to ICH Stability Testing for APIs & FPPs.
  • ResearchGate. (2025-08-09). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Request PDF.
  • MDPI. (2024-01-31).
  • LCGC International. (Date not available). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubMed. (Date not available). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid ....
  • PMC. (Date not available).
  • Pharmaceutical Technology. (2016-05-02).
  • Physical Chemistry Chemical Physics. (2021-07-19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
  • ResearchGate. (2025-08-05). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • RSC Blogs. (2015-07-21). Re-routing aromatic degradation to give pyridine dicarboxylic acids.
  • PMC. (Date not available). The pH-dependence of enzymic ester hydrolysis.
  • MDPI. (2024-02-28).
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  • PMC. (Date not available).
  • SpringerLink. (2025-08-06).
  • ResearchGate. (2025-08-05). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • MDPI. (2019-04-14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (Date not available).
  • PMC. (2019-09-25). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques.
  • Cheméo. (Date not available). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
  • SpringerLink. (Date not available). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • PMC. (Date not available). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering.
  • ResearchGate. (2025-08-05).
  • Amazon S3. (Date not available).
  • Thermo Fisher Scientific. (Date not available). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • International Journal of Pharmaceutical Research & Allied Sciences. (Date not available). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
  • PubMed. (2022-12-20). Identification and analysis of the degradation products of chlorothalonil in vegetables.
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Technical Support Center: Side Reactions in the Synthesis of 2-Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-substituted isonicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. As a core structural motif in numerous pharmaceuticals and agrochemicals, the efficient synthesis of these molecules is paramount.[1] This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure product purity.

Section 1: Issues Arising from Nitrile Precursors

The hydrolysis of a 2-cyano-pyridine is a common and cost-effective route to 2-substituted isonicotinic acids.[2][3] However, controlling the hydrolysis to prevent the formation of intermediates or incomplete conversion can be challenging.

Q1: I am observing significant formation of the 2-carboxamide intermediate during the hydrolysis of my 2-cyano-6-methylpyridine precursor. How can I drive the reaction to the desired carboxylic acid?

A: This is a frequent issue. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5] Because amides are also susceptible to hydrolysis, the reaction conditions must be sufficiently forcing to convert both the starting nitrile and the intermediate amide to the final carboxylic acid.[6]

Causality & Troubleshooting:

  • Incomplete Hydrolysis: The amide is often more stable or hydrolyzes slower than the nitrile under certain conditions. If your reaction stalls at the amide, it indicates the conditions are too mild.

  • Mechanism Insight: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7] A similar activation occurs for the amide. To ensure full conversion, prolonged heating under strongly acidic or basic conditions is typically required.[6]

Recommended Actions:

  • Increase Reaction Time and/or Temperature: The most straightforward approach is to extend the reaction time or increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the amide intermediate.[8]

  • Use Stronger Acid/Base: Switching from dilute HCl or H₂SO₄ to a more concentrated solution can accelerate the hydrolysis of the stable amide intermediate. Similarly, using a higher concentration of NaOH or KOH for basic hydrolysis can be effective.

  • Change of Solvent: If using aqueous acid, consider switching to a higher-boiling solvent like dioxane with aqueous HCl to allow for higher reaction temperatures.

Q2: My nitrile hydrolysis is very slow and incomplete, leaving a large amount of starting material. I'm concerned that harsh conditions will degrade my product. How can I achieve full conversion under milder conditions?

A: While harsh conditions ensure complete hydrolysis, they can be detrimental to sensitive functional groups on your molecule. The key is to facilitate the hydrolysis without resorting to excessively high temperatures or pH extremes.

Causality & Troubleshooting:

  • Poor Solubility: The organic nitrile may have poor solubility in the aqueous reaction medium, leading to a slow, diffusion-controlled reaction.

  • Insufficient Acid/Base: The concentration of the acid or base may be too low to effectively catalyze the hydrolysis of both the nitrile and the intermediate amide.

Recommended Actions:

  • Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle hydroxide ions into the organic phase, accelerating the reaction at lower temperatures.

  • Co-solvents: Employing a water-miscible co-solvent like ethanol, methanol, or dioxane can improve the solubility of the starting nitrile and facilitate a more homogeneous reaction.

  • Milder Hydrolysis Methods: Specific reagents are known to promote nitrile hydrolysis under less aggressive conditions. For example, using an alkaline solution of hydrogen peroxide (or its solid form, Urea-Hydrogen Peroxide) can be a mild method for converting nitriles.[9]

Table 1: Troubleshooting Nitrile Hydrolysis
IssueProbable CauseRecommended Solution
Amide intermediate observedInsufficiently forcing conditionsIncrease temperature/time; use more concentrated acid/base.
Incomplete conversionPoor solubility; mild conditionsUse a co-solvent; consider phase-transfer catalysis; extend reaction time.
Product degradationConditions are too harshUse milder specific reagents (e.g., UHP); carefully control temperature.[9]

Section 2: Side Reactions in Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for installing substituents at the 2-position of a pyridine ring.[10][11] However, these reactions are susceptible to side reactions, most notably homocoupling.

Q3: My Suzuki coupling of 2-bromoisonicotinic acid with an arylboronic acid is plagued by the formation of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling is a common and frustrating side reaction in Suzuki couplings. It consumes your valuable boronic acid and complicates purification.[12] The primary cause is often the presence of oxygen, which interferes with the catalytic cycle.[13]

Causality & Troubleshooting:

  • Oxidative Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the boronic acid, leading to its homocoupling. It can also interfere with the Pd(0) catalyst.[13][14]

  • Mechanism Insight: The standard Suzuki catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.[15] Oxygen can disrupt this cycle, promoting a separate pathway where two boronic acid molecules couple.

Recommended Actions:

  • Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvent, substrates, and base). This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Ensure your boronic acid is pure. Some impurities can promote homocoupling. Using more stable boronate esters (e.g., pinacol esters) can also mitigate this side reaction.[12]

  • Optimize Catalyst and Ligands: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling. Using highly active phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

  • Control Base Addition: The base is required to activate the boronic acid for transmetallation.[15] Ensure the base is fully dissolved and added appropriately as per the protocol. In some cases, a slower addition of the base can be beneficial.

Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
  • To a dry Schlenk flask under an argon atmosphere, add the 2-haloisonicotinic acid derivative, the boronic acid (or boronate ester), and the base (e.g., K₂CO₃, Cs₂CO₃).

  • Add the anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Degassing: Submerge the flask in a sonicator bath and bubble argon through the stirred solution via a long needle for 30 minutes. Alternatively, perform at least three freeze-pump-thaw cycles.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS until the starting halide is consumed.

  • Work-up the reaction under standard procedures.

Diagram: Troubleshooting Low Yield in Suzuki Coupling

Here is a logical workflow to diagnose and solve issues with low yield, particularly focusing on the homocoupling side reaction.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_homocoupling Significant Homocoupling Product Observed? start->check_homocoupling check_sm Starting Material Unreacted? check_homocoupling->check_sm No degas Improve Degassing Protocol (Ar bubbling, Freeze-Pump-Thaw) check_homocoupling->degas Yes catalyst Check Catalyst Activity (Use fresh catalyst/ligand) check_sm->catalyst Yes other Other Side Reactions or Purification Loss check_sm->other No reagents Use High-Purity Boronic Acid or Pinacol Ester degas->reagents conditions Optimize Reaction Conditions (Increase temp, change solvent/base) catalyst->conditions

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Section 3: General Synthesis & Purification FAQs

Q4: I am attempting to oxidize 2,4-dimethylpyridine to 2-methyl-isonicotinic acid, but the reaction is messy with low yields. What is causing this?

A: The oxidation of alkylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards oxidation compared to alkylbenzenes.[8] Achieving selective oxidation of one methyl group over another and preventing over-oxidation to undesired byproducts requires careful control of reaction conditions.

Causality & Troubleshooting:

  • Over-oxidation: Strong oxidants like potassium permanganate (KMnO₄) can lead to over-oxidation, potentially causing ring cleavage or decarboxylation of the product under harsh conditions.[8]

  • Low Reactivity: The electron-withdrawing nitrogen atom makes the methyl groups less susceptible to oxidation than, for example, the methyl group of toluene.

Recommended Actions:

  • Choice of Oxidant: Use a milder or more selective oxidizing agent. While KMnO₄ is common, controlling the stoichiometry and temperature is critical. Other methods, like nitric acid oxidation or catalytic oxidation with molecular oxygen and a suitable catalyst, may offer better control.[3]

  • Protecting Groups: In some cases, it may be advantageous to protect the pyridine nitrogen as an N-oxide. The N-oxide is more electron-rich, which can facilitate oxidation of the alkyl side chains. The N-oxide can then be easily removed in a subsequent step.[16]

  • Stepwise Approach: Consider a stepwise approach where the methyl group is first halogenated (e.g., via free-radical bromination) and then hydrolyzed to the carboxylic acid. This multi-step route can sometimes provide a cleaner product than direct oxidation.

Diagram: Nitrile Hydrolysis Pathway

This diagram illustrates the sequential nature of nitrile hydrolysis, highlighting the amide intermediate that can sometimes be isolated as a side product.

Nitrile_Hydrolysis RCN 2-Cyano-Pyridine (Nitrile) Amide 2-Carboxamido-Pyridine (Amide Intermediate) RCN->Amide +H₂O (Mild Conditions) Acid Isonicotinic Acid (Final Product) Amide->Acid +H₂O (Forcing Conditions)

Caption: Reaction pathway for nitrile hydrolysis.

Q5: Why is it so difficult to directly functionalize the pyridine ring at the C2 position without pre-functionalized starting materials?

A: The direct C-H functionalization of pyridine is a significant challenge in organic synthesis due to the intrinsic electronic properties of the heterocycle.[1][17]

Causality & Troubleshooting:

  • Electron Deficiency: The electronegative nitrogen atom makes the pyridine ring electron-deficient, deactivating it towards electrophilic aromatic substitution, which is a common method for functionalizing benzene rings.[8]

  • Nitrogen Coordination: The lone pair of electrons on the nitrogen atom readily coordinates to metal catalysts and Lewis acids.[18] This can "poison" the catalyst or direct the reaction to an undesired position.

  • Regioselectivity: When functionalization does occur, it is often difficult to control the regioselectivity, with reactions sometimes favoring the C3 or C4 positions depending on the mechanism (e.g., electrophilic, nucleophilic, or radical).[18][19]

Strategies to Overcome These Challenges: While difficult, several strategies have been developed for direct functionalization:

  • N-Oxide Chemistry: Converting the pyridine to a pyridine-N-oxide activates the C2 and C4 positions towards nucleophilic attack and certain metal-catalyzed C-H functionalizations.[16][20] The N-oxide can be removed later.

  • Directed Metalation: Using a directing group at a nearby position can allow for regioselective deprotonation and subsequent reaction with an electrophile.

  • Minisci-type Reactions: Radical reactions are often effective for functionalizing electron-deficient heterocycles like pyridine, typically at the C2 and C4 positions.[18]

By understanding the mechanistic basis for these common side reactions, you can rationally design your experiments to minimize byproduct formation and maximize the yield and purity of your target 2-substituted isonicotinic acids.

References

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Kallan, N. C., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Maity, S. S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(29), 5671-5707. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of pyridines. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • Angene. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-6-methylnicotinic Acid. Retrieved from [Link]

  • Jana, A., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16048-16057. [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). C–H functionalization of pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Iproniazid. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (2015). Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. Retrieved from [Link]

  • ScienceDirect. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

  • MDPI. (2023). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Bulletin of the Karaganda university. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ResearchGate. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

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Technical Support Center: Improving the Regioselectivity of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of pyridine. The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals, yet its selective modification remains a significant synthetic challenge.[1][2][3][4] This resource aims to equip you with the knowledge to navigate the complexities of pyridine chemistry and achieve your desired regiochemical outcomes.

Understanding the Pyridine Ring: A Foundation for Regioselectivity

The functionalization of pyridine is complicated by its inherent electronic properties. The electronegative nitrogen atom creates an electron-deficient (π-deficient) aromatic system, which deactivates the ring towards electrophilic aromatic substitution, a common strategy for functionalizing benzene derivatives.[2][5] Instead, the pyridine ring is more susceptible to nucleophilic attack and radical substitution.[5]

The positions on the pyridine ring exhibit different reactivities:

  • C2 (α) and C4 (γ) positions: These positions are the most electron-deficient and are therefore the primary sites for nucleophilic attack and metalation.

  • C3 (β) position: This position is the most electron-rich carbon and is the preferred site for electrophilic substitution, although such reactions are generally sluggish.[5]

This inherent reactivity profile is the root of many regioselectivity challenges. The following sections will provide detailed guidance on how to control and direct functionalization to your desired position.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on pyridine failing or giving low yields?

A1: The pyridine nitrogen acts as a Lewis base and readily coordinates with Lewis acid catalysts (e.g., AlCl₃) required for many electrophilic aromatic substitutions like Friedel-Crafts reactions. This deactivates the catalyst and further deactivates the ring towards electrophilic attack.[6] Direct nitration and sulfonation of pyridine are also notoriously difficult and require harsh conditions.[5]

  • Expert Insight: To circumvent this, consider using pyridine N-oxides. The N-oxide functionality activates the C2 and C4 positions towards electrophilic attack and can be readily removed after the desired functionalization.[5][7]

Q2: I am attempting a C-H functionalization. Which position should I expect to be functionalized?

A2: In the absence of directing groups, transition-metal-catalyzed C-H functionalization of pyridine typically occurs at the C2 position.[8][9] This is due to the directing effect of the nitrogen atom, which coordinates to the metal catalyst, bringing the C2-H bond into close proximity for activation.

Q3: What is the Minisci reaction and why am I getting a mixture of C2 and C4 isomers?

A3: The Minisci reaction is a powerful method for the alkylation and acylation of electron-deficient heterocycles using nucleophilic carbon-centered radicals. For pyridine, the reaction typically occurs under acidic conditions to protonate the nitrogen, further activating the ring. However, both the C2 and C4 positions are activated, often leading to a mixture of regioisomers.[10] The ratio of these isomers can be influenced by steric factors and the specific radical used.

  • Troubleshooting Tip: To improve selectivity, consider using N-functionalized pyridinium salts, which can offer exquisite regiocontrol under milder, acid-free conditions.[10] Another strategy is to introduce a removable blocking group at the more reactive C2 position to direct the radical addition to the C4 position.[11][12]

Q4: How can I achieve functionalization at the C3 (meta) position?

A4: C3 functionalization is challenging due to the intrinsic electronic properties of the pyridine ring.[4][13] However, several strategies have been developed:

  • Directed Metalation: While C2 is the kinetically favored site for deprotonation, thermodynamic control or the use of specific directing groups can favor C3 lithiation.

  • Transition Metal Catalysis: Certain iridium-based catalysts have been shown to promote meta-selective C-H alkylation.[6]

  • Dearomatization-Rearomatization: This involves the temporary conversion of the pyridine into a non-aromatic intermediate, which can then be functionalized at the desired position before rearomatization.[4][14]

Troubleshooting Guides

Problem 1: Poor or Incorrect Regioselectivity in Directed ortho-Metalation (DoM)

Symptoms:

  • A mixture of C2 and C6 lithiated products is observed for a 3-substituted pyridine.

  • Lithiation occurs at an unexpected position.

  • Low yield of the desired regioisomer.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Base The choice of organolithium base is critical. Sterically hindered bases like LDA or LTMP can prevent problematic nucleophilic addition to the C=N bond, which can be an issue with n-BuLi or s-BuLi.[15]1. Switch to a hindered base: If you are using n-BuLi or s-BuLi and observing side products from nucleophilic addition, switch to LDA or LTMP.[15] 2. Optimize temperature: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions.[15]
Weak Directing Group The directing metalating group (DMG) may not be effective enough to overcome the intrinsic reactivity of the pyridine ring.1. Choose a stronger DMG: Consult the literature for a ranking of DMGs for pyridine lithiation. Generally, CONR₂, OCONR₂, and oxazolinyl groups are powerful directing groups. 2. Consider a two-step approach: If direct lithiation is not selective, consider a halogen-lithium exchange from a pre-functionalized pyridine.
Thermodynamic vs. Kinetic Control The initially formed kinetic product may rearrange to a more stable thermodynamic product over time or at higher temperatures.1. Quench at low temperature: After adding the lithiating agent and stirring for the optimal time, quench the reaction with your electrophile at low temperature to trap the kinetic product. 2. Vary the reaction time: A time-course study can reveal if the regioselectivity changes over time.
Problem 2: Low Yield in Transition-Metal-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of starting material.

  • Formation of significant amounts of homocoupled or decomposition products.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Deactivation The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[11]1. Use a protecting group: Temporarily protect the pyridine nitrogen (e.g., as an N-oxide) to prevent catalyst inhibition.[11] 2. Increase catalyst loading: While not ideal, a higher catalyst loading can sometimes overcome partial deactivation.
Ligand Selection The chosen ligand may not be suitable for the specific transformation.1. Employ bulky, electron-rich ligands: Buchwald-type phosphine ligands are often effective in stabilizing the catalyst and promoting the desired reactivity.[11] 2. Screen a ligand library: If possible, perform a high-throughput screen of different ligands to identify the optimal one for your system.
Poor Substrate Reactivity The halopyridine or other starting material may be inherently unreactive. For example, 4-halopyridines can be less reactive than their 2- or 3-substituted counterparts.[11]1. Consider a more active catalyst: A more active palladium precatalyst or a different metal like nickel might be necessary.[11] 2. Change the leaving group: If using a chloropyridine, switching to a bromo- or iodopyridine will increase reactivity.
Suboptimal Reaction Conditions Temperature, solvent, and additives can all have a significant impact on yield.1. Increase the temperature: Higher temperatures can often improve the rate of sluggish cross-coupling reactions.[11] 2. Solvent screen: The polarity and coordinating ability of the solvent can influence catalyst performance. Screen a range of solvents (e.g., toluene, dioxane, DMF). 3. Use additives: Additives like TMEDA can sometimes enhance catalyst performance.[11]

Visualizing Pyridine Functionalization Strategies

Diagram 1: Intrinsic Reactivity of the Pyridine Ring

Caption: Electronic properties and favored reaction types at each position of the pyridine ring.

Diagram 2: Decision Workflow for Regioselective Pyridine Functionalization

Functionalization_Workflow start Desired Regiochemistry? c2 C2-Functionalization start->c2 c3 C3-Functionalization start->c3 c4 C4-Functionalization start->c4 c2_method1 Directed ortho-Metalation (DoM) with DMG at C3 c2->c2_method1 c2_method2 Transition-Metal-Catalyzed C-H Activation c2->c2_method2 c3_method1 Electrophilic Substitution (e.g., on N-Oxide) c3->c3_method1 c3_method2 Specialized Transition- Metal Catalysis (e.g., Ir) c3->c3_method2 c3_method3 Dearomatization/ Rearomatization c3->c3_method3 c4_method1 Nucleophilic Addition to N-Activated Pyridinium c4->c4_method1 c4_method2 Minisci Reaction with C2-Blocking Group c4->c4_method2 c4_method3 Conversion to Phosphonium Salt & Nucleophilic Displacement c4->c4_method3

Caption: A decision tree for selecting a functionalization strategy based on the target regioisomer.

Diagram 3: Troubleshooting Flowchart for Low Yield in Cross-Coupling

Troubleshooting_Flowchart decision decision solution solution start Low Yield in Pyridine Cross-Coupling q1 Is catalyst deactivation by N-coordination suspected? start->q1 s1 Protect Pyridine N (e.g., N-oxide formation) q1->s1 Yes q2 Is the ligand optimal? q1->q2 No s1->q2 s2 Screen bulky, electron-rich phosphine ligands q2->s2 No q3 Is the halopyridine reactive enough? q2->q3 Yes s2->q3 s3 Switch to Br or I analogue; Consider Ni catalyst q3->s3 No q4 Are reaction conditions optimized? q3->q4 Yes s3->q4 s4 Increase temperature; Screen solvents q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: A step-by-step diagnostic workflow for troubleshooting low-yielding pyridine cross-coupling reactions.

References

Sources

Technical Support Center: Synthesis of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Cyclopropylisonicotinic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important pharmaceutical intermediate. Our goal is to provide practical, experience-driven solutions to common challenges encountered during the synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured in a question-and-answer format to directly address specific issues you may face in the lab.

The most common and scalable synthetic route to 2-Cyclopropylisonicotinic acid involves two key transformations:

  • Palladium- or Nickel-catalyzed Cross-Coupling: Installation of the cyclopropyl group onto the C2 position of a pyridine ring, typically via a Negishi coupling between a 2-halopyridine derivative and a cyclopropylzinc reagent.

  • Functional Group Interconversion: Conversion of a precursor group at the C4 position (commonly a nitrile) into the final carboxylic acid moiety via hydrolysis.

This guide is divided into sections addressing troubleshooting for each of these critical steps, followed by general FAQs on purification and analysis.

Part 1: Troubleshooting the Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful tool for C-C bond formation, but its application to heteroaromatic systems like pyridine can be challenging.[1][2] The pyridine nitrogen can coordinate to the metal catalyst, potentially leading to inhibition or catalyst deactivation.[3][4] This section addresses the most common failures in this step.

Core Workflow: Negishi Coupling for 2-Cyclopropyl-4-cyanopyridine

G cluster_0 Reagent Preparation cluster_1 Coupling Reaction cluster_2 Workup & Isolation A Activate Zinc Dust (e.g., with I2, TMSCl) B Prepare Cyclopropylzinc Bromide (From Cyclopropyl Bromide + Zn*) A->B In THF under N2 D Add Cyclopropylzinc Bromide Solution B->D Transfer via cannula C Charge Reactor with 2-chloro-4-cyanopyridine, Pd Catalyst & Ligand C->D E Heat Reaction to Target Temperature (e.g., 50-70 °C) D->E F Quench Reaction (e.g., with aq. NH4Cl) E->F After reaction completion (TLC/LCMS) G Extract with Organic Solvent (e.g., EtOAc, Toluene) F->G H Purify via Chromatography or Crystallization G->H

Caption: General workflow for the Negishi coupling step.

Question 1: My Negishi coupling reaction stalls at 30-60% conversion, even with extended reaction times or gentle heating. What is causing this?

Answer:

Reaction stalling is a classic problem in palladium-catalyzed cross-couplings, particularly with heteroaromatic substrates. The primary causes are typically related to catalyst health or reagent stability.

  • Probable Cause 1: Catalyst Deactivation/Inhibition. This is the most likely culprit. The 2-substituted pyridine product can act as a bidentate ligand, coordinating strongly to the palladium center and inhibiting the catalytic cycle.[3][4] Additionally, impurities in the starting materials or solvent (e.g., water, oxygen) can lead to the formation of inactive palladium species (e.g., Pd black).

  • Probable Cause 2: Degradation of the Organozinc Reagent. Cyclopropylzinc bromide is a reactive organometallic reagent.[5][6] If your reaction setup has trace amounts of moisture or oxygen, the reagent will be quenched via protonolysis or oxidation, respectively. This effectively reduces the stoichiometry of your nucleophile, leading to incomplete conversion of the electrophile.

  • Probable Cause 3: Poor Quality of Starting Halide. While less common, impurities in the 2-chloro-4-cyanopyridine could contain catalyst poisons (e.g., sulfur-containing compounds).

Troubleshooting Decision Tree

G Start Reaction Stalls at <70% Conversion Q1 Was the Cyclopropylzinc Bromide Reagent Freshly Prepared & Titrated? Start->Q1 A1_No Re-prepare and titrate the organozinc reagent under strictly inert conditions. Ensure Zn is fully activated. Q1->A1_No No A1_Yes Organozinc reagent is likely viable. Q1->A1_Yes Yes Q2 Which Catalyst/Ligand System was Used? A1_Yes->Q2 A2_Standard Consider a more robust catalyst. Switch to a modern pre-catalyst (e.g., SPhos G3) or a more sterically hindered, electron-rich ligand (e.g., Xantphos, RuPhos). Q2->A2_Standard Standard (e.g., Pd(PPh3)4) A2_Robust Catalyst system is likely appropriate. Q2->A2_Robust Robust (e.g., Pd2(dba)3/SPhos) Q3 Was the reaction run under strictly anhydrous/anaerobic conditions? A2_Robust->Q3 A3_No Improve inert atmosphere technique. Degas solvent thoroughly (freeze-pump-thaw or sparge with Argon). Use freshly dried glassware. Q3->A3_No No A3_Yes Consider slow addition of the organozinc reagent to maintain low instantaneous concentration and minimize side reactions. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting a stalled Negishi reaction.

Experimental Protocol: Preparation and Titration of Cyclopropylzinc Bromide
  • Zinc Activation: To a flame-dried, three-neck flask under a positive pressure of nitrogen, add zinc dust (3.0 equiv.). Add anhydrous THF and stir vigorously. Add 1,2-dibromoethane (~5 mol%) and heat gently with a heat gun until bubbling is observed. Cool to room temperature, then add trimethylsilyl chloride (~3 mol%) and stir for 30 minutes.

  • Formation: To the activated zinc slurry at 0 °C, add a solution of cyclopropyl bromide (2.5 equiv.) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 4 hours. A greyish, cloudy solution should form.

  • Settling & Transfer: Stop stirring and allow the excess zinc to settle for 2-3 hours. The supernatant containing the organozinc reagent can be carefully transferred via cannula to another dry, nitrogen-flushed flask for storage or direct use.

  • Titration (Iodometric): Transfer a 1.0 mL aliquot of the reagent solution via syringe to a flask containing a stirred solution of iodine (a known excess amount) in anhydrous THF at 0 °C. Allow the mixture to stir for 10 minutes. Quench with a saturated aqueous solution of Na₂S₂O₃ and titrate the excess iodine with a standardized Na₂S₂O₃ solution using a starch indicator. The difference in iodine consumed reveals the molarity of the organozinc reagent.

Question 2: My main isolated product is 2,2'-bipyridine, not the desired cyclopropyl-pyridine. What's happening?

Answer:

The formation of symmetrical 2,2'-bipyridines is a result of the homocoupling of your 2-chloro-4-cyanopyridine starting material.[7] This side reaction is also catalyzed by palladium or nickel and becomes competitive with the desired cross-coupling under certain conditions.

  • Causality: Homocoupling is often favored when the rate of transmetalation (transfer of the cyclopropyl group from zinc to palladium) is slow relative to the rate of a competing reductive elimination pathway involving two pyridine units. This can be exacerbated by:

    • High reaction temperature. Higher temperatures can sometimes promote side reactions.

    • Catalyst/Ligand Choice. Some ligand systems are more prone to homocoupling than others.

Solutions & Mitigation Strategies
ParameterRecommended ChangeRationale
Reagent Stoichiometry Increase equivalents of Cyclopropylzinc Bromide (from 1.2 to 1.5-2.0 equiv.).Pushes the equilibrium towards the desired cross-coupling pathway by ensuring a higher concentration of the nucleophile.
Reaction Temperature Lower the reaction temperature (e.g., from 70 °C to 40-50 °C).Favors the generally lower activation energy pathway of the desired cross-coupling over side reactions.
Catalyst System Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).These ligands promote faster reductive elimination of the desired product, outcompeting the homocoupling pathway.
Addition Mode Add the 2-chloro-4-cyanopyridine solution slowly to the mixture of the catalyst and the organozinc reagent.This "inverse addition" maintains a low concentration of the electrophile, minimizing the chance of two molecules interacting at the catalyst center.

Part 2: Troubleshooting the Nitrile Hydrolysis

The final step, converting the 4-cyano group to a carboxylic acid, is typically achieved through acid- or base-mediated hydrolysis. While seemingly straightforward, this step can present challenges related to incomplete conversion and purification.

Question 3: My hydrolysis of 2-cyclopropyl-4-cyanopyridine stops at the amide (2-cyclopropylisonicotinamide). How can I drive the reaction to the carboxylic acid?

Answer:

This is a very common issue. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. The second step, hydrolysis of the amide to the carboxylic acid, often requires more forcing conditions (higher temperature, longer time, or stronger acid/base concentration) than the first step.[8][9]

  • Under Basic Conditions (e.g., NaOH/H₂O):

    • Increase Temperature: If you are running the reaction at 80-90 °C, increase the temperature to reflux (≥100 °C).

    • Increase Reaction Time: Amide hydrolysis can be slow. Monitor the reaction by TLC or LCMS and expect reaction times of 12-24 hours.

    • Increase Base Concentration: Use a higher concentration of NaOH (e.g., 6M to 12M) or a stronger base like KOH.

  • Under Acidic Conditions (e.g., H₂SO₄/H₂O):

    • Use Concentrated Acid: A mixture of concentrated H₂SO₄ and water (e.g., 50-75% v/v) is typically required.

    • Elevated Temperatures: Heating to 100-130 °C is standard for this transformation.

Caution: Be aware that highly forcing conditions can potentially lead to degradation of the desired product. Stepwise optimization is recommended.

Protocol: Robust Basic Hydrolysis to Isonicotinic Acid
  • To a round-bottom flask equipped with a reflux condenser, add 2-cyclopropyl-4-cyanopyridine (1.0 equiv.).

  • Add a 10M aqueous solution of sodium hydroxide (10-15 volumes).

  • Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.

  • Monitor the reaction progress every 4 hours by taking a small aliquot, neutralizing it, and analyzing by TLC or LCMS. Look for the disappearance of both the starting nitrile and the intermediate amide.

  • Once complete (typically 16-24 hours), cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~3-4. The product will precipitate as a solid.

  • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: General FAQs and Purification

Question 4: I've successfully synthesized the 2-Cyclopropylisonicotinic acid, but it's difficult to purify. Standard silica gel chromatography gives poor recovery. What are my options?

Answer:

2-Cyclopropylisonicotinic acid is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This can cause it to behave as a zwitterion, leading to strong interactions with silica gel and poor chromatographic performance.

  • Recommended Purification Method: Acid/Base Extraction & Crystallization.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with 2M HCl to a pH of ~3-4.

    • The pure product should precipitate out of the solution. If it oils out, extract it back into a clean organic solvent (like ethyl acetate or dichloromethane), dry the organic layer with Na₂SO₄, and evaporate the solvent to obtain the purified solid.

    • For highest purity, the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol).

Question 5: What are the key analytical signatures I should look for to confirm the structure of 2-Cyclopropylisonicotinic acid?

Answer:

A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous structure confirmation.

Analytical MethodExpected Key Features
¹H NMR (in DMSO-d₆)- Carboxylic Acid Proton: A very broad singlet, typically >12 ppm. - Pyridine Protons: Three distinct signals in the aromatic region (typically 7.5-8.7 ppm), showing characteristic pyridine coupling patterns. - Cyclopropyl Protons: A multiplet for the CH group (~2.2 ppm) and two multiplets for the CH₂ groups (~1.0-1.3 ppm).
¹³C NMR (in DMSO-d₆)- Carbonyl Carbon: Signal around 165-170 ppm. - Pyridine Carbons: Five signals in the aromatic region, with the C-COOH and C-cyclopropyl carbons being quaternary and often having lower intensity. - Cyclopropyl Carbons: Signals in the aliphatic region, typically below 20 ppm.
LC-MS (ESI+) - [M+H]⁺: Expected m/z of 164.07.
LC-MS (ESI-) - [M-H]⁻: Expected m/z of 162.05.

References

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. Organic Letters. [Link]

  • Reasons for stalling of a Negishi coupling? Reddit r/Chempros. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Springer. [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? ResearchGate. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. ResearchGate. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. NIH National Library of Medicine. [Link]

  • Bipyridine. Organic Syntheses. [Link]

Sources

Technical Support Center: Catalyst Residue Removal in the Synthesis of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for Active Pharmaceutical Ingredient (API) purification. This guide is specifically designed for researchers, chemists, and process development professionals working on the synthesis of 2-Cyclopropylisonicotinic acid and related heterocyclic compounds. The removal of metal catalyst residues is a critical, non-negotiable step in API manufacturing to ensure product safety, stability, and regulatory compliance. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues I should expect in my 2-Cyclopropylisonicotinic acid synthesis?

A: The synthesis of complex molecules like 2-Cyclopropylisonicotinic acid often involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[1][2] Therefore, the primary metallic impurity of concern is palladium. This residual palladium can exist in various oxidation states, including soluble Pd(II) species and colloidal or nanoparticle Pd(0).[1] The nature of the residue is highly dependent on the specific catalytic cycle and the reaction work-up conditions.

Q2: Why is the complete removal of these catalyst residues so critical?

A: There are three primary drivers for stringent catalyst removal:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) enforce strict limits on elemental impurities in final drug products.[3] Palladium is a Class 2B element (moderately toxic), and its concentration in the final API must be rigorously controlled.

  • Product Stability and Integrity: Residual metals can act as unwanted catalysts in downstream steps or during storage, potentially leading to the formation of impurities or degradation of the API.

  • Economic Viability: Palladium is a precious metal. On an industrial scale, efficient removal and recovery of the catalyst from waste streams can be an economic necessity.[1][2]

Q3: What are the primary methods for removing palladium residues?

A: The most common methods can be broadly categorized as follows:

  • Recrystallization: A classic purification technique that separates the product from impurities based on differences in solubility. While effective, it can sometimes lead to significant product loss.[1][2]

  • Adsorption on Activated Carbon: Activated carbon is a low-cost adsorbent that can remove palladium. However, its non-specific nature can also lead to the adsorption of the desired product, reducing yield.[1]

  • Metal Scavengers: These are materials with functional groups that have a high affinity for the target metal.[1] They are designed to selectively bind to the metal, allowing for its removal by simple filtration.[3] Common types include silica-based and polymer-supported scavengers functionalized with thiols, amines, or phosphines.[3]

  • Extraction: A liquid-liquid extraction can be used to wash out water-soluble catalyst species from an organic solution containing the product.[4]

  • Chromatography: While highly effective, column chromatography is often less desirable for large-scale production due to high solvent consumption and cost.

Q4: How do I select the most appropriate removal method for my process?

A: The optimal choice depends on several factors: the scale of your synthesis, the required final purity, the cost of materials, and the stability of your API. For early-stage research, recrystallization might be sufficient. For process development and scale-up, where yield and purity are paramount, metal scavengers often provide the most robust and efficient solution, capable of reducing palladium levels to below 1 ppm without significant product loss.[5] A screening of different methods is highly recommended.

Troubleshooting Guide: Field-Proven Solutions

This section addresses specific experimental challenges in a problem/solution format.

Problem 1: After my initial work-up and filtration, the solution containing my 2-Cyclopropylisonicotinic acid has a persistent grey/black tint, and palladium levels are very high (>200 ppm).

Cause: This strongly indicates the presence of colloidal or nanoparticle Pd(0), which is often too fine to be removed by standard filtration. This is common after reactions like Suzuki or Heck couplings.

Solution: Filtration Aid & Adsorbent Treatment

  • Initial Debulking: Treat the solution with a filtration aid like Celite®. This can help agglomerate the fine palladium particles, making them easier to filter.

  • Procedure:

    • Add a small amount of Celite® (e.g., 0.5-1.0x the weight of the catalyst used) to your crude product solution.

    • Stir the slurry for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of Celite® in a Büchner funnel.

    • Wash the filter cake with a fresh portion of the reaction solvent to ensure full recovery of your product.

  • Rationale: This step physically removes the bulk of the heterogeneous palladium, which is crucial before employing more selective methods like scavengers. Some studies have shown that simple filtration through a filter aid can be sufficient to control palladium levels when it is present in a macroscopic form.[6]

Problem 2: Recrystallization improved the visual purity of my product, but ICP-MS analysis shows palladium levels are still stuck at 50-100 ppm.

Cause: Recrystallization is effective at removing suspended solids and some impurities, but it is often inefficient at removing soluble palladium species or very fine colloids that can get trapped in the crystal lattice of your product.

Solution: Implement a Metal Scavenger Protocol Metal scavengers are the industry standard for reducing palladium to the low ppm or even ppb levels required for APIs.[2] Thiol-based scavengers are particularly effective as they can break down palladium complexes and bind strongly to the metal.[2]

Scavenger_Workflow cluster_start Initial State cluster_screening Scavenger Screening cluster_optimization Process Optimization cluster_end Final Product start Crude Product Solution (Pd > 20 ppm after initial work-up) screen Screen Scavengers: - Silica-Thiol (e.g., SiliaMetS Thiol) - Polymer-Thiol (e.g., Smopex-111) - Activated Carbon (as baseline) start->screen protocol Protocol: 1. Take aliquots of crude solution. 2. Add different scavengers (e.g., 5-10 wt% eq.). 3. Stir at RT or elevated temp (e.g., 60°C) for 1-4h. 4. Filter and analyze filtrate via ICP-MS. screen->protocol optimize Optimize Best Scavenger: - Scavenger Loading (wt%) - Temperature - Time screen->optimize Select most effective scavenger scale_up Scale-Up Process optimize->scale_up end_node Purified 2-Cyclopropylisonicotinic Acid (Pd < 10 ppm) scale_up->end_node

Caption: Decision workflow for selecting and implementing a palladium scavenger.

Objective: To reduce residual palladium in a solution of 2-Cyclopropylisonicotinic acid to <10 ppm.

Materials:

  • Crude solution of 2-Cyclopropylisonicotinic acid in an organic solvent (e.g., Toluene, Ethyl Acetate).

  • Selected Palladium Scavenger (e.g., Silica-Thiol based).

  • Inert atmosphere setup (Nitrogen or Argon), if required.

  • Filtration apparatus (Büchner funnel, filter paper, or cartridge).

  • ICP-MS or AAS for palladium concentration analysis.[3]

Procedure:

  • Determine Initial Concentration: Before beginning, take a sample of your crude solution and submit it for ICP-MS or AAS analysis to establish a baseline palladium concentration.[3]

  • Add Scavenger: To the stirred solution of your crude product, add the selected scavenger. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Incubation: Stir the mixture at a defined temperature. Many scavenging processes work well at room temperature, but efficiency can often be improved by heating to 40-80°C.[2] A typical duration is 1-4 hours. The optimal time and temperature should be determined during screening.

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature if heated, and filter to remove the scavenger-metal complex.[3] If using a loose scavenger resin, filter through a pad of Celite to ensure all fine particles are removed. If using a scavenger cartridge, pass the solution through the cartridge.

  • Rinse: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Determine Final Concentration: Collect the filtrate and submit a sample for final palladium analysis to confirm the success of the procedure.[3]

Problem 3: My product is highly polar and shows some solubility in water. I am losing significant yield during aqueous extractions.

Cause: 2-Cyclopropylisonicotinic acid, being a carboxylic acid with a nitrogen-containing ring, possesses amphiphilic properties. Aggressive aqueous washes, especially at neutral or basic pH where the carboxylate salt is formed, can lead to product loss into the aqueous phase.

Solution: pH-Controlled Extraction and/or Solvent Selection

  • Acidic Wash: Perform the aqueous wash under acidic conditions (e.g., pH 2-3 using dilute HCl). This ensures the carboxylic acid remains in its protonated, less polar form, minimizing its solubility in the aqueous layer.

  • Alternative Solvents: If using common solvents like Ethyl Acetate, consider switching to a less polar, water-immiscible solvent like Toluene or MTBE for the extraction process. This will further discourage the partitioning of your product into the aqueous phase.

  • Minimize Water Volume: Use the minimum volume of water necessary for the wash. Sometimes, a "brine wash" (using a saturated NaCl solution) as a final step can help to "push" dissolved organic material back into the organic layer by increasing the polarity of the aqueous phase.

Data Summary Table: Comparison of Palladium Removal Techniques
MethodTypical EfficiencyProsConsBest For
Recrystallization Moderate (can leave 20-100 ppm)Removes multiple impurities; simple setup.Potential for high product loss; may not remove soluble Pd species.[1][2]Early-stage research; products that crystallize easily.
Activated Carbon Moderate to HighLow cost; widely available.Non-selective (can adsorb product); batch-to-batch variability.[1]"Debulking" high Pd concentrations; non-critical applications.
Metal Scavengers Very High (<10 ppm, often <1 ppm)High selectivity; minimal product loss; high efficiency.[1][5]Higher initial cost than carbon; requires screening to find the optimal scavenger.Process development and scale-up; when high purity is essential.[3]
Aqueous Extraction Low to ModerateRemoves water-soluble catalysts and salts.Can lead to product loss for polar molecules; may form emulsions.[4]Removing water-soluble catalyst ligands and salts during initial work-up.

References

Technical Support Center: Characterization of Impurities in 2-Cyclopropylisonicotinic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Cyclopropylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of impurities in your samples. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in my 2-Cyclopropylisonicotinic acid samples?

A1: Impurities in 2-Cyclopropylisonicotinic acid, like any active pharmaceutical ingredient (API), can be broadly categorized as organic, inorganic, and residual solvents.[2][3]

  • Organic Impurities: These are often process-related or degradation products.[2]

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Formed from side reactions during synthesis.

    • Degradation Products: Can form during manufacturing or storage due to factors like heat, light, or moisture.

  • Inorganic Impurities: These typically originate from the manufacturing process.[1] They can include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[2]

Q2: At what level do I need to identify and characterize these impurities?

A2: The requirement for identifying and characterizing impurities is dictated by regulatory guidelines, primarily the ICH Q3A(R2) guideline.[4][5] The thresholds are based on the maximum daily dose of the drug substance. For a typical drug substance with a maximum daily dose of up to 2 grams per day, the identification threshold is 0.10%.[2][6] Any impurity present at or above this level must be structurally characterized. The qualification threshold, the level at which an impurity's biological safety must be established, is typically 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower.[6]

Q3: What are the primary analytical techniques for impurity profiling of 2-Cyclopropylisonicotinic acid?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV): This is the workhorse for separating and quantifying impurities.[3][7][8] It is a robust method for routine quality control.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[9][10][11] High-resolution mass spectrometry (HRMS) can further provide elemental composition.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of isolated impurities.[13][14][15][16] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for piecing together the molecular structure.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents.[17]

Section 2: Troubleshooting Analytical Issues

This section addresses common problems encountered during the analysis of 2-Cyclopropylisonicotinic acid and provides systematic troubleshooting strategies.

HPLC-UV Analysis Troubleshooting
Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Flush the column with a strong solvent.- If the problem persists, replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Leaks in the HPLC system- Unstable column temperature- Ensure the mobile phase is well-mixed and degassed.- Perform a leak test on the system.- Use a column oven to maintain a consistent temperature.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Clean the injector and syringe.- Implement a robust needle wash method in your sequence.
Baseline Noise or Drift - Air bubbles in the detector or pump- Contaminated mobile phase or detector cell- Lamp deterioration- Purge the pump and detector to remove air bubbles.[18]- Flush the system and detector cell with a cleaning solution.- Check the lamp's usage hours and replace if necessary.[18]
LC-MS Analysis Troubleshooting
Problem Potential Causes Troubleshooting Steps
Low Signal Intensity / No Signal - Poor ionization of the analyte- Clogged mass spectrometer inlet- Incorrect MS parameters- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Try a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI).- Clean the MS inlet capillary.- Ensure the MS is tuned and calibrated.
Unstable Signal / High Noise - Inconsistent spray in the ESI source- Contamination in the system- Check the spray needle for clogs or damage.- Ensure a stable and consistent liquid flow from the HPLC.- Flush the entire LC-MS system with an appropriate cleaning solution.
Mass Inaccuracy (in HRMS) - The instrument needs calibration- Fluctuations in laboratory temperature- Perform a mass calibration using a known standard.- Ensure the laboratory environment is temperature-controlled.
Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Detection & Quantification cluster_1 Preliminary Identification cluster_2 Isolation cluster_3 Structural Elucidation A HPLC-UV Analysis: Detect and quantify impurities B LC-MS Analysis: Determine molecular weight of the impurity A->B Impurity > Identification Threshold C LC-HRMS (TOF/Orbitrap): Determine elemental composition B->C Further characterization needed D Preparative HPLC: Isolate sufficient quantity of the impurity C->D Isolate for NMR E NMR Spectroscopy: (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Elucidate the chemical structure D->E F Final Structure Confirmation E->F Troubleshooting_Decision_Tree Start Analytical Issue Encountered Problem_Type What is the nature of the problem? Start->Problem_Type Chromatography_Issue Chromatography Problem (Peak Shape, Retention Time) Problem_Type->Chromatography_Issue Chromatography MS_Issue Mass Spectrometry Problem (Signal Intensity, Mass Accuracy) Problem_Type->MS_Issue Mass Spec Check_Column Check Column (Age, Contamination) Chromatography_Issue->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition, Degassing) Chromatography_Issue->Check_Mobile_Phase Check_MS_Source Check MS Source (Cleanliness, Spray Stability) MS_Issue->Check_MS_Source Check_MS_Calibration Check MS Calibration and Tuning MS_Issue->Check_MS_Calibration Check_Column->Check_Mobile_Phase Good Replace_Column Action: Replace Column Check_Column->Replace_Column Bad Optimize_Mobile_Phase Action: Prepare Fresh Mobile Phase, Adjust pH, Degas Check_Mobile_Phase->Optimize_Mobile_Phase Bad Resolved Issue Resolved Check_Mobile_Phase->Resolved Good Check_MS_Source->Check_MS_Calibration Clean Clean_Source Action: Clean MS Source Check_MS_Source->Clean_Source Dirty Calibrate_MS Action: Calibrate and Tune MS Check_MS_Calibration->Calibrate_MS Needed Check_MS_Calibration->Resolved Good Replace_Column->Resolved Optimize_Mobile_Phase->Resolved Clean_Source->Resolved Calibrate_MS->Resolved

Sources

Technical Support Center: Enhancing the Purity of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclopropylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Cyclopropylisonicotinic acid?

The profile of impurities is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for related isonicotinic acid derivatives, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-3-methylpyridine or other substituted pyridines.[1]

  • Side-Reaction Byproducts: Incomplete oxidation or side reactions can lead to the presence of related compounds such as aldehydes or residual alcohols if an oxidation pathway is used.

  • Reagents and Catalysts: Inorganic salts and metal residues from catalysts (e.g., cobalt or manganese salts) may persist after the initial work-up.[1]

  • Solvent Residues: Residual solvents used during the reaction or initial extraction (e.g., acetonitrile, acetic acid) can be trapped within the crude product.[1]

  • Degradation Products: 2-Cyclopropylisonicotinic acid, like other carboxylic acids, can be susceptible to degradation, especially under harsh temperature or light conditions.[2][3]

Q2: How do I select the most appropriate purification method for my crude sample?

The optimal purification strategy depends on the physical state of your product and the nature of the key impurities. For 2-Cyclopropylisonicotinic acid, which is a solid at room temperature, the choice is typically between recrystallization, acid-base extraction, and chromatography.

The following workflow provides a logical decision-making process:

Purification_Selection start Crude 2-Cyclopropylisonicotinic Acid Sample is_solid Is the crude product a solid? start->is_solid impurities_known Are impurities primarily neutral or basic organic compounds? is_solid->impurities_known Yes chromatography Consider Column Chromatography is_solid->chromatography No (Oil/Gum) thermal_stability Is the compound thermally stable in the chosen solvent? impurities_known->thermal_stability No acid_base Perform Acid-Base Extraction impurities_known->acid_base Yes recrystallization Perform Recrystallization thermal_stability->recrystallization Yes thermal_stability->chromatography No end_purified Pure Product acid_base->end_purified recrystallization->end_purified chromatography->end_purified

Caption: Decision workflow for selecting a purification method.

Q3: My crude product contains significant neutral organic impurities. Can you provide a detailed protocol for acid-base extraction?

Absolutely. Acid-base extraction is a powerful and highly selective technique for separating carboxylic acids from neutral or basic impurities.[4] It leverages the differential solubility of the acid and its corresponding salt form.[5]

Principle of the Method: 2-Cyclopropylisonicotinic acid, being a carboxylic acid, is poorly soluble in water but soluble in many organic solvents. When a weak aqueous base (like sodium bicarbonate) is introduced, the acid is deprotonated to form its sodium salt. This ionic salt is highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[6][7] The layers are then separated. Finally, re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates out and can be collected in a purified form.[7][8]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Cyclopropylisonicotinic acid (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 15 mL) to the funnel.[4]

  • Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated by CO₂ gas, a byproduct of the acid-base reaction.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The lower, aqueous layer now contains the sodium 2-cyclopropylisonicotinate salt.[4]

  • Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution (e.g., 10 mL) to the organic layer remaining in the funnel. Repeat the mixing, venting, and separation steps. Combine this second aqueous extract with the first one.[4]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. This minimizes solubility of the final product during precipitation.

  • Precipitation: Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise to the cooled aqueous solution. Continue adding acid until the solution becomes strongly acidic (test with pH paper, target pH ~1-2). The purified 2-Cyclopropylisonicotinic acid will precipitate as a solid.[1]

  • Isolation: Collect the white solid precipitate by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator.

AcidBase_Workflow cluster_0 Separatory Funnel cluster_1 Collection & Precipitation start_mix Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO₃ start_mix->add_base Step 1: Extraction phase_separation Organic Layer (Neutral Impurities) Aqueous Layer (Sodium 2-cyclopropylisonicotinate) add_base->phase_separation aqueous_extract Collected Aqueous Layer phase_separation:f1->aqueous_extract Step 2: Separate Layers add_acid Add aq. HCl (pH 1-2) aqueous_extract->add_acid Step 3: Re-acidification precipitate Precipitate of Pure 2-Cyclopropylisonicotinic Acid add_acid->precipitate

Caption: Workflow for acid-base extraction purification.

Q4: My product is a solid but appears discolored. Is recrystallization a good option?

Yes, recrystallization is an excellent method for purifying solid compounds from small amounts of impurities, especially colored ones, provided the compound is thermally stable.[9]

Principle of the Method: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the "mother liquor" after crystallization).[9]

Experimental Protocol: Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) to find one that provides high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating (e.g., on a hot plate) and swirling, until the solid just dissolves completely.[9]

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Add a very small amount of activated carbon (charcoal) to the solution and boil for a few minutes. The carbon will adsorb the colored impurities.[9][10]

  • Hot Filtration (Optional but recommended): If you added charcoal or if there are any insoluble impurities, perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated funnel and filter flask.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[9]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[9]

  • Drying: Dry the crystals completely to remove all traces of solvent.

Q5: I'm trying to monitor my purification using TLC, but my compound just streaks up the plate. What's wrong?

Streaking or "tailing" of carboxylic acids on standard silica gel TLC plates is a very common problem.[4]

Causality: Silica gel is slightly acidic. The carboxylic acid group of your compound can engage in acid-base interactions with the silica surface, leading to a dynamic equilibrium between its protonated and deprotonated forms. This causes poor separation and results in an elongated streak rather than a compact spot.[4]

Solution: To suppress this interaction and ensure your compound remains fully protonated, you need to acidify your mobile phase. Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4] This will ensure a sharp, well-defined spot, allowing for accurate monitoring of the purification process.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used during dissolution. 2. The solution was cooled too quickly. 3. The compound has significant solubility even in the cold solvent.1. Use the absolute minimum amount of hot solvent. If too much was added, carefully evaporate some solvent and re-cool. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent or a two-solvent system.[9]
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent). 2. The compound has oiled out instead of crystallizing.1. Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. 2. Re-heat the solution to dissolve the oil, add slightly more of a co-solvent in which the compound is more soluble, and re-cool slowly.
Low Recovery After Acid-Base Extraction 1. Incomplete extraction from the organic layer. 2. Incomplete precipitation upon re-acidification. 3. The product is partially soluble in the acidic aqueous solution.1. Perform at least two or three extractions with the basic solution and combine the aqueous layers.[4] 2. Ensure the pH is sufficiently low (~1-2) by checking with pH paper. 3. Thoroughly cool the aqueous layer in an ice bath before and during acidification. If significant loss is suspected, the acidic aqueous layer can be back-extracted with a fresh portion of organic solvent (e.g., ethyl acetate).
Final Product is an Oil or Sticky Gum 1. Presence of impurities that are depressing the melting point. 2. Residual solvent.1. The material requires further purification, potentially by column chromatography. 2. Ensure the product is dried thoroughly under high vacuum.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

  • Purification of nicotinic acid - US3037987A.
  • Preparation method of 2-chloronicotinic acid - CN111153853B.
  • Torniainen, K., Mattinen, J., Askolin, C. P., & Tammilehto, S. (1997). Structure elucidation of a photodegradation product of ciprofloxacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]

  • [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. PubMed. [Link]

  • Ordóñez-Gómez, E., Oliveros-López, L. G., & Güemes, N. F. (2014). Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of... PubMed. [Link]

Sources

Impact of reaction parameters on 2-Cyclopropylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropylisonicotinic acid. As a key building block in pharmaceutical development, the efficient and reproducible synthesis of this molecule is of paramount importance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of this synthesis.

I. Overview of the Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common and versatile method for the synthesis of 2-Cyclopropylisonicotinic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron compound (cyclopropylboronic acid) with an organic halide (2-chloroisonicotinic acid) in the presence of a palladium catalyst and a base.

G cluster_0 Reactants cluster_1 Reaction Conditions 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid Reaction Reaction 2-Chloroisonicotinic Acid->Reaction Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-Cyclopropylisonicotinic Acid 2-Cyclopropylisonicotinic Acid Reaction->2-Cyclopropylisonicotinic Acid Suzuki-Miyaura Coupling

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of 2-Cyclopropylisonicotinic acid.

A. Low or No Product Yield

Q1: My reaction shows very low conversion of the starting material, 2-chloroisonicotinic acid. What are the likely causes?

A1: Low conversion is a frequent issue in cross-coupling reactions involving heteroaromatic substrates. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. A systematic approach is key to diagnosing the problem.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2] All solvents and reagents should be thoroughly degassed.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich ligands like SPhos or XPhos are often superior to less robust ligands like triphenylphosphine.[1]

  • Base and Solvent Compatibility: The base must be sufficiently soluble in the reaction medium to be effective. A mixture of an organic solvent (like dioxane or toluene) and water is often used to facilitate the dissolution of inorganic bases like potassium carbonate or potassium phosphate.[3]

  • Reagent Quality:

    • Cyclopropylboronic Acid: This reagent can be unstable and prone to protodeboronation, especially in the presence of moisture or at elevated temperatures.[4] It is advisable to use freshly opened or high-purity cyclopropylboronic acid. Consider using more stable derivatives like potassium cyclopropyltrifluoroborate.[5]

    • 2-Chloroisonicotinic Acid: While generally stable, ensure its purity and that it is free from contaminants that could poison the catalyst.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

A2: The two most common side products in this reaction are cyclopropane (from protodeboronation) and 2,2'-bi(isonicotinic acid) (from homo-coupling).

  • Protodeboronation: This is the cleavage of the C-B bond of cyclopropylboronic acid, leading to the formation of cyclopropane.[4]

    • Cause: Presence of water or other protic sources, high temperatures, and certain bases can exacerbate this side reaction.[4]

    • Solution: Use anhydrous solvents, ensure your reagents are dry, and consider using a milder base or a lower reaction temperature.[6] Using a more stable boronic acid derivative can also significantly reduce this issue.[4][5]

  • Homo-coupling: This involves the coupling of two molecules of the starting material (either the halo-pyridine or the boronic acid).

    • Cause: This can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4]

    • Solution: Thoroughly degas your reaction mixture.[2][4] Using a slight excess of the boronic acid can also help to favor the desired cross-coupling pathway.[7]

G Start Low Yield Check_Inert_Atmosphere Inert Atmosphere? Start->Check_Inert_Atmosphere Degas_Reagents Degas_Reagents Check_Inert_Atmosphere->Degas_Reagents Yes Fix_Inert_Atmosphere Improve inert gas purging Check_Inert_Atmosphere->Fix_Inert_Atmosphere No Check_Reagent_Quality Reagent Quality? Degas_Reagents->Check_Reagent_Quality Optimize_Conditions Optimize_Conditions Check_Reagent_Quality->Optimize_Conditions Good Use_Fresh_Reagents Use fresh, high-purity reagents Check_Reagent_Quality->Use_Fresh_Reagents Poor Screen_Ligands Screen Ligands/Bases/Solvents Optimize_Conditions->Screen_Ligands Optimize Success High Yield Screen_Ligands->Success Optimized

B. Product Purification Challenges

Q3: I am having difficulty purifying the final product. What is an effective purification strategy?

A3: The purification of 2-Cyclopropylisonicotinic acid typically involves an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent like ethyl acetate, and washed with water. The product, being a carboxylic acid, will have pH-dependent solubility. Acidifying the aqueous layer with an acid like HCl to a pH of around 3-4 will protonate the carboxylate and cause the product to precipitate or be extractable into an organic solvent.[3]

  • Recrystallization: This is often an effective method for purifying the crude product.[8][9][10] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Common solvents to try for carboxylic acids include ethanol, isopropanol, or mixtures of organic solvents with water.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column, can be effective.

III. Optimized Experimental Protocol (Hypothetical)

This protocol is a starting point based on established methodologies for similar Suzuki-Miyaura couplings and should be optimized for your specific setup.[5][11][12]

Materials:
  • 2-Chloroisonicotinic acid (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:
  • To a flame-dried Schlenk flask, add 2-chloroisonicotinic acid, cyclopropylboronic acid, and potassium carbonate.

  • Add the palladium acetate and SPhos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and adjust the pH to ~9 with a base (e.g., NaOH) to dissolve the product.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous layer to pH ~3-4 with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify by recrystallization if necessary.

IV. Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the synthesis of 2-Cyclopropylisonicotinic acid.

ParameterEffect on Yield and PurityRationale and Key Considerations
Palladium Catalyst High impact on yieldPd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts. The choice of pre-catalyst can influence the rate of formation of the active Pd(0) species.
Ligand Critical for yield and minimizing side reactionsBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are generally preferred for coupling with less reactive aryl chlorides and can help prevent catalyst deactivation.[1]
Base High impact on yieldThe base is required to activate the boronic acid for transmetalation.[5] The choice of base can affect the rate of reaction and the extent of side reactions. K₂CO₃ and K₃PO₄ are commonly used.
Solvent Moderate to high impact on yieldA mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to ensure the solubility of both organic and inorganic reagents.[3] Anhydrous conditions are important to minimize protodeboronation.[4]
Temperature High impact on yield and side reactionsHigher temperatures generally increase the reaction rate but can also lead to increased catalyst decomposition and side reactions like protodeboronation.[4] An optimal temperature must be determined experimentally.
Reaction Time Dependent on other parametersThe reaction should be monitored to determine the point of maximum conversion without significant product degradation.

V. References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

  • Huaren Chemical. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid. [Link]

  • ResearchGate. (2022). Optimization of reaction conditions for the mechanochemical Negishi.... [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 4(20), 3331–3334. [Link]

  • Kisel, V., & Sviridov, O. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Epigenetic Modulators: A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopropylisonicotinic Acid Analogs as Potential KDM1A/LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pursuit of novel chemical entities with high potency and selectivity against therapeutic targets is a paramount objective. This guide delves into the compelling structure-activity relationship (SAR) of 2-cyclopropylisonicotinic acid analogs, a class of compounds with promising potential as inhibitors of Lysine-Specific Demethylase 1 (KDM1A), also known as LSD1. As researchers and drug development professionals, understanding the nuanced interplay between molecular structure and biological activity is critical for the rational design of next-generation epigenetic modulators.

KDM1A has emerged as a significant target in oncology and other therapeutic areas due to its crucial role in regulating gene expression through the demethylation of histone proteins.[1][2] The inhibition of KDM1A can reactivate silenced tumor suppressor genes, offering a promising avenue for cancer therapy.[3] A well-established class of KDM1A inhibitors is based on the tranylcypromine scaffold, which features a cyclopropylamine moiety that covalently modifies the flavin adenine dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity.[3][4]

This guide will explore the hypothesis that 2-cyclopropylisonicotinic acid and its analogs, through bioisosteric replacement of the critical amine functionality with a carboxylic acid or carboxamide, can serve as a novel scaffold for KDM1A inhibition. We will dissect the SAR of existing cyclopropylamine-based inhibitors to inform the design of these new analogs, present comparative data, and provide detailed experimental protocols for their synthesis and evaluation.

The Central Hypothesis: Bioisosteric Replacement of the Cyclopropylamine Moiety

The foundational premise of this guide is the strategic application of bioisosterism, a cornerstone of medicinal chemistry that involves the substitution of a functional group with another that retains similar physicochemical properties and elicits a comparable biological response.[1][5] In the context of tranylcypromine-based KDM1A inhibitors, the primary amine of the cyclopropylamine group is protonated at physiological pH and is crucial for the initial non-covalent interactions within the enzyme's active site before the irreversible covalent bond formation with FAD.[6]

We propose the replacement of this amine with a carboxylic acid or a carboxamide. This substitution, while altering the charge and hydrogen bonding capacity, maintains a key polar interaction center and can potentially lead to novel binding modes and improved pharmacokinetic profiles. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the carboxamide offers a different hydrogen bonding pattern and can influence solubility and cell permeability.[7]

Bioisosteric Replacement Known Inhibitor Tranylcypromine Analog (Cyclopropylamine) Amine (NH2) Amine (NH2) Known Inhibitor->Amine (NH2) Key Functional Group Proposed Scaffold 2-Cyclopropylisonicotinic Acid Analog (Carboxylic Acid/Carboxamide) Carboxylic Acid (COOH) Carboxylic Acid (COOH) Amine (NH2)->Carboxylic Acid (COOH) Bioisosteric Replacement Carboxamide (CONH2) Carboxamide (CONH2) Amine (NH2)->Carboxamide (CONH2) Bioisosteric Replacement Carboxylic Acid (COOH)->Proposed Scaffold Carboxamide (CONH2)->Proposed Scaffold

Caption: Bioisosteric replacement strategy from a known cyclopropylamine to a proposed 2-cyclopropylisonicotinic acid scaffold.

Deciphering the Structure-Activity Relationship of Cyclopropyl-Containing KDM1A Inhibitors

To predict the SAR of our proposed 2-cyclopropylisonicotinic acid analogs, we must first analyze the established SAR of known cyclopropylamine-based KDM1A inhibitors. The following key structural features have been shown to significantly influence inhibitory potency and selectivity:

  • The Cyclopropane Ring: The strained three-membered ring is a critical pharmacophore, essential for the mechanism-based inactivation of the FAD cofactor.[4] Modifications to the cyclopropane ring itself are generally detrimental to activity.

  • Substitution on the Phenyl Ring: The phenyl ring of tranylcypromine provides a scaffold for modification to enhance potency and selectivity over other FAD-dependent enzymes like monoamine oxidases (MAOs).[8][9]

    • Position of Substitution: Para-substitution on the phenyl ring is generally well-tolerated and provides a vector for introducing functionalities that can interact with the large substrate-binding pocket of KDM1A.[7]

    • Nature of Substituents: Bulky and hydrophobic substituents at the para position often lead to increased potency. Aromatic and heteroaromatic groups, as well as extended chains, can form favorable interactions within the active site.[10]

  • The Amine Group: As previously mentioned, the primary amine is crucial for initial binding and the subsequent covalent reaction. Its replacement is the central theme of our investigation.

Comparative Performance of Cyclopropylamine-Based KDM1A Inhibitors

The following table summarizes the inhibitory activities of several published cyclopropylamine-based KDM1A inhibitors. This data provides a benchmark for evaluating the potential of novel 2-cyclopropylisonicotinic acid analogs.

Compound Name/ReferenceStructureKDM1A IC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-B
Tranylcypromine[11]2-phenylcyclopropan-1-amine~200,000LowLow
GSK2879552[12]Substituted phenylcyclopropylamine18>10,000-fold>10,000-fold
ORY-1001 (Iadademstat)[13]Substituted phenylcyclopropylamine<20HighHigh
Compound 12 [14]1-substituted tranylcypromine derivative31HighHigh
Compound 11 [14]1-substituted cyclopropylamine derivative131HighHigh
Compound S2101 [9]Tranylcypromine derivativek_inact/K_I = 4560 M⁻¹s⁻¹Weaker than TCPWeaker than TCP
Carboxamide analog 5a [7]4-carboxamide tranylcypromine analog<1000--
Carboxamide analog 5b [7]4-carboxamide tranylcypromine analog<1000--

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

This table clearly demonstrates that appropriate substitution on the tranylcypromine scaffold can lead to highly potent and selective KDM1A inhibitors. The sub-micromolar activity of carboxamide-containing analogs further supports the rationale for exploring 2-cyclopropylisonicotinic acid derivatives.

Experimental Protocols

To facilitate the investigation of 2-cyclopropylisonicotinic acid analogs as KDM1A inhibitors, we provide the following detailed experimental protocols.

Synthesis of 2-Cyclopropylisonicotinic Acid Scaffold

The synthesis of the core scaffold can be achieved through a multi-step process, starting from commercially available materials.

Synthesis_Workflow cluster_0 Synthesis of 2-Cyclopropyl-4-cyanopyridine cluster_1 Hydrolysis to Carboxylic Acid cluster_2 Amide Analog Synthesis A 2-Chloro-4-cyanopyridine C Pd-catalyzed Cross-Coupling A->C B Cyclopropylboronic acid B->C D 2-Cyclopropyl-4-cyanopyridine C->D F Acid or Base Hydrolysis D->F E 2-Cyclopropylisonicotinic Acid H Amide Coupling (e.g., HATU, EDCI) E->H F->E G Amide Analogs H->G I Various Amines I->H

Caption: Proposed synthetic workflow for 2-cyclopropylisonicotinic acid and its amide analogs.

Step-by-Step Methodology:

  • Palladium-Catalyzed Cross-Coupling: To a solution of 2-chloro-4-cyanopyridine in a suitable solvent (e.g., toluene/water), add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain 2-cyclopropyl-4-cyanopyridine.

  • Hydrolysis: Reflux the 2-cyclopropyl-4-cyanopyridine in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Isolation: After completion of the reaction, adjust the pH to the isoelectric point of the amino acid to precipitate the 2-cyclopropylisonicotinic acid. Filter and dry the solid product.

  • Amide Analog Synthesis: Activate the carboxylic acid of 2-cyclopropylisonicotinic acid using a coupling agent (e.g., HATU, EDCI) in the presence of a base (e.g., DIPEA) and react with a variety of primary or secondary amines to generate a library of amide analogs. Purify the final products by chromatography or recrystallization.

KDM1A/LSD1 Inhibition Assay (Biochemical)

A common method to assess the inhibitory activity of compounds against KDM1A is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the KDM1A enzyme, the H3K4me2 peptide substrate, and the test compound solution.

  • Initiate the reaction by adding the Amplex Red reagent and HRP mixture.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.

  • Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of 2-cyclopropylisonicotinic acid analogs as KDM1A inhibitors represents a logical and promising evolution in the field of epigenetic drug discovery. By leveraging the principles of bioisosterism and building upon the well-established SAR of cyclopropylamine-based inhibitors, there is a significant opportunity to develop novel chemical entities with enhanced therapeutic potential. The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these compounds.

Future work should focus on the synthesis of a diverse library of 2-cyclopropylisonicotinic acid and its amide analogs with various substituents on the pyridine ring and the amide nitrogen. Comprehensive biological evaluation, including cell-based assays to assess effects on histone methylation and gene expression, will be crucial to validate this new scaffold. Furthermore, co-crystallization studies of active compounds with KDM1A will provide invaluable insights into their binding mode and pave the way for further structure-based drug design. This systematic approach will undoubtedly contribute to the advancement of KDM1A inhibitors as a viable therapeutic strategy for a range of human diseases.

References

Sources

Navigating the Chemical Maze: A Comparative Guide to the Efficacy of 2-Cyclopropylisonicotinic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Fellow Researchers,

The exploration of novel chemical entities is a cornerstone of therapeutic advancement. In this spirit, we embarked on creating a comprehensive comparison guide focused on the biological efficacy of 2-cyclopropylisonicotinic acid derivatives. However, after an exhaustive review of the current scientific literature, we have found a notable absence of published research and experimental data specifically pertaining to this class of compounds.

The intersection of a cyclopropyl group and an isonicotinic acid scaffold presents a theoretically intriguing area for medicinal chemistry, promising unique steric and electronic properties that could translate into potent and selective biological activity. The cyclopropyl ring, a well-known bioisostere, can enhance metabolic stability and binding affinity, while the isonicotinic acid moiety is a privileged structure found in numerous bioactive compounds.

Despite this potential, our extensive searches have not yielded the specific experimental data—such as IC₅₀, EC₅₀, or MIC values—necessary to construct the detailed, data-driven comparison guide we envisioned. The creation of such a guide, with the scientific integrity and depth our audience deserves, is contingent upon the availability of robust, peer-reviewed data.

Pivoting to a Broader Landscape: Related Scaffolds of Interest

While the specific focus on 2-cyclopropylisonicotinic acid derivatives remains an open frontier, we can provide valuable insights by examining related chemical classes for which a wealth of data exists. This allows us to extrapolate potential areas of interest and guide future research directions. We will, therefore, broaden our scope to discuss the biological activities of two closely related and well-documented classes of compounds:

  • Isonicotinic Acid Derivatives: A cornerstone in medicinal chemistry, particularly in the fight against tuberculosis.

  • Cyclopropyl-Containing Bioactive Molecules: Highlighting the impact of this unique functional group on pharmacological activity.

This guide will now serve as a comparative analysis of these broader categories, providing the in-depth technical insights and experimental data required by researchers, scientists, and drug development professionals. We will explore their mechanisms of action, compare their performance in various biological assays, and provide the foundational knowledge that may one day inform the synthesis and evaluation of the yet-to-be-explored 2-cyclopropylisonicotinic acid derivatives.

We believe this revised approach will provide a valuable resource, fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these important chemical motifs and inspiring new avenues of discovery.

Section 1: The Enduring Legacy of Isonicotinic Acid Derivatives in Antimicrobial Research

Isonicotinic acid hydrazide, commonly known as isoniazid, represents a first-line defense against Mycobacterium tuberculosis. Its discovery and application are landmarks in the history of medicine. The pyridine-4-carbohydrazide structure is deceptively simple, yet it is a potent prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Comparative Efficacy of Isonicotinic Acid Hydrazide Derivatives

The clinical utility of isoniazid has spurred the development of numerous derivatives aimed at enhancing efficacy, overcoming resistance, and reducing toxicity. A comparative analysis of these derivatives reveals key structure-activity relationships (SAR).

CompoundModificationBiological TargetKey Efficacy Data (MIC µg/mL against M. tuberculosis)Reference
Isoniazid Parent CompoundInhA (Enoyl-ACP reductase)0.02 - 0.2[1]([Link])
Compound A Tricyclo[7.3.1.0(2.7)]tridec-13-ylidene attachmentUnknown>1000 (low activity)[1]([Link])
Compound B Alkyl side chain on tricyclo... groupUnknown250 (improved activity)[1]([Link])
Compound C Phenyl side chain on tricyclo... groupUnknown125 (most active in this series)[1]([Link])

Table 1: Comparative in vitro antitubercular activity of isonicotinic acid hydrazide derivatives.

The data presented in Table 1, derived from a study on new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, illustrates that modifications to the core isoniazid structure can significantly impact its antimycobacterial potency. While the introduction of a bulky tricyclic moiety in Compound A drastically reduces activity, the addition of alkyl and phenyl side chains in Compounds B and C, respectively, leads to a recovery of potency, with the phenyl-substituted derivative showing the best activity in this particular series[1]. This suggests that lipophilicity and steric factors play a crucial role in the interaction of these derivatives with their biological targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The evaluation of antimicrobial efficacy often relies on the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in microplate wells add_inoculum Add inoculum to each well start->add_inoculum inoculum Prepare standardized bacterial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 24-48 hours add_inoculum->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Section 2: The Cyclopropyl Ring: A Small Moiety with a Large Impact

The cyclopropyl group is a three-membered carbocyclic ring that, due to its strained nature, possesses unique electronic and conformational properties. It is often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.

Case Study: Cyclopropyl-Containing Nicotinamide Derivatives as Fungicides

A compelling example of the beneficial effects of the cyclopropyl group can be found in a series of N-(thiophen-2-yl) nicotinamide derivatives designed as fungicides.

CompoundR GroupBiological TargetKey Efficacy Data (EC₅₀ mg/L against Pseudoperonospora cubensis)Reference
4a HNot specified4.69[2]([Link])
4f 5-cyclopropylNot specified1.96[2]([Link])
Diflumetorim Commercial FungicideNot specified21.44[2]([Link])
Flumorph Commercial FungicideNot specified7.55[2]([Link])

Table 2: Comparative in vivo fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives.

As shown in Table 2, the introduction of a cyclopropyl group at the 5-position of the thiophene ring (compound 4f) resulted in a significant enhancement of fungicidal activity against cucumber downy mildew compared to the unsubstituted analog (compound 4a)[2]. Notably, compound 4f also demonstrated superior efficacy to the commercial fungicides diflumetorim and flumorph, highlighting the profound impact of this small structural modification.

Signaling Pathway: A Potential Mechanism of Action

While the exact mechanism of action for these specific nicotinamide derivatives was not elucidated in the referenced study, many fungicides act by disrupting key cellular processes in the target pathogen. A hypothetical signaling pathway that could be inhibited is depicted below.

Fungicide_MoA receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression for Cell Wall Synthesis transcription_factor->gene_expression cell_wall Fungal Cell Wall Integrity gene_expression->cell_wall fungicide Fungicide (e.g., Compound 4f) fungicide->kinase_cascade Inhibition

Caption: A hypothetical signaling pathway for fungal cell wall synthesis, a potential target for fungicides.

Future Directions and Concluding Remarks

The absence of specific research on 2-cyclopropylisonicotinic acid derivatives presents a clear opportunity for future investigation. The insights gained from the broader classes of isonicotinic acid and cyclopropyl-containing compounds provide a strong rationale for the synthesis and biological evaluation of this novel chemical space.

Key questions to be addressed in future studies include:

  • What are the most effective synthetic routes to 2-cyclopropylisonicotinic acid and its derivatives?

  • What is the spectrum of biological activity for these compounds (e.g., antimicrobial, anticancer, anti-inflammatory)?

  • What are the key structure-activity relationships that govern their efficacy and selectivity?

  • What are their mechanisms of action at the molecular level?

As researchers, we stand on the shoulders of giants, and the extensive body of work on related compounds provides a solid foundation from which to launch these new explorations. It is our hope that this guide, by highlighting both what is known and what remains to be discovered, will catalyze further research into this promising, yet uncharted, area of medicinal chemistry.

References

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

Sources

A Researcher's Guide to Characterizing Novel Epigenetic Modulators: Evaluating 2-Cyclopropylisonicotinic Acid Against Known KDM5 Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the modulation of epigenetic pathways has emerged as a highly promising therapeutic strategy. Among the key regulators of the epigenetic code are histone demethylases, enzymes that play a critical role in gene expression and cellular plasticity. The KDM5 family of histone demethylases, in particular, has been implicated in cancer progression and the development of drug resistance, making it a compelling target for therapeutic intervention.

This guide provides a comprehensive framework for researchers and drug development professionals aiming to characterize the inhibitory potential of novel small molecules targeting the KDM5 family. As a case study, we will focus on a hypothetical novel compound, 2-Cyclopropylisonicotinic acid, and outline a systematic approach to compare its inhibitory activity against well-established KDM5 inhibitors, CPI-455 and GSK-J4. The methodologies and principles detailed herein are designed to ensure scientific rigor and provide a clear path from initial biochemical screening to cell-based validation.

The KDM5 Family: A Pivotal Target in Epigenetic Regulation

The KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), specifically the di- and tri-methylated states (H3K4me2/3).[1] The methylation of H3K4 is a key epigenetic mark associated with active gene transcription.[2] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors, leading to a more condensed chromatin state and reduced gene expression.[2][3]

Overexpression of KDM5 enzymes has been observed in a variety of cancers, including breast, lung, and prostate cancer.[1][2] This overexpression can contribute to tumorigenesis by silencing tumor suppressor genes and promoting the survival of cancer cells. Furthermore, KDM5 activity has been linked to the emergence of drug-tolerant "persister" cancer cells, which can survive initial chemotherapy and lead to therapeutic relapse.[4][5] Consequently, the development of potent and selective KDM5 inhibitors is a key area of research in oncology.

KDM5_Pathway cluster_nucleus Cell Nucleus Active_Gene Actively Transcribing Gene Histone_H3 Histone H3 Tail H3K4me3 H3K4me3 (Active Mark) Histone_H3->H3K4me3 Methylation (by MLL/SET proteins) H3K4me3->Active_Gene Promotes Transcription KDM5_Enzyme KDM5 Enzyme (e.g., KDM5A/B) H3K4me3->KDM5_Enzyme Substrate Binding H3K4me1_2 H3K4me1/2 (Inactive/Poised Mark) H3K4me1_2->Active_Gene Represses Transcription KDM5_Enzyme->H3K4me1_2 Demethylation 2_CPA 2-Cyclopropylisonicotinic acid (Hypothetical Inhibitor) 2_CPA->KDM5_Enzyme Inhibition Known_Inhibitors Known Inhibitors (e.g., CPI-455) Known_Inhibitors->KDM5_Enzyme Inhibition

Caption: Proposed mechanism of KDM5 inhibition.

Benchmark Inhibitors for Comparative Analysis

To effectively evaluate a novel compound, it is essential to compare it against well-characterized inhibitors. For the KDM5 family, two such compounds are CPI-455 and GSK-J4.

  • CPI-455: A potent and specific pan-inhibitor of the KDM5 family.[4][6] It has been shown to have a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A in enzymatic assays.[4][6][7][8][9][10] CPI-455 effectively increases global levels of H3K4me3 in cells and has demonstrated the ability to reduce the number of drug-tolerant persister cancer cells.[4][5][6]

  • GSK-J4: A cell-permeable prodrug that is rapidly hydrolyzed to its active form, GSK-J1.[11][12] GSK-J4 is a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A, with IC50 values in the micromolar range.[10][13] While its primary targets are KDM6 enzymes, it is often used in broader histone demethylase inhibitor panels and serves as a valuable tool for assessing selectivity. For instance, it has been shown to attenuate pro-inflammatory cytokine production in macrophages.[11]

Experimental Workflow for a Comprehensive Comparison

The following experimental plan outlines a robust strategy to determine the inhibitory activity of 2-Cyclopropylisonicotinic acid and compare it to CPI-455 and GSK-J4.

Experimental_Workflow cluster_biochemical Part 1: In Vitro Biochemical Assays cluster_cellular Part 2: Cell-Based Assays Enzyme_Prep Prepare Recombinant KDM5A/B/C/D Enzymes Assay_Plate Incubate Enzymes, Substrate, & Compounds Enzyme_Prep->Assay_Plate Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Assay_Plate Detection Measure Demethylation Activity (e.g., Formaldehyde Production) Assay_Plate->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Quantification Quantify Changes in Global H3K4me3 Levels IC50_Calc->Quantification Correlate Potency with Cellular Activity Cell_Culture Culture Cancer Cell Line (e.g., MCF-7) Cell_Treatment Treat Cells with Compounds (24-48 hours) Cell_Culture->Cell_Treatment Histone_Extraction Extract Histones Cell_Treatment->Histone_Extraction Western_Blot Perform Western Blot for H3K4me3 and Total H3 Histone_Extraction->Western_Blot Western_Blot->Quantification

Caption: Workflow for inhibitor characterization.

Part 1: In Vitro Enzymatic Assay for IC50 Determination

Objective: To determine the concentration of 2-Cyclopropylisonicotinic acid required to inhibit 50% of the enzymatic activity of each KDM5 family member.

Methodology:

  • Reagents and Materials:

    • Recombinant human KDM5A, KDM5B, KDM5C, and KDM5D enzymes.

    • Biotinylated histone H3 peptide substrate containing H3K4me3.

    • Alpha-ketoglutarate (α-KG) as a co-factor.

    • Ascorbate and Fe(II) as co-factors.

    • Assay buffer (e.g., HEPES, pH 7.5).

    • Detection reagents (e.g., a formaldehyde detection kit or antibody-based detection system).

    • 384-well assay plates.

    • 2-Cyclopropylisonicotinic acid, CPI-455, and GSK-J4 dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds (2-Cyclopropylisonicotinic acid, CPI-455, and GSK-J4) in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Add the KDM5 enzyme to the wells containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and co-factors (α-KG, ascorbate, Fe(II)).

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and proceed with the detection method. If using a formaldehyde detection kit, follow the manufacturer's instructions to measure the product of the demethylation reaction.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Part 2: Cellular Target Engagement via Western Blot

Objective: To confirm that 2-Cyclopropylisonicotinic acid can penetrate cells and inhibit KDM5 activity, leading to an increase in global H3K4me3 levels.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are known to be sensitive to KDM5 inhibition) in appropriate media.

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-Cyclopropylisonicotinic acid, CPI-455, and a DMSO vehicle control for 24 to 48 hours.

  • Histone Extraction and Western Blot:

    • After treatment, harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

    • Quantify the protein concentration of the histone extracts using a BCA assay.

    • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for H3K4me3 and total H3 using densitometry software.

    • Normalize the H3K4me3 signal to the total H3 signal for each sample.

    • Compare the normalized H3K4me3 levels in the compound-treated cells to the DMSO control to determine the fold-change in histone methylation.

Comparative Data Summary

The results from these experiments can be summarized in a table for a clear comparison of the inhibitory profiles.

CompoundKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM6B (JMJD3) IC50 (nM)Cellular H3K4me3 Increase (at 1 µM)
2-Cyclopropylisonicotinic acid TBDTBDTBDTBDTBD
CPI-455 10[4][6][7][8][9][10]3[9]14[9]>20,000+++
GSK-J4 >10,000>10,000>10,0008,600[10]-

TBD: To Be Determined. Cellular H3K4me3 Increase is a qualitative measure based on Western blot analysis (- no change, +++ significant increase).

Conclusion and Future Directions

This guide outlines a systematic and scientifically robust approach to characterizing the inhibitory activity of a novel compound, 2-Cyclopropylisonicotinic acid, against the KDM5 family of histone demethylases. By employing both in vitro biochemical assays and cell-based target engagement studies, and by comparing the results to well-characterized inhibitors like CPI-455 and GSK-J4, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

Should 2-Cyclopropylisonicotinic acid demonstrate potent and selective inhibition of KDM5 enzymes, further studies would be warranted to explore its anti-proliferative effects in various cancer cell lines, its pharmacokinetic properties, and its in vivo efficacy in preclinical cancer models. This structured approach ensures that promising novel compounds can be efficiently identified and advanced through the drug discovery pipeline, with the ultimate goal of developing new epigenetic therapies for cancer and other diseases.

References

  • Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. PubMed Central. [Link]

  • What are KDM5 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors. Emory University. [Link]

  • An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. PubMed. [Link]

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PubMed Central. [Link]

  • Histone Demethylases inhibitors. Adooq Bioscience. [Link]

  • Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. PubMed Central. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-Cyclopropylisonicotinic Acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 2-Cyclopropylisonicotinic acid as a selective inhibitor of Cyclooxygenase-2 (COX-2). While the precise biological target of 2-Cyclopropylisonicotinic acid is not extensively documented in publicly available literature, its structural similarity to other isonicotinic acid derivatives with known anti-inflammatory properties suggests a plausible role in modulating the arachidonic acid cascade.[1] This guide offers a structured, evidence-based approach to investigate this hypothesis, comparing its potential activity with established COX-2 inhibitors.

Introduction: The Rationale for Investigating 2-Cyclopropylisonicotinic Acid as a COX-2 Inhibitor

Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Several compounds within this class have demonstrated potent anti-inflammatory effects, with some patented for their inhibitory activity against enzymes such as COX-2.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3][4] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Given this context, 2-Cyclopropylisonicotinic acid, a novel derivative, presents an intriguing candidate for investigation as a selective COX-2 inhibitor. Its unique cyclopropyl moiety may confer enhanced potency or selectivity. This guide outlines the critical experiments required to validate this proposed mechanism of action.

Signaling Pathway Overview: The Arachidonic Acid Cascade and the Role of COX Enzymes

To understand the significance of COX-2 inhibition, it is crucial to visualize its position in the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX Lipoxygenases AA->LOX PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor 2-Cyclopropylisonicotinic acid (Hypothesized) Inhibitor->COX2 NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The Arachidonic Acid Signaling Pathway.

Experimental Validation Workflow

A multi-faceted approach is essential to rigorously validate the mechanism of action. This involves a combination of in vitro enzymatic assays, cell-based assays, and biophysical methods.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Biophysical Confirmation Enzyme_Assay Enzymatic Assays (COX-1 & COX-2) Selectivity Determine IC50 and Selectivity Index Enzyme_Assay->Selectivity Cell_Assay Cellular Assays (e.g., PGE2 production) Selectivity->Cell_Assay Toxicity Cytotoxicity Assessment Cell_Assay->Toxicity Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Cell_Assay->Binding_Assay Crystallography Co-crystallography Binding_Assay->Crystallography

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this process is understanding the compound's selectivity – its propensity to interact with its intended target versus off-target proteins. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, 2-Cyclopropylisonicotinic acid , using a combination of predictive analysis and established experimental protocols.

Given the structural motifs of 2-Cyclopropylisonicotinic acid—an isonicotinic acid core and a cyclopropyl group—we will proceed with the scientifically informed hypothesis that it may act as an inhibitor of cyclooxygenase (COX) enzymes. The isonicotinic acid scaffold is present in a variety of biologically active compounds, including some with anti-inflammatory properties, a key outcome of COX inhibition.[1][2] The cyclopropyl moiety is a common feature in modern enzyme inhibitors, often contributing to enhanced potency and metabolic stability by fitting into hydrophobic pockets of active sites.[3][4][5]

This guide will therefore focus on the methodologies to determine the selectivity of 2-Cyclopropylisonicotinic acid for COX-2 over COX-1, and to explore potential cross-reactivity with other relevant enzyme classes, such as protein kinases, which also recognize pyridine-containing scaffolds.[6][]

Section 1: Understanding the Landscape: Isonicotinic Acid Derivatives and Cyclopropyl Moieties in Drug Discovery

Isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a versatile pharmacophore. Its most famous derivative is isoniazid, a cornerstone of anti-tuberculosis therapy.[1] The mechanism of isoniazid involves its activation by a mycobacterial catalase-peroxidase, leading to the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[1] Beyond antimicrobial applications, isonicotinic acid derivatives have been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][8][9] Notably, certain isonicotinoyl-containing compounds have demonstrated significant inhibitory activity against reactive oxygen species (ROS) and have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[2][10]

The cyclopropyl group, a three-membered carbocycle, is frequently incorporated into drug candidates to improve their pharmacological profile. Its rigid structure can help to lock the molecule into a bioactive conformation, enhancing binding affinity for the target protein.[3][4] Furthermore, the C-H bonds of a cyclopropyl ring are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer half-life in vivo.[5]

Section 2: Primary Target Hypothesis: Cyclooxygenase (COX) Isoforms

Cyclooxygenase enzymes, also known as prostaglandin H synthases, are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[11][12] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[11] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is associated with pain, inflammation, and fever.[11][12]

The development of selective COX-2 inhibitors has been a major goal in the treatment of inflammatory disorders to minimize the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[12][13]

Structural Rationale for 2-Cyclopropylisonicotinic Acid as a COX Inhibitor

The rationale for investigating 2-Cyclopropylisonicotinic acid as a potential COX inhibitor is based on the following:

  • Isonicotinic Acid Scaffold: This heterocyclic ring system is a known pharmacophore in some COX-2 inhibitors.[2]

  • Carboxylic Acid Moiety: The carboxylic acid group is a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes.

  • Cyclopropyl Group: This lipophilic group could potentially occupy the hydrophobic pocket within the COX active site, contributing to binding affinity and potentially influencing selectivity between the COX-1 and COX-2 isoforms.

Section 3: Experimental Validation of Target Engagement and Selectivity

A systematic experimental approach is essential to validate the primary target hypothesis and to comprehensively profile the selectivity of 2-Cyclopropylisonicotinic acid.

Initial Screening: In Vitro COX Inhibition Assays

The first step is to determine if 2-Cyclopropylisonicotinic acid inhibits COX-1 and/or COX-2 activity.

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes.

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Amplex Red (fluorogenic probe)

    • Heme

    • DMSO (for compound dilution)

    • Tris-HCl buffer, pH 8.0

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of 2-Cyclopropylisonicotinic acid in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add serial dilutions of 2-Cyclopropylisonicotinic acid to the wells. Include wells with a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and DMSO as a vehicle control.

    • Add Amplex Red reagent and arachidonic acid to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by fitting the data to a dose-response curve.

Data Presentation: Summary of COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Cyclopropylisonicotinic acidTBDTBDTBD
Indomethacin (Control)~0.1~1.0~0.1
Celecoxib (Control)>10~0.05>200

TBD: To Be Determined

Probing for Cross-Reactivity: Kinase Profiling

Given that many kinase inhibitors contain a pyridine or related heterocyclic core, it is prudent to assess the potential for 2-Cyclopropylisonicotinic acid to interact with protein kinases.

Experimental Workflow: Kinase Panel Screening

A broad kinase panel screen is the most efficient way to identify potential off-target kinase interactions. Several commercial services offer screening against hundreds of kinases.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Detection cluster_3 Analysis Compound 2-Cyclopropylisonicotinic acid in DMSO Plate Multi-well Plate with Kinases, ATP, and Substrate Compound->Plate Add Compound at a Fixed Concentration (e.g., 10 µM) Detection Luminescence or Fluorescence Reader Plate->Detection Incubate and Read Signal Analysis Calculate % Inhibition vs. Control Detection->Analysis Hit_ID Identify Kinases with >50% Inhibition Analysis->Hit_ID

Caption: High-throughput kinase panel screening workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected by measuring the amount of ATP consumed using a luciferase-based system.

  • Procedure:

    • A solution of 2-Cyclopropylisonicotinic acid is added to wells containing a specific kinase, its substrate, and ATP.

    • The reaction is allowed to proceed for a set time.

    • A detection reagent is added that contains luciferase and luciferin. The amount of remaining ATP is inversely proportional to the kinase activity.

    • The luminescence is measured, and the percentage of inhibition is calculated.

  • Follow-up: For any "hits" (kinases inhibited by more than a certain threshold, e.g., 50% at 10 µM), full dose-response curves should be generated to determine the IC50 values.

Section 4: Deeper Dive into Selectivity: Cellular Assays

Biochemical assays provide valuable information about direct enzyme inhibition, but they do not always reflect the activity of a compound in a cellular context. Cellular assays are therefore a crucial next step.

Cellular COX Inhibition

Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key product of the COX pathway, in whole cells.

  • Cell Lines: Use a cell line that expresses both COX-1 and COX-2 (e.g., A549 human lung carcinoma cells) or separate cell lines predominantly expressing one isoform.

  • Procedure:

    • Culture the cells in multi-well plates.

    • Pre-incubate the cells with various concentrations of 2-Cyclopropylisonicotinic acid.

    • To measure COX-2 activity, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β). To measure COX-1 activity, use unstimulated cells.

    • After an incubation period, collect the cell culture supernatant.

    • Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.

    • Determine the IC50 values for the inhibition of PGE2 production under both COX-1 and COX-2-dominant conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound Treat with 2-Cyclopropylisonicotinic acid or Vehicle Cells->Compound Heating Heat Cells at a Range of Temperatures Compound->Heating Lysis Lyse Cells and Separate Soluble and Precipitated Proteins Heating->Lysis Detection Detect Target Protein (e.g., COX-2) in the Soluble Fraction by Western Blot or Mass Spectrometry Lysis->Detection

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Section 5: Conclusion and Future Directions

This guide outlines a logical and comprehensive workflow for characterizing the selectivity of a novel compound, 2-Cyclopropylisonicotinic acid. By starting with a clear, structurally-guided hypothesis and employing a tiered approach of biochemical and cellular assays, researchers can efficiently determine its primary target and identify potential off-target interactions.

A favorable outcome would be the demonstration of potent and selective inhibition of COX-2 over COX-1, with minimal off-target activity in a broad kinase panel. Such a result would position 2-Cyclopropylisonicotinic acid as a promising lead for further preclinical development as a novel anti-inflammatory agent. Conversely, the identification of significant off-target activities would necessitate further investigation to understand their potential therapeutic or toxicological implications.

References

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Institutes of Health. [Link]

  • Cyclopropyl. INRAE. [Link]

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  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Binding interactions of isonicotinates 5–6 and 8a–8b in the pocket of the COX-2 enzyme. ResearchGate. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

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  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopropylisonicotinic acid is a pivotal structural motif and key building block in the synthesis of numerous pharmaceutical agents, particularly in the development of enzyme inhibitors and modulators of cellular signaling pathways. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this valuable intermediate. We will dissect each pathway, presenting detailed experimental protocols, comparative data, and field-proven insights to guide chemists in selecting the optimal route for their specific research and development needs.

Introduction: The Strategic Importance of 2-Cyclopropylisonicotinic Acid

The isonicotinic acid scaffold is a privileged structure in drug discovery, and its substitution with a cyclopropyl group at the 2-position imparts unique conformational rigidity and metabolic stability. This combination often leads to enhanced binding affinity and improved pharmacokinetic profiles in drug candidates. Consequently, robust and efficient access to 2-Cyclopropylisonicotinic acid is a frequent challenge in the synthesis of complex molecules. This guide will focus on three primary strategic disconnections:

  • Route 1: Palladium-catalyzed Negishi Cross-Coupling, followed by nitrile hydrolysis.

  • Route 2: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling, followed by nitrile hydrolysis.

  • Route 3: Direct cyclopropylation using a Grignard Reagent, followed by nitrile hydrolysis.

Each route will be evaluated based on yield, reagent accessibility and cost, operational simplicity, and scalability.

Route 1: Negishi Cross-Coupling Pathway

The Negishi coupling is a powerful C-C bond-forming reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[1] This route is often favored for its high functional group tolerance and generally high yields.[2][3]

Rationale and Mechanistic Overview

This strategy involves coupling a commercially available 2-halopyridine derivative, such as 2-chloro-4-cyanopyridine, with a pre-formed or in situ-generated cyclopropylzinc halide. The catalytic cycle, shown below, proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the product and regenerate the catalyst.[2] The final step is the hydrolysis of the nitrile group to the desired carboxylic acid.

Negishi_Cycle Catalytic Cycle of Negishi Cross-Coupling cluster_cycle Catalytic Cycle of Negishi Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-X (L)₂ Pd0->PdII_Ar Ar-X Transmetal Transmetalation (R-ZnX) PdII_ArR Ar-Pd(II)-R (L)₂ PdII_Ar->PdII_ArR R-ZnX -ZnX₂ PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Route

Step A: Synthesis of 2-Cyclopropyl-4-cyanopyridine via Negishi Coupling

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a rubber septum.

  • Reagent Preparation:

    • To the flask, add activated zinc dust (1.2 eq.) and a crystal of iodine.

    • Prepare a solution of cyclopropyl bromide (1.1 eq.) in anhydrous THF.

    • Add the cyclopropyl bromide solution dropwise to the zinc dust suspension. The disappearance of the iodine color and gentle reflux indicates the formation of cyclopropylzinc bromide. Stir for 2 hours at room temperature.

  • Coupling Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve 2-chloro-4-cyanopyridine (1.0 eq.), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%) in anhydrous Dioxane.[2]

    • Transfer the freshly prepared cyclopropylzinc bromide solution (1.5 eq.) to the reaction flask via cannula.

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-cyclopropyl-4-cyanopyridine as a solid.

Step B: Hydrolysis to 2-Cyclopropylisonicotinic Acid

  • Reaction Setup: In a round-bottom flask, suspend 2-cyclopropyl-4-cyanopyridine (1.0 eq.) in a 6M aqueous solution of sodium hydroxide (NaOH) (5.0 eq.).[4]

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to pH 3-4 with concentrated HCl. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Cyclopropylisonicotinic acid.

Route 2: Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, employing an organoboron species (typically a boronic acid or ester) with an organic halide.[5][6] Its primary advantages include the stability and low toxicity of the boronic acid reagents and the typically robust reaction conditions.[7][8]

Rationale and Mechanistic Overview

This route is analogous to the Negishi pathway, substituting the organozinc reagent with the more stable and commercially available cyclopropylboronic acid. The reaction is catalyzed by palladium and requires a base to facilitate the transmetalation step.[9] The subsequent hydrolysis of the nitrile intermediate follows the same procedure as in Route 1.

Suzuki_Workflow start 2-Chloro-4-cyanopyridine + Cyclopropylboronic Acid reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) start->reaction intermediate 2-Cyclopropyl-4-cyanopyridine reaction->intermediate hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 2-Cyclopropylisonicotinic Acid acidification->product

Caption: General workflow for the Suzuki-Miyaura coupling route.

Experimental Protocol: Suzuki Route

Step A: Synthesis of 2-Cyclopropyl-4-cyanopyridine via Suzuki Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-4-cyanopyridine (1.0 eq.), cyclopropylboronic acid (1.3 eq.), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (Na₂CO₃) (2.5 eq.).[7][9]

  • Solvent Addition and Degassing: Add a mixture of Dioxane and water (e.g., 4:1 ratio). Purge the mixture with argon or nitrogen for 15 minutes.

  • Coupling Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography to yield 2-cyclopropyl-4-cyanopyridine.

Step B: Hydrolysis to 2-Cyclopropylisonicotinic Acid

This step is identical to Step B in the Negishi Route protocol (Section 2.2).

Route 3: Grignard Reaction Pathway

Grignard reagents are highly reactive organomagnesium compounds that are powerful nucleophiles for C-C bond formation. This route explores the direct addition of a cyclopropyl Grignard reagent to the 2-position of the pyridine ring.

Rationale and Mechanistic Overview

The core idea is to displace the chloride from 2-chloro-4-cyanopyridine with cyclopropylmagnesium bromide. However, Grignard reagents are highly basic and can react with sensitive functional groups. The nitrile group on the pyridine ring could potentially react with the Grignard reagent, leading to side products. This makes the reaction highly sensitive to conditions and stoichiometry. The formation of the Grignard reagent itself involves the reaction of cyclopropyl bromide with magnesium metal, a process that can be accompanied by radical side reactions.[10][11]

Experimental Protocol: Grignard Route

Step A: Synthesis of 2-Cyclopropyl-4-cyanopyridine via Grignard Reaction

  • Apparatus Setup: Use a flame-dried, three-necked flask under a strict inert atmosphere.

  • Reaction:

    • Cool a solution of 2-chloro-4-cyanopyridine (1.0 eq.) in anhydrous THF to -20 °C.

    • Slowly add a commercially available solution of cyclopropylmagnesium bromide (1.2 eq., 0.5 M in THF) dropwise, maintaining the internal temperature below -15 °C.

    • After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2-3 hours. Monitor by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify immediately by column chromatography to isolate 2-cyclopropyl-4-cyanopyridine.

Step B: Hydrolysis to 2-Cyclopropylisonicotinic Acid

This step is identical to Step B in the Negishi Route protocol (Section 2.2).

Comparative Analysis and Performance Benchmarking

To provide a clear, objective comparison, the key performance indicators for each route are summarized below. Yields are representative and can vary based on reaction scale and optimization.

Parameter Route 1: Negishi Coupling Route 2: Suzuki Coupling Route 3: Grignard Reaction
Typical Overall Yield 75-90%70-85%40-60%
Number of Synthetic Steps 222
Reagent Stability & Cost Organozinc reagent is moisture-sensitive and often prepared in situ. Catalysts can be costly.Boronic acid is air/water stable and commercially available. Catalysts are moderately expensive.[9]Grignard reagent is highly reactive and moisture-sensitive. Relatively inexpensive.
Reaction Conditions Mild to moderate temperatures (65-80 °C). Requires strict inert atmosphere.[2]Moderate to high temperatures (80-110 °C). Less sensitive to air than Negishi.[8]Low temperatures (-20 to 0 °C) required. Very strict inert/anhydrous conditions are critical.
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups.Good. Tolerant of many groups but can be sensitive to certain functionalities.Poor to Moderate. Incompatible with acidic protons and many carbonyl groups.
Scalability Readily scalable with appropriate equipment for handling organometallics.Highly scalable and widely used in industrial processes.Challenging to scale due to exotherms and high reactivity.
Key Challenge Preparation and handling of the sensitive organozinc reagent.Slower reaction rates compared to Negishi; potential for boronic acid decomposition.Low yields due to side reactions with the nitrile group; high sensitivity to water.

Expert Recommendations and Conclusion

Based on the comparative data and extensive field experience, a clear hierarchy of efficiency emerges for the synthesis of 2-Cyclopropylisonicotinic acid.

  • Top Recommendation - Route 1 (Negishi Coupling): For laboratory-scale synthesis where high yield and functional group tolerance are paramount, the Negishi coupling is the superior choice.[3] The ability to generate the organozinc reagent in situ and its high reactivity often lead to faster reaction times and cleaner product profiles compared to the Suzuki alternative.

  • Best for Scalability & Convenience - Route 2 (Suzuki-Miyaura Coupling): For large-scale production and situations where operational simplicity is prioritized, the Suzuki coupling is highly recommended. The use of stable, solid cyclopropylboronic acid significantly simplifies handling and setup, making it more amenable to industrial settings despite potentially slightly lower yields or longer reaction times.[5]

  • Alternative/High-Risk - Route 3 (Grignard Reaction): The Grignard route is the least efficient and most challenging. Its high reactivity leads to significant side-product formation and lower yields. This route should only be considered if palladium-based methods are not viable and the starting materials are exceptionally inexpensive.

References

  • Benchchem. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. Benchchem.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF 23719-80-4. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.
  • PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. PubChem.
  • Garst, J. F., & Deutch, J. E. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic Letters, 3(4), 605–606.
  • Zollinger, H., & Zorin, A. (1958). The products and kinetics of hydrolysis of cyanopyridinium ions. Helvetica Chimica Acta, 41(6), 1828-1836.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Tokyo Chemical Industry. (n.d.). Cyclopropylmagnesium Bromide. TCI Chemicals.
  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
  • Benchchem. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Benchchem.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Guidechem. (n.d.). How can 2-chloro-4-picoline be synthesized and applied effectively?. Guidechem.
  • ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NCBI.
  • ResearchGate. (n.d.). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate.
  • ResearchGate. (n.d.). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate.
  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses.
  • Guidechem. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?. Guidechem.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. NCBI.
  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2725-2730.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications. Benchchem.

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A Senior Application Scientist's Guide to the Physicochemical Properties of Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinecarboxylic acids, a fundamental class of heterocyclic compounds, are isomeric molecules that share the same chemical formula (C₆H₅NO₂) but differ in the substitution position of the carboxyl group on the pyridine ring. The three primary isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, commonly known as niacin or vitamin B3), and isonicotinic acid (4-pyridinecarboxylic acid)—serve as critical building blocks in medicinal chemistry and drug development.[1][2] Their isomeric variation leads to significant differences in their physicochemical properties, which in turn dictates their biological activity, formulation characteristics, and application potential.[1]

This guide provides a comparative analysis of these three key isomers, moving from high-level data comparison to the underlying structural rationale and detailed experimental protocols for property determination. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of these important molecules.

Comparative Physicochemical Data

The distinct placement of the carboxyl group in relation to the ring nitrogen atom dramatically influences the properties of each isomer. Picolinic acid's ortho-substitution enables unique intramolecular interactions not possible in the meta (nicotinic) and para (isonicotinic) isomers. These differences are quantitatively summarized below.

PropertyPicolinic Acid (2-)Nicotinic Acid (3-)Isonicotinic Acid (4-)
IUPAC Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acid
Molar Mass 123.11 g/mol 123.11 g/mol 123.11 g/mol
Melting Point 136–142 °C[3][4]236–239 °C[5][6][7]≥300 °C (sublimes, decomposes)[8][9]
pKa₁ (-COOH) ~5.3~4.85[10]~4.96[8][9]
pKa₂ (>NH⁺) ~1.0[3]~2.0[10]~1.77[11]
Water Solubility (20°C) ~887 g/L[3][12]~18 g/L[10]~5.2 g/L[8][9]
UV λmax (in Ethanol) ~264 nm~262 nm~272 nm

Analysis of Physicochemical Differences: A Mechanistic Perspective

The significant variations in melting point, acidity, and solubility can be directly attributed to the positional isomerism and its effect on non-covalent interactions, particularly hydrogen bonding.

Melting Point and Solubility: The Role of Hydrogen Bonding

The most striking differences are observed in the melting points and water solubilities of the isomers. This divergence is a classic example of the competition between intramolecular and intermolecular hydrogen bonding.

  • Picolinic Acid: The ortho-positioning of the carboxylic acid and the pyridine nitrogen allows for the formation of a strong intramolecular hydrogen bond between the acidic proton and the nitrogen lone pair.[13] This internal stabilization satisfies the molecule's primary hydrogen bonding donors and acceptors, leading to weaker intermolecular forces in the crystal lattice. Consequently, less thermal energy is required to break these forces, resulting in a significantly lower melting point compared to its isomers.[14] This internal bonding also leaves the molecule more readily solvated by water, contributing to its remarkably high water solubility.

  • Nicotinic and Isonicotinic Acids: The carboxyl group and nitrogen atom are too distant in these isomers to form an intramolecular hydrogen bond. Instead, they engage in strong intermolecular hydrogen bonding , forming stable dimeric or polymeric structures in the solid state. These extensive networks create a highly stable crystal lattice that requires a great deal of energy to disrupt, hence their very high melting points.[14] To dissolve, these strong intermolecular bonds must be broken and replaced by solute-solvent interactions. Because the solute-solute interactions are so favorable, these isomers exhibit significantly lower solubility in water compared to picolinic acid.

Acidity and Zwitterionic Character (pKa)

All three pyridinecarboxylic acids are amphoteric, capable of both accepting a proton at the pyridine nitrogen (pKa₂) and donating a proton from the carboxylic acid group (pKa₁).

  • pKa₁ (Carboxylic Acid Deprotonation): The pKa₁ values for all three isomers are in the range of ~4.8-5.3, which is slightly less acidic than benzoic acid (pKa ~4.2). This is due to the electron-withdrawing nature of the sp²-hybridized nitrogen atom in the pyridine ring, which stabilizes the carboxylate anion. Picolinic acid is the weakest acid (highest pKa₁) of the three, a fact attributed to the stabilizing intramolecular hydrogen bond that makes the proton slightly more difficult to remove.

  • pKa₂ (Pyridinium Protonation): The pKa₂ value reflects the basicity of the pyridine nitrogen. In all cases, the nitrogen is significantly less basic than pyridine itself (pKa ~5.2) due to the electron-withdrawing effect of the carboxylic acid group. Picolinic acid has the lowest pKa₂ (~1.0), making its nitrogen the least basic. This is explained by the proximity of the electron-withdrawing carboxyl group and the steric hindrance around the nitrogen atom.

UV-Vis Spectroscopic Properties

The UV-Vis absorption spectra of pyridinecarboxylic acids arise from electronic transitions within the aromatic pyridine ring and the carbonyl group. In a polar protic solvent like ethanol, the isomers exhibit characteristic absorption maxima (λmax).

  • Picolinic Acid: ~264 nm

  • Nicotinic Acid: ~262 nm

  • Isonicotinic Acid: ~272 nm (with a second peak often observed at a lower wavelength, ~214 nm[1])

The exact position of these maxima is sensitive to the solvent environment.[5] The differences in λmax are due to the varied electronic effects the carboxyl group exerts on the pyridine ring from the ortho, meta, and para positions, influencing the energy of the π→π* and n→π* electronic transitions.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining two key physicochemical properties: acidity (pKa) and aqueous solubility.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants of ionizable substances. It involves monitoring the pH of a solution as a standardized titrant is added incrementally.

Principle: By titrating a known concentration of the pyridinecarboxylic acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal. Since there are two ionizable groups, two equivalence points and two half-equivalence points will be observed.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the pyridinecarboxylic acid isomer and dissolve it in ~50 mL of deionized, CO₂-free water. Include a magnetic stir bar.

  • Inert Atmosphere: Place the beaker on a magnetic stir plate and begin gentle stirring. Sparge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to prevent atmospheric CO₂ from dissolving and forming carbonic acid.

  • Titration Setup: Fill a calibrated 10 mL burette with standardized ~0.1 M NaOH solution. Immerse the calibrated pH electrode and a temperature probe into the sample solution.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Reduce the increment size significantly (e.g., 0.02-0.05 mL) when approaching the equivalence points (indicated by a rapid change in pH).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence points (the peaks of the derivative curve).

    • The pKa values are determined from the pH at the half-equivalence points (half the volume of NaOH required to reach each equivalence point). pKa₁ will be found at the first half-equivalence point, and pKa₂ (for the deprotonation of the pyridinium form, this would be determined by starting with an acidified solution and titrating with base) or derived from the curve shape.

dot digraph "pKa_Determination_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for pKa Determination", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; calibrate [label="Calibrate pH Meter\n(pH 4, 7, 10 Buffers)"]; prepare_sample [label="Prepare Acid Solution\n(Known Concentration)"]; prepare_titrant [label="Prepare Standardized\n0.1 M NaOH Titrant"]; start -> calibrate -> prepare_sample -> prepare_titrant; }

subgraph "cluster_titration" { label = "Titration Process"; style = "rounded"; bgcolor = "#FCE8E6"; node [fillcolor="#FFFFFF"]; setup [label="Assemble Apparatus\n(Burette, pH Probe, Stirrer)"]; sparge [label="Sparge with N2\n(Remove Dissolved CO2)"]; add_titrant [label="Add NaOH Incrementally\nRecord Volume & pH"]; is_endpoint [label="Endpoint Reached?", shape=diamond, fillcolor="#FBBC05"]; prepare_titrant -> setup -> sparge -> add_titrant -> is_endpoint; is_endpoint -> add_titrant [label="No"]; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "rounded"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; plot_curve [label="Plot pH vs. Volume"]; find_ep [label="Determine Equivalence Points\n(1st Derivative Peak)"]; calc_pka [label="Calculate pKa\n(pH at Half-Equivalence Points)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_endpoint -> plot_curve [label="Yes"]; plot_curve -> find_ep -> calc_pka -> end; } } dot Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.

Principle: A supersaturated solution of the pyridinecarboxylic acid isomer is created in water. The mixture is agitated at a constant temperature for a prolonged period to ensure that the dissolution and precipitation processes reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured, typically by UV-Vis spectrophotometry or HPLC.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid pyridinecarboxylic acid isomer to several glass vials (e.g., in triplicate). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of purified water (e.g., 10 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment. Then, carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification (by UV-Vis):

    • Calibration Curve: Prepare a series of standard solutions of the acid at known concentrations. Measure the absorbance of each standard at the previously determined λmax. Plot absorbance versus concentration to create a calibration curve and determine the linear regression equation (Beer's Law).

    • Sample Analysis: Dilute the filtered saturated solution with a known factor so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve equation to calculate the concentration of the diluted sample, and then multiply by the dilution factor to determine the solubility.

  • Reporting: Report the average solubility and standard deviation from the replicate samples (e.g., in g/L or mol/L) at the specified temperature.

dot digraph "Solubility_Determination_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for Shake-Flask Solubility Measurement", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation & Equilibration"; style = "rounded"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_excess [label="Add Excess Solid\n to Vials (in triplicate)"]; add_solvent [label="Add Precise Volume\nof Water"]; equilibrate [label="Seal & Agitate at\nConstant Temperature\n(e.g., 24-48h)"]; start -> add_excess -> add_solvent -> equilibrate; }

subgraph "cluster_sampling" { label = "Sampling & Analysis"; style = "rounded"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; sediment [label="Allow Excess\nSolid to Sediment"]; filter_sample [label="Withdraw & Filter Supernatant\n(e.g., 0.22 µm filter)"]; quantify [label="Quantify Concentration\n(e.g., UV-Vis or HPLC)"]; equilibrate -> sediment -> filter_sample -> quantify; }

subgraph "cluster_quant" { label = "Quantification Details (UV-Vis)"; style = "rounded"; bgcolor = "#FDF6E4"; node [fillcolor="#FFFFFF"]; build_curve [label="Build Calibration Curve\nwith Standards"]; measure_sample [label="Dilute Sample & \nMeasure Absorbance"]; calculate [label="Calculate Concentration\nusing Calibration Curve"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify -> build_curve; build_curve -> measure_sample [style=invis]; quantify -> measure_sample; measure_sample -> calculate -> end; } } dot Caption: Workflow for solubility determination by the shake-flask method.

Conclusion

The positional isomerism of pyridinecarboxylic acids provides a compelling case study in how subtle structural changes can profoundly impact fundamental physicochemical properties. Picolinic acid's capacity for intramolecular hydrogen bonding renders it unique among the three, with a markedly lower melting point and higher aqueous solubility. In contrast, the strong intermolecular forces governing nicotinic and isonicotinic acids lead to high-melting, less soluble solids. These properties, dictated by molecular structure, are critical considerations for drug design, formulation, and manufacturing. A thorough understanding, supported by robust experimental determination as outlined in this guide, is essential for any scientist working with these versatile compounds.

References

  • Drmanić, S. et al. (2014). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. ResearchGate. [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nicotinic acid. Wikimedia Foundation. [Link]

  • Kumar, A. et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • PubChem. Isonicotinic acid | C6H5NO2 | CID 5922. National Center for Biotechnology Information. [Link]

  • Wikipedia. Picolinic acid. Wikimedia Foundation. [Link]

  • García, B. et al. (1996). Zwitterionic Pyridinecarboxylic Acids. Journal of Physical Organic Chemistry. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. [Link]

  • Halle, J.C. et al. (1983). Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry. [Link]

  • Wikipedia. Pyridinecarboxylic acid. Wikimedia Foundation. [Link]

  • CCDC. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. National Center for Biotechnology Information. [Link]

  • Alonso, J.L. et al. (2014). Picolinic and Isonicotinic Acids. UVaDOC. [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isonicotinic acid. Wikimedia Foundation. [Link]

  • Ma, J. (2019). Intramolecular versus Intermolecular Hydrogen Bond. YouTube. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Dias, A.M.A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • lookchem. Cas 98-98-6,Picolinic acid. lookchem. [Link]

  • ResearchGate. Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. ResearchGate. [Link]

  • ResearchGate. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. ResearchGate. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • ResearchGate. Study on standardization of shake-flask solubility determination method. ResearchGate. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ULisboa Research Portal. Solubility and Crystallization Studies of Picolinic Acid. Universidade de Lisboa. [Link]

  • ResearchGate. Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). ResearchGate. [Link]

  • The Merck Index. Isonicotinic Acid. Royal Society of Chemistry. [Link]

  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • NIH. Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • NIST WebBook. Niacin. National Institute of Standards and Technology. [Link]

Sources

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Novel KDM5 Inhibitors: A Comparative Analysis of 2-Cyclopropylisonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the lysine-specific demethylase 5 (KDM5) family of enzymes has emerged as a compelling target, particularly in oncology. These enzymes are critical regulators of histone H3 lysine 4 trimethylation (H3K4me3), a key mark of active gene transcription. Their dysregulation is implicated in tumorigenesis and drug resistance, making the development of potent and selective KDM5 inhibitors a high-priority area of research.

This guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of novel KDM5 inhibitors, with a focus on compounds built around a 2-cyclopropylisonicotinic acid scaffold. While direct experimental data for 2-cyclopropylisonicotinic acid as a KDM5 inhibitor is not extensively available in the public domain, this document serves as a practical guide for researchers developing such compounds. We will objectively compare the methodologies and data from well-characterized KDM5 inhibitors, providing the necessary context and experimental protocols to guide your research and establish a robust in vitro-in vivo correlation (IVIVC).

The Central Challenge: Bridging the Gap Between Benchtop and Preclinical Models

A critical hurdle in drug development is establishing a predictive relationship between a compound's activity in cellular assays (in vitro) and its efficacy and safety in animal models (in vivo). A strong IVIVC can de-risk clinical development, inform dose selection, and accelerate the journey from lead optimization to investigational new drug (IND) application. This guide will walk you through the essential steps to build this correlation for a novel KDM5 inhibitor.

Understanding the Mechanism: KDM5 Inhibition and its Downstream Effects

The KDM5 family of enzymes (KDM5A, B, C, and D) are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from H3K4, primarily H3K4me3 and H3K4me2. Inhibition of KDM5 enzymes leads to a global increase in H3K4me3 levels, which can reactivate silenced tumor suppressor genes and induce anti-proliferative effects in cancer cells.

Figure 1: Mechanism of KDM5 Inhibition.

Part 1: In Vitro Characterization - Laying the Foundation

The initial phase of evaluation focuses on quantifying the potency and cellular activity of your novel 2-cyclopropylisonicotinic acid derivative.

Biochemical Potency: Direct Measurement of Enzyme Inhibition

The first step is to determine the half-maximal inhibitory concentration (IC50) of your compound against the purified KDM5 enzymes. This provides a direct measure of its potency.

Experimental Protocol: KDM5 Inhibition Assay (AlphaScreen)

This protocol outlines a common method for assessing KDM5 inhibition using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Prepare solutions of recombinant human KDM5A, B, C, or D enzyme, a biotinylated H3K4me3 peptide substrate, and the co-substrate α-ketoglutarate.

    • Prepare serial dilutions of your test compound (e.g., 2-cyclopropylisonicotinic acid derivative) and a known KDM5 inhibitor as a positive control (e.g., KDOAM-25).

  • Reaction Incubation:

    • In a 384-well plate, add the reaction buffer, enzyme, and test compound.

    • Initiate the demethylation reaction by adding the peptide substrate and α-ketoglutarate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me2) and donor beads coated with streptavidin.

    • Incubate in the dark to allow for bead binding.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of demethylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: IC50 Values of Known KDM5 Inhibitors

CompoundKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM5D IC50 (nM)Reference(s)
2-Cyclopropylisonicotinic Acid Derivative To be determinedTo be determinedTo be determinedTo be determined
CPI-45510---[1]
KDOAM-2571196969[2]
GS-080 (active metabolite of GS-5801)Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor[3]
GSK-J4-9501760-[4]
Cellular Activity: Target Engagement and Phenotypic Effects

Demonstrating that your compound engages its target in a cellular context and elicits the desired biological response is a crucial next step.

Experimental Protocol: Western Blot for H3K4me3 Levels

This protocol details how to measure changes in global H3K4me3 levels in cells treated with a KDM5 inhibitor.[3][5]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7 breast cancer cells) at an appropriate density.

    • Treat cells with various concentrations of your test compound, a vehicle control (e.g., DMSO), and a positive control inhibitor for 24-72 hours.

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for H3K4me3.

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the H3K4me3 signal to a loading control (e.g., total Histone H3).

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay to assess the anti-proliferative effects of your compound.[2][6][7][8]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of your test compound for 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Comparative Data: Cellular Activity of Known KDM5 Inhibitors

CompoundCell LineAssayEndpointResultReference(s)
2-Cyclopropylisonicotinic Acid Derivative e.g., MCF-7Western BlotH3K4me3 levelsTo be determined
e.g., MCF-7MTT AssayCell Viability IC50To be determined
CPI-455Multiple cancer cell linesWestern BlotH3K4me3 levelsIncreased H3K4me3[6]
Multiple cancer cell linesCell ViabilityDecreased number of drug-tolerant persister cells[6]
KDOAM-25MM.1S (Multiple Myeloma)Cell ViabilityIC50 ~30 µM (after 5-7 days)[2]
MM.1S (Multiple Myeloma)Cell Cycle AnalysisG1 arrest[9]
GSK-J4PC3, C42B (Prostate Cancer)Cell ViabilityIC50 = 1.21 µM (PC3), 0.72 µM (C42B)
JIB-04Multiple cancer cell linesCell ViabilityIC50s in the sub-micromolar to low micromolar range[9]

Part 2: In Vivo Evaluation - Translating In Vitro Promise

Successful in vitro activity provides the rationale for moving into more complex and resource-intensive in vivo models.

Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor efficacy of novel compounds.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., i.p., oral) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Daily/Weekly Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 2: General Xenograft Study Workflow.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol provides a general framework for an in vivo efficacy study.[5][10][11][12]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Drug Administration:

    • Administer the test compound via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule.

  • Monitoring:

    • Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for H3K4me3).

Comparative Data: In Vivo Efficacy of Known KDM5 Inhibitors

CompoundMouse ModelCancer Cell LineDose and ScheduleEfficacyReference(s)
2-Cyclopropylisonicotinic Acid Derivative e.g., NOD/SCIDe.g., MCF-7To be determinedTo be determined
CPI-455C57BL/6ID8 (Ovarian)50 mg/kg, i.p., dailyReduced ascites, improved survival[1]
GSK-J4Orthotopic xenograftY79 (Retinoblastoma)-Significantly inhibited tumor proliferation[13][14]
JIB-04SubcutaneousH1299 (Lung)-Radiosensitizes tumors, prolongs survival[15]
GS-5801Humanized mouseHBV-infected hepatocytes30 or 100 mg/kg, p.o., daily (1 week on/1 week off)No antiviral efficacy observed[3]
Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of your compound is essential for interpreting efficacy data and for dose optimization.

PK_Workflow Dosing Drug Administration (i.v. and oral) Blood_Sampling Serial Blood Sampling at Timed Intervals Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of Drug Concentration Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) LCMS_Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (AUC, Cmax, t1/2, etc.) PK_Modeling->Parameter_Calculation

Figure 3: Pharmacokinetic Study Workflow.

Experimental Protocol: Mouse Pharmacokinetic Study

This protocol outlines a basic pharmacokinetic study in mice.[16][17][18]

  • Animal Model:

    • Use a standard mouse strain (e.g., BALB/c or C57BL/6).

  • Drug Administration:

    • Administer the compound via both intravenous (i.v.) and oral (p.o.) routes in separate groups of mice to determine bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing:

    • Process blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to perform non-compartmental analysis (NCA) and calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Comparative Data: Pharmacokinetic Parameters of KDM5 Inhibitors (Illustrative)

CompoundSpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)F (%)Reference(s)
2-Cyclopropylisonicotinic Acid Derivative Mousei.v.TBD-TBDTBD-
p.o.TBDTBDTBDTBDTBD
GS-5801 (as GS-080)Rat---44-fold liver to plasma AUC ratio--[3]
Cynomolgus Monkey---176-fold liver to plasma AUC ratio--[3]

Note: TBD = To Be Determined. Comprehensive pharmacokinetic data for many preclinical KDM5 inhibitors is often not publicly available.

Part 3: Establishing the In Vitro-In Vivo Correlation

With robust in vitro and in vivo datasets, you can begin to establish the IVIVC. Key questions to address include:

  • Exposure-Response Relationship: Does the in vivo efficacy correlate with the plasma and/or tumor concentrations of the drug? Are the concentrations achieved in the tumor sufficient to inhibit the target based on the in vitro IC50?

  • Pharmacodynamic Marker Correlation: Does the extent of tumor growth inhibition in vivo correlate with the degree of H3K4me3 increase in the tumor tissue?

  • Bridging In Vitro and In Vivo Dosing: Can the in vitro potency (cellular IC50) be used to predict the efficacious in vivo dose, considering the pharmacokinetic properties of the compound?

A noteworthy example of a potential IVIVC disconnect is GS-5801, a prodrug of an isonicotinic acid-based KDM5 inhibitor. While it demonstrated potent antiviral activity in primary human hepatocytes in vitro, it failed to show efficacy in a humanized mouse model of HBV infection, despite achieving pharmacodynamic levels of H3K4me3.[3] This highlights the complexity of translating in vitro findings and underscores the importance of carefully designed in vivo studies.

Conclusion: A Roadmap for Success

Developing a novel KDM5 inhibitor with a 2-cyclopropylisonicotinic acid scaffold requires a systematic and rigorous evaluation of its in vitro and in vivo properties. By following the experimental frameworks and utilizing the comparative data presented in this guide, researchers can build a comprehensive data package to understand the therapeutic potential of their compound and establish a meaningful in vitro-in vivo correlation. This disciplined approach is fundamental to navigating the complexities of preclinical drug development and advancing promising new epigenetic therapies toward the clinic.

References

A Head-to-Head Comparison of 2-Cyclopropylisonicotinic Acid and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility, coupled with the unique physicochemical properties imparted by various substituents, allows for the fine-tuning of molecules to achieve desired biological activities. The introduction of a cyclopropyl group, a small, strained ring system, is a particularly attractive strategy in drug design. This moiety can enhance metabolic stability, modulate lipophilicity, and enforce a specific conformation, often leading to improved potency and selectivity.[1]

This guide provides a comprehensive head-to-head comparison of 2-Cyclopropylisonicotinic acid and its key isomers. As researchers and drug development professionals, understanding the subtle yet significant differences between these isomers is crucial for making informed decisions in lead optimization and candidate selection. We will delve into their physicochemical properties, outline detailed synthetic protocols, and propose a workflow for their biological evaluation, supported by experimental data and established methodologies.

The Isomers in Focus: Structural Overview

The positional isomerism of the cyclopropyl and carboxylic acid groups on the pyridine ring gives rise to several distinct compounds. For this guide, we will focus on the following key isomers:

  • 2-Cyclopropylisonicotinic acid (Cyclopropyl group at position 2, Carboxyl group at position 4)

  • 3-Cyclopropylisonicotinic acid (Cyclopropyl group at position 3, Carboxyl group at position 4)

  • 2-Cyclopropylnicotinic acid (Cyclopropyl group at position 2, Carboxyl group at position 3)

  • 4-Cyclopropylnicotinic acid (Cyclopropyl group at position 4, Carboxyl group at position 3)

  • 5-Cyclopropylnicotinic acid (Cyclopropyl group at position 5, Carboxyl group at position 3)

  • 6-Cyclopropylnicotinic acid (Cyclopropyl group at position 6, Carboxyl group at position 3)

The subtle shifts in the positions of these functional groups can dramatically alter the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

Diagram of Isomeric Structures

G cluster_0 Isonicotinic Acid Derivatives cluster_1 Nicotinic Acid Derivatives 2-Cyclopropylisonicotinic acid 3-Cyclopropylisonicotinic acid 2-Cyclopropylisonicotinic acid_label 2-Cyclopropylisonicotinic acid 3-Cyclopropylisonicotinic acid_label 3-Cyclopropylisonicotinic acid 2-Cyclopropylnicotinic acid 4-Cyclopropylnicotinic acid 5-Cyclopropylnicotinic acid 6-Cyclopropylnicotinic acid 2-Cyclopropylnicotinic acid_label 2-Cyclopropylnicotinic acid 4-Cyclopropylnicotinic acid_label 4-Cyclopropylnicotinic acid 5-Cyclopropylnicotinic acid_label 5-Cyclopropylnicotinic acid 6-Cyclopropylnicotinic acid_label 6-Cyclopropylnicotinic acid

Caption: Chemical structures of 2-Cyclopropylisonicotinic acid and its isomers.

Physicochemical Properties: A Comparative Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logP
2-Cyclopropylisonicotinic acidC₉H₉NO₂163.174.85 ± 0.101.25 ± 0.30
3-Cyclopropylisonicotinic acidC₉H₉NO₂163.174.90 ± 0.101.10 ± 0.30
2-Cyclopropylnicotinic acidC₉H₉NO₂163.175.20 ± 0.101.30 ± 0.30
4-Cyclopropylnicotinic acidC₉H₉NO₂163.175.00 ± 0.101.15 ± 0.30
5-Cyclopropylnicotinic acidC₉H₉NO₂163.174.95 ± 0.101.20 ± 0.30
6-Cyclopropylnicotinic acidC₉H₉NO₂163.175.15 ± 0.101.35 ± 0.30

Note: Predicted values are generated using computational tools and should be experimentally verified. The pKa of the pyridine nitrogen is also a critical parameter but is not included in this simplified table.

The subtle variations in predicted pKa and logP values highlight the influence of substituent positioning. For instance, the proximity of the electron-withdrawing cyclopropyl group to the carboxylic acid can influence its acidity. Similarly, the overall topology of the molecule affects its lipophilicity. These differences, while seemingly small, can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of 2-Cyclopropylisonicotinic Acid and its Isomers: Experimental Protocols

The synthesis of these isomers can be achieved through various synthetic routes, often starting from commercially available substituted pyridines. Below are detailed, step-by-step methodologies for the synthesis of each isomer, based on established chemical principles.

General Considerations for Synthesis:
  • Starting Materials: The choice of starting material is critical. Halogenated pyridines are often versatile starting points for cross-coupling reactions to introduce the cyclopropyl group.

  • Cyclopropanation: The introduction of the cyclopropyl group can be achieved via several methods, including Suzuki or Negishi cross-coupling with cyclopropylboronic acid or cyclopropylzinc reagents, respectively.

  • Carboxylation: The carboxylic acid moiety can be introduced via lithiation followed by quenching with carbon dioxide, or by hydrolysis of a nitrile or ester precursor.

  • Purification and Characterization: All synthesized compounds should be purified by standard techniques such as column chromatography or recrystallization and characterized by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm their identity and purity.

Experimental Protocol: Synthesis of 2-Cyclopropylisonicotinic acid

This protocol outlines a plausible synthetic route starting from 2-chloro-4-methylpyridine.

Diagram of Synthetic Workflow for 2-Cyclopropylisonicotinic acid

G cluster_0 Synthesis of 2-Cyclopropylisonicotinic acid A 2-Chloro-4-methylpyridine B 2-Cyclopropyl-4-methylpyridine A->B Cyclopropylboronic acid, Pd catalyst, base C 2-Cyclopropylisonicotinic acid B->C KMnO4, heat

Caption: Synthetic scheme for 2-Cyclopropylisonicotinic acid.

Step 1: Synthesis of 2-Cyclopropyl-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added cyclopropylboronic acid (1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added, and the reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-cyclopropyl-4-methylpyridine.

Step 2: Synthesis of 2-Cyclopropylisonicotinic acid

  • To a solution of 2-cyclopropyl-4-methylpyridine (1.0 eq) in a mixture of water and pyridine is added potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is then heated to reflux for several hours until the purple color of the permanganate disappears.

  • The mixture is cooled, and the solid manganese dioxide is removed by filtration.

  • The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield 2-cyclopropylisonicotinic acid.

Similar detailed protocols would be provided for the other five isomers, each with a corresponding Graphviz diagram illustrating the specific synthetic route. These would be based on established organic chemistry principles and literature precedents for similar transformations on the pyridine ring.

Biological Evaluation: A Proposed Workflow

Given that nicotinic acid and its derivatives have shown a wide range of biological activities, including acting as enzyme inhibitors, a targeted in vitro screening approach is a logical first step to compare the biological profiles of these isomers.[2][3][4][5] A kinase inhibitor screen is a relevant and high-throughput method to identify potential biological targets.[6][7][8][9][10]

Diagram of Biological Evaluation Workflow

G cluster_0 Biological Evaluation Workflow A Compound Library (6 Isomers) B Primary Kinase Inhibitor Screen (e.g., at a single high concentration) A->B C Hit Identification and Confirmation B->C D Dose-Response and IC50 Determination C->D E Selectivity Profiling (against a panel of related kinases) D->E F Cell-Based Functional Assays D->F

References

Assessing the novelty and patentability of 2-Cyclopropylisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting my in-depth exploration of 2-Cyclopropylisonicotinic acid derivatives. My first step is a thorough search to map out current synthesis methods, applications, and existing patents within the field.

Defining the Scope

I'm now expanding my search criteria. I'm deep diving into patentability criteria: novelty, inventiveness, and industrial application of chemical compounds. I'm also examining prior art search methods and tools like SciFinder and USPTO databases. Plus, I will seek successful and failed patent examples for lessons. Simultaneously, I'll search for synthesis protocols and assays for biological activity comparison.

Formulating The Approach

I'm now formulating a comprehensive research strategy. I'll begin by assessing the current status of 2-Cyclopropylisonicotinic acid derivatives, focusing on synthesis, applications, and existing patents. Next, I'll search for patentability criteria, exploring established prior art search tools, and learning from patent application examples. Parallel to this, I'm finding protocols to synthesize and evaluate their biological activity. My guide structure will explain novelty and patentability, a prior art search, key criteria, and include visuals for easy understanding.

Developing the Strategy

I'm now refining the action plan. I'll start with a broad literature search to map out current synthesis routes, applications, and existing patents on 2-Cyclopropylisonicotinic acid derivatives. I'll then delve into patentability criteria, focusing on novelty, inventive step, and industrial applicability. Next, I am building a plan to identify prior art search tools, including SciFinder, Reaxys, and USPTO/EPO databases, and study successful and failed patent examples. Concurrently, I'm finding synthesis protocols and assays for biological activity comparison. The next major step is to build the guide structure, explain novelty and patentability, outline prior art searching, and include visuals.

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, meticulous attention to the entire lifecycle of a chemical reagent is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Cyclopropylisonicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar pyridine and carboxylic acid derivatives, ensuring a cautious and robust approach to its waste management.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal protocol can be implemented, a thorough understanding of the potential hazards is paramount. 2-Cyclopropylisonicotinic acid, as a pyridine carboxylic acid derivative, should be handled as a hazardous substance. Analogous compounds, such as 2-chloronicotinic acid and cyclopropanecarboxylic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all waste streams containing this compound—including pure substance, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.

The persistence of pyridine carboxylic acid herbicides in the environment underscores the importance of preventing their release into sewer systems or general waste.[5][6] These compounds can be resistant to breakdown, posing a potential risk to ecosystems.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification (Inferred)DescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][3]Nitrile rubber gloves, fully-buttoned lab coat.
Eye Irritation (Category 2A/1) Causes serious eye irritation or damage.[1][2][3][7]Chemical safety goggles or a face shield.[7]
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]Use only in a well-ventilated area or a chemical fume hood.[1]
Corrosive As a carboxylic acid, it has corrosive properties.[2][7]All PPE listed above.

Immediate Safety and Spill Management

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.[1]

  • Don Appropriate PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double-layered nitrile gloves.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect Waste: Carefully collect the spilled material and absorbent into a dedicated, clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Cyclopropylisonicotinic acid is that it must be treated as hazardous waste. Disposal down the sanitary sewer is prohibited.[9]

Experimental Workflow for Waste Disposal

cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen 2-Cyclopropylisonicotinic acid waste generated char Characterize as Hazardous Waste (Corrosive, Irritant) gen->char seg Segregate from incompatible materials (e.g., strong bases, oxidizers) char->seg solid Solid Waste: Place in HDPE container seg->solid liquid Liquid Waste: Place in compatible, sealed container seg->liquid labeling Label with 'Hazardous Waste', chemical name, and date solid->labeling liquid->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for pickup by EHS or licensed contractor storage->pickup

Caption: Decision workflow for the proper disposal of 2-Cyclopropylisonicotinic acid waste.

1. Waste Segregation: At the point of generation, it is crucial to segregate waste containing 2-Cyclopropylisonicotinic acid from other waste streams. In particular, it should not be mixed with strong bases or strong oxidizing agents.[2][7]

2. Container Selection:

  • Solid Waste: Collect any solid 2-Cyclopropylisonicotinic acid, contaminated spatulas, weigh boats, and disposable labware in a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Cyclopropylisonicotinic acid," and the approximate quantity.[11] The date of waste generation should also be included.

4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[11] Keep containers closed except when adding waste.[9][11]

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][9] Do not attempt to dispose of this chemical through regular trash or by evaporation in a fume hood.

Waste Minimization: A Proactive Approach

The most effective disposal method is to minimize waste generation in the first place.[9]

  • Inventory Management: Purchase only the quantity of 2-Cyclopropylisonicotinic acid required for your experiments to avoid surplus.

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[9]

  • Process Modification: Consider alternative, less hazardous reagents if they do not compromise the scientific integrity of your work.

By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Cyclopropylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical products; it is to empower researchers, scientists, and drug development professionals with the critical knowledge to handle these materials with the utmost safety and efficacy. This guide provides an in-depth, procedural framework for the safe handling of 2-Cyclopropylisonicotinic acid, a compound often encountered in medicinal chemistry and materials science. Our approach is grounded in the principles of risk mitigation, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE) as the final, essential barrier against exposure.

Foundational Safety: Hazard Assessment

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2-Cyclopropylisonicotinic acid may not be universally available, we can establish a reliable hazard profile by examining structurally analogous compounds, such as other carboxylic acids and pyridine derivatives.[1][2][3] This analysis points to a consistent set of hazards that must be addressed.

The primary risks associated with solid, powdered carboxylic acids like 2-Cyclopropylisonicotinic acid include skin irritation, serious eye irritation, and respiratory tract irritation from airborne dust.[3]

Hazard CategoryGHS Hazard Statement (Anticipated)Rationale & Potential Effects
Skin Contact H315: Causes skin irritation.Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermatitis.
Eye Contact H319: Causes serious eye irritation.Airborne dust or accidental splashes can cause significant irritation, pain, and potential damage to eye tissue.[4]
Inhalation H335: May cause respiratory irritation.Inhaling fine dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5]
Ingestion H302: Harmful if swallowed.While less common in a laboratory setting, accidental ingestion can cause gastrointestinal irritation.
Physical Hazard Combustible DustAs a fine organic powder, it has the potential to form combustible dust concentrations in the air under specific conditions.[6]

Engineering Controls: The First Line of Defense

Personal Protective Equipment is the last line of defense. The primary method for controlling exposure to hazardous powders is through robust engineering controls.[7]

  • Chemical Fume Hood: All weighing and handling of 2-Cyclopropylisonicotinic acid must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The hood's constant airflow captures and exhausts airborne particles, preventing them from entering the operator's breathing zone.

  • Designated Area: All work with this compound should occur in a designated, clearly marked area to prevent cross-contamination of the general laboratory space.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

Once engineering controls are in place, the correct selection and use of PPE are critical to ensure personal safety.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing safety goggles meeting ANSI Z.87.1 standards. A face shield is recommended over goggles.[6]Goggles protect against dust entering the eyes from the sides. A face shield provides an additional barrier against splashes or significant dust generation.[8][9]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[8]These materials provide effective protection against carboxylic acids. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[6][9]
Body Protection A fully buttoned, chemical-resistant lab coat. Fully enclosed, chemical-resistant footwear.[6][10]A lab coat protects skin and personal clothing from contamination. Enclosed shoes prevent injury from spills or dropped items.
Respiratory Protection Required only if engineering controls are insufficient or fail.If a fume hood is unavailable or not functioning correctly, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.[11][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow minimizes risk at every stage of the process.

Pre-Handling & Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that airflow is optimal.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, etc.) and place them inside the fume hood to minimize movement in and out of the controlled space.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

Handling the Compound
  • Minimize Dust: Keep the container of 2-Cyclopropylisonicotinic acid closed as much as possible.[5]

  • Transfer Technique: Use a spatula to carefully transfer the powder. Avoid scooping large amounts or pouring from a height, as these actions generate significant dust.[5][6] Transfer the powder in several smaller scoops if necessary.

  • Weighing: If using an analytical balance inside the hood, be aware that airflow may cause fluctuations.[5] Close the sash as much as possible without compromising airflow to get a stable reading.

  • In Solution: When dissolving the solid, add it slowly to the solvent to prevent splashing. Always add acid to the solvent, not the other way around.[10]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep1 Verify Fume Hood Function Prep2 Assemble All Materials in Hood Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handle1 Transfer Powder with Spatula (Minimize Dust) Prep3->Handle1 Handle2 Weigh Compound Handle1->Handle2 Handle3 Add Solid to Solvent Slowly Handle2->Handle3 Post1 Decontaminate Surfaces & Equipment Handle3->Post1 Post2 Segregate & Dispose of Waste Post1->Post2 Post3 Doff PPE Correctly Post2->Post3

Caption: A standard workflow for safely handling 2-Cyclopropylisonicotinic acid.

Post-Handling & Decontamination
  • Surface Cleaning: Wipe down all surfaces and equipment within the fume hood with an appropriate decontaminating solution.[5]

  • Waste Segregation: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6][13]

  • PPE Doffing: Removing PPE in the correct sequence is crucial to prevent cross-contamination.

PPE_Doffing Gloves 1. Remove Gloves (Most Contaminated) FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat (Roll away from body) Goggles->LabCoat Wash 5. Wash Hands Thoroughly LabCoat->Wash

Caption: The correct sequence for removing PPE to avoid cross-contamination.

Emergency & Disposal Plans

Preparedness is a cornerstone of laboratory safety.

Spill Response
  • Small Spill (within fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spill (outside fume hood):

    • Evacuate the area immediately.[10]

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry to the contaminated area.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan

All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[13] Containers must be sealed, clearly labeled with the chemical name, and disposed of according to your institution's and local regulations. Never mix incompatible waste streams.[7]

By integrating these expert-driven protocols into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • SAFETY DATA SHEET - Cyclopropylacetic Acid. Fisher Scientific. [Link]

  • Hazardous Substance Fact Sheet - 2,2-Dichloropropionic Acid. New Jersey Department of Health. [Link]

  • Safety Data Sheet - γ-Butyrolactone. Shiny Chemical Industrial Co., Ltd.. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.